Product packaging for Morantel Tartrate(Cat. No.:CAS No. 26155-31-7)

Morantel Tartrate

Cat. No.: B1676741
CAS No.: 26155-31-7
M. Wt: 370.4 g/mol
InChI Key: GGXQONWGCAQGNA-UUSVNAAPSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

See also: Morantel (has active moiety).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H22N2O6S B1676741 Morantel Tartrate CAS No. 26155-31-7

Properties

CAS No.

26155-31-7

Molecular Formula

C16H22N2O6S

Molecular Weight

370.4 g/mol

IUPAC Name

(2R,3R)-2,3-dihydroxybutanedioic acid;1-methyl-2-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine

InChI

InChI=1S/C12H16N2S.C4H6O6/c1-10-6-9-15-11(10)4-5-12-13-7-3-8-14(12)2;5-1(3(7)8)2(6)4(9)10/h4-6,9H,3,7-8H2,1-2H3;1-2,5-6H,(H,7,8)(H,9,10)/b5-4+;/t;1-,2-/m.1/s1

InChI Key

GGXQONWGCAQGNA-UUSVNAAPSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C/C2=NCCCN2C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1=C(SC=C1)C=CC2=NCCCN2C.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

>55.6 [ug/mL] (The mean of the results at pH 7.4)

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Paratect;  Thelmesan;  Banminth-II;  BanminthII;  Banminth II;  Rumatel-88 Rumatel88;  Rumatel 88;  Morantel tartrate

Origin of Product

United States

Foundational & Exploratory

Morantel tartrate mechanism of action on nematode acetylcholine receptors

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Mechanism of Action of Morantel Tartrate on Nematode Acetylcholine Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Morantel, a tetrahydropyrimidine anthelmintic, exerts its primary effect by acting as a potent agonist on specific subtypes of nicotinic acetylcholine receptors (nAChRs) in nematodes. This action induces a state of spastic paralysis, leading to the expulsion of the parasite from its host. This technical guide provides a detailed examination of morantel's mechanism of action, focusing on its interaction with a novel, highly sensitive class of nAChRs composed of ACR-26 and ACR-27 subunits, which are predominantly found in parasitic species. The guide includes a summary of quantitative pharmacological data, detailed experimental protocols for receptor characterization, and visualizations of the key pathways and workflows.

Introduction

The cholinergic system of parasitic nematodes is a well-established and effective target for anthelmintic drugs.[1] Cholinergic agonists like morantel, pyrantel, and levamisole function by selectively activating ligand-gated ion channels—specifically, nicotinic acetylcholine receptors (nAChRs)—located on the body wall muscle cells of nematodes.[1][2][3] This activation leads to prolonged muscle contraction and ultimately, spastic paralysis of the worm.[1][2][4] Morantel and the structurally related compound pyrantel are particularly effective against a range of gastrointestinal nematodes.[2] Their mechanism of action, while broadly categorized as cholinergic agonism, is highly specific to certain nAChR subtypes, which differ significantly from those of their vertebrate hosts, ensuring a degree of selective toxicity.[5][6]

Core Mechanism of Action

Morantel functions as a potent agonist at nematode muscle nAChRs.[7][8][9] The binding of morantel to its receptor target initiates a cascade of events at the neuromuscular junction:

  • Receptor Binding and Channel Gating: Morantel binds to the orthosteric site on specific nAChR subtypes, mimicking the action of the endogenous neurotransmitter, acetylcholine (ACh).[8]

  • Ion Channel Activation: This binding event triggers a conformational change in the receptor, opening an integrated non-selective cation channel.[10]

  • Membrane Depolarization: The open channel allows for the rapid influx of cations (primarily Na⁺ and K⁺), causing a sustained depolarization of the muscle cell membrane.[6]

  • Spastic Paralysis: The persistent depolarization leads to uncontrollable and sustained muscle contraction (spastic paralysis). The paralyzed nematode is unable to maintain its position within the host's gastrointestinal tract and is subsequently expelled.[1][4][9]

The Morantel-Sensitive Receptor Subtype: A Novel Target

While nematodes possess a diverse array of nAChR subunit genes, research has identified a specific receptor subtype that is highly sensitive to morantel and pyrantel.[1][11][12] This receptor is of particular interest as it is found in important parasitic nematodes of livestock, such as Haemonchus contortus (a ruminant parasite) and Parascaris equorum (a horse parasite), but is notably absent in the free-living model organism Caenorhabditis elegans.[1][12][13]

Key characteristics of this morantel-sensitive receptor (Mor-R) include:

  • Subunit Composition: It is a heteropentameric receptor formed by the co-assembly of ACR-26 and ACR-27 subunits.[1][13][14] Both subunits are co-expressed in the body wall muscle cells of these parasites.[1][12]

  • Pharmacological Profile: The ACR-26/ACR-27 receptor subtype is exceptionally sensitive to morantel and pyrantel, often showing higher potency for these drugs than for the natural ligand, acetylcholine.[1] It is largely insensitive to other cholinergic agonists like levamisole and oxantel, distinguishing it from the L-type (levamisole-sensitive) and N-type (nicotine-sensitive) nAChRs.[1][13] This distinct pharmacology makes it a specific target for the tetrahydropyrimidine class of anthelmintics.

Caption: Morantel binds to and activates the ACR-26/ACR-27 nAChR, leading to paralysis.

Quantitative Data: Agonist Potency

The potency of morantel and related compounds has been quantified using heterologous expression systems. The following table summarizes the half-maximal effective concentration (EC₅₀) values for various agonists on the ACR-26/ACR-27 receptors from H. contortus and P. equorum, as determined by two-electrode voltage clamp electrophysiology in Xenopus laevis oocytes.[1]

Nematode SpeciesReceptor SubtypeAgonistEC₅₀ (μM)
Haemonchus contortusHco-ACR-26/ACR-27Acetylcholine (ACh)80.1 ± 1.1
Morantel (Mor)29.0 ± 1.3
Pyrantel (Pyr)6.8 ± 1.3
Parascaris equorumPeq-ACR-26/ACR-27Acetylcholine (ACh)34.9 ± 1.1
Morantel (Mor)0.98 ± 0.26
Pyrantel (Pyr)0.32 ± 0.26
Levamisole (Lev)16.7 ± 1.3

Data sourced from Boulin et al. (2015).[1]

This data clearly demonstrates that for the P. equorum receptor, both morantel and pyrantel are significantly more potent than the endogenous ligand, acetylcholine. For the H. contortus receptor, pyrantel is the most potent agonist, followed by morantel and then acetylcholine.[1]

Logical_Relationships Logical Relationships of nAChR Subtypes subtypes Nematode nAChR Subtypes Mor_R Morantel-Sensitive (Mor-R) ACR-26 + ACR-27 L_R Levamisole-Sensitive (L-R) UNC-29, UNC-38, UNC-63, etc. N_R Nicotine-Sensitive (N-R) ACR-16 Homomer agonists Primary Agonists Morantel Morantel Morantel->Mor_R Pyrantel Pyrantel Pyrantel->Mor_R Levamisole Levamisole Levamisole->L_R Nicotine Nicotine / Oxantel Nicotine->N_R

Caption: Distinct nAChR subtypes are preferentially activated by different cholinergic anthelmintics.

Experimental Protocols

The characterization of morantel's action on nematode nAChRs relies on several key experimental methodologies.

Heterologous Expression and Two-Electrode Voltage Clamp (TEVC) in Xenopus laevis Oocytes

This is the primary in vitro method for functionally characterizing the pharmacological properties of ion channels.

Methodology:

  • cRNA Synthesis: Full-length coding sequences for the nAChR subunits of interest (e.g., Hco-acr-26 and Hco-acr-27) and required ancillary factor proteins (e.g., ric-3.1, unc-50, unc-74) are cloned. Capped RNAs (cRNAs) are synthesized in vitro from linearized plasmid DNA templates.[1]

  • Oocyte Preparation and Injection: Oocytes are surgically harvested from female Xenopus laevis frogs and defolliculated. A precise volume of the cRNA mixture (e.g., containing cRNAs for ACR-26, ACR-27, and ancillary factors) is microinjected into the oocyte cytoplasm.[15]

  • Incubation and Receptor Expression: The injected oocytes are incubated for 2-5 days in a buffered solution to allow for the translation of cRNAs and the assembly and insertion of functional nAChR channels into the oocyte membrane.[15]

  • Electrophysiological Recording (TEVC):

    • An oocyte expressing the receptors is placed in a recording chamber and continuously perfused with a saline solution.

    • Two microelectrodes are inserted into the oocyte: one to measure the membrane potential and one to inject current, clamping the voltage at a set holding potential (e.g., -80 mV).

    • Test solutions containing known concentrations of agonists (e.g., morantel, ACh) are perfused over the oocyte.

    • The binding of the agonist opens the nAChR channels, causing an inward ion current that is measured by the voltage-clamp amplifier.

    • By applying a range of agonist concentrations, a dose-response curve can be generated to determine the EC₅₀ and other pharmacological parameters.[1]

TEVC_Workflow Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Start Start cRNA Synthesize cRNA for nAChR Subunits (e.g., ACR-26, ACR-27) Start->cRNA Inject Microinject cRNA into Xenopus Oocyte cRNA->Inject Incubate Incubate Oocyte (2-5 days) Inject->Incubate Record Perform TEVC Recording Incubate->Record Apply Apply Agonist (e.g., Morantel) Record->Apply Analyze Analyze Data & Generate Dose-Response Curve Record->Analyze Measure Measure Ion Current Apply->Measure Measure->Record Repeat with different [Agonist] End End Analyze->End

Caption: Workflow for characterizing nematode nAChRs using the Xenopus oocyte expression system.

In Vivo Motility Assays Using Transgenic C. elegans

To confirm that the effects observed in vitro translate to a whole-organism response, transgenic C. elegans are used.

Methodology:

  • Generation of Transgenic Worms: The free-living nematode C. elegans, which lacks the acr-26 and acr-27 genes, is genetically transformed to express these parasitic nematode genes (e.g., Hco-acr-26 and Hco-acr-27).[1] Expression is typically driven by a muscle-specific promoter.

  • Drug Exposure: Synchronized populations of adult transgenic worms and wild-type (non-transgenic) control worms are placed in multi-well plates containing liquid media.

  • Motility Measurement (Thrashing Assay): Morantel is added to the wells at various concentrations. The motility of the worms is recorded over time, often by counting the number of "thrashes" (one complete sinusoidal body bend) per minute.[1][3]

  • Data Analysis: The reduction in motility of the transgenic worms compared to wild-type worms at a given morantel concentration demonstrates that the expressed parasitic receptors confer increased sensitivity to the drug.[1] This assay validates the role of the specific receptor subtype in the whole-animal paralytic effect.

Conclusion

This compound's mechanism of action is centered on its potent agonism of a specific, novel class of nematode nAChRs composed of ACR-26 and ACR-27 subunits. By binding to and activating these receptors on body wall muscle cells, morantel induces a sustained influx of cations, leading to membrane depolarization and irreversible spastic paralysis. The high sensitivity of this receptor subtype to morantel, coupled with its prevalence in key parasitic species and absence in model organisms like C. elegans, underscores its importance as a selective and highly effective anthelmintic target. The combination of electrophysiological and in vivo transgenic assays provides a robust framework for dissecting this mechanism and for screening new compounds aimed at this critical parasitic vulnerability.

References

An In-depth Technical Guide to the Synthesis and Chemical Properties of Morantel Tartrate for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and analytical methodologies for morantel tartrate, a potent anthelmintic agent. This document is intended to serve as a valuable resource for researchers in parasitology, medicinal chemistry, and drug development.

Introduction

Morantel, a tetrahydropyrimidine derivative, is a broad-spectrum anthelmintic agent effective against a variety of gastrointestinal nematodes.[1] It is the 3-methyl thiophene analog of pyrantel.[1] this compound is the tartrate salt of morantel and is the commonly used form in veterinary medicine.[2] Its mechanism of action involves the activation of nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to spastic paralysis and subsequent expulsion of the parasites from the host.[3]

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the formation of the morantel base, (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidine, followed by salt formation with L-(+)-tartaric acid.

Synthesis of Morantel Base

The synthesis of the morantel base involves a condensation reaction between 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine and 3-methyl-2-thiophenecarboxaldehyde. The following diagram illustrates the synthetic workflow.

G cluster_0 Synthesis of Morantel Base 1_2_dimethyl 1,2-Dimethyl-1,4,5,6- tetrahydropyrimidine condensation Condensation Reaction 1_2_dimethyl->condensation 3_methyl 3-Methyl-2- thiophenecarboxaldehyde 3_methyl->condensation morantel_base (E)-1,4,5,6-Tetrahydro-1-methyl-2- [2-(3-methyl-2-thienyl)vinyl]pyrimidine (Morantel Base) condensation->morantel_base

Synthesis of the Morantel Base.

Experimental Protocol: Synthesis of (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidine (Morantel Base)

  • Materials:

    • 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine

    • 3-methyl-2-thiophenecarboxaldehyde

    • An appropriate solvent (e.g., toluene, xylene)

    • A suitable catalyst (e.g., a strong base like sodium methoxide or a Lewis acid)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine and 3-methyl-2-thiophenecarboxaldehyde in the chosen solvent.

    • Add the catalyst to the reaction mixture.

    • Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.

    • Monitor the reaction progress by a suitable analytical technique (e.g., Thin Layer Chromatography or High-Performance Liquid Chromatography).

    • Once the reaction is complete, cool the mixture to room temperature.

    • The crude morantel base can be purified by techniques such as distillation under reduced pressure or column chromatography to yield the desired (E)-isomer.

Formation of this compound

The purified morantel base is then reacted with L-(+)-tartaric acid to form the tartrate salt.

G cluster_1 Formation of this compound morantel_base (E)-1,4,5,6-Tetrahydro-1-methyl-2- [2-(3-methyl-2-thienyl)vinyl]pyrimidine (Morantel Base) salt_formation Salt Formation (Crystallization) morantel_base->salt_formation tartaric_acid L-(+)-Tartaric Acid tartaric_acid->salt_formation morantel_tartrate This compound salt_formation->morantel_tartrate

Formation of this compound Salt.

Experimental Protocol: Preparation of this compound

  • Materials:

    • Purified morantel base

    • L-(+)-tartaric acid

    • A suitable solvent for crystallization (e.g., ethanol, isopropanol)

  • Procedure:

    • Dissolve the purified morantel base in the chosen solvent with gentle heating.

    • In a separate container, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent, also with gentle heating.

    • Add the tartaric acid solution to the morantel base solution with stirring.

    • Allow the mixture to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath may be necessary to maximize the yield.

    • Collect the precipitated this compound crystals by filtration.

    • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Chemical Properties of this compound

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValue
Chemical Formula C₁₆H₂₂N₂O₆S
Molecular Weight 370.42 g/mol
CAS Number 26155-31-7
Appearance A yellow, crystalline powder
Melting Point 167 to 172 °C[4]
Solubility Soluble in water and methanol.[5] Soluble in DMSO (67 mg/mL).[6]
pKa Experimental pKa value is not readily available in public literature. Based on the structure, the tetrahydropyrimidine moiety is basic. The pH of a solution is between 2.8 and 3.2.[4]
Stability Store in well-closed, light-resistant containers.[4] Sensitive to light. Forced degradation studies would be necessary to fully characterize its stability under various stress conditions (acid, base, oxidation, heat, light).

Experimental Protocols for Analysis

High-Performance Liquid Chromatography (HPLC)

Method for the determination of this compound as per USP. [4]

  • Mobile Phase: Mix 3.5 mL of triethylamine and 850 mL of water. Adjust the pH to 2.5 with phosphoric acid. Add 50 mL of tetrahydrofuran and 100 mL of methanol, and mix.

  • Column: 4.6-mm × 25-cm; 5-µm packing L1 (C18).

  • Detector: UV at 226 nm.

  • Flow Rate: Approximately 0.75 mL per minute.

  • Injection Volume: About 20 µL.

  • Standard Solution Preparation: Dissolve an accurately weighed quantity of USP this compound RS in the Mobile Phase to obtain a solution with a known concentration of about 0.5 mg per mL.

  • Sample Preparation: Prepare a solution of the test sample in the Mobile Phase to obtain an expected this compound concentration of about 0.5 mg per mL.

  • Procedure: Separately inject equal volumes of the Standard solution and the Sample solution into the chromatograph, record the chromatograms, and measure the responses for the major peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopy

General Protocol for ¹H and ¹³C NMR Spectroscopy

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) are suitable solvents due to the solubility of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of the chosen deuterated solvent in an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

Mass Spectrometry (MS)

General Protocol for High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A high-resolution mass spectrometer such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap, coupled with an electrospray ionization (ESI) source.

  • Sample Introduction: The sample can be introduced via direct infusion or through an HPLC system for LC-MS analysis.

  • Ionization Mode: Positive ion mode is typically used for the analysis of morantel, as the tetrahydropyrimidine nitrogen is readily protonated.

  • Mass Analysis:

    • Acquire full scan mass spectra to determine the accurate mass of the protonated molecule ([M+H]⁺).

    • Perform tandem mass spectrometry (MS/MS) experiments to obtain fragmentation patterns for structural confirmation. The fragmentation can be induced by collision-induced dissociation (CID).

  • Data Analysis: The accurate mass measurement can be used to confirm the elemental composition. The fragmentation pattern provides structural information that can be used for identification and to study degradation products.

Mechanism of Action and Signaling Pathway

Morantel acts as a potent agonist on the nicotinic acetylcholine receptors (nAChRs) located on the muscle cells of nematodes.[3] Specifically, it targets a novel class of nAChRs composed of the ACR-26 and ACR-27 subunits.[7] The binding of morantel to these receptors leads to the opening of the ion channel, resulting in an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes a sustained depolarization of the muscle cell membrane, leading to spastic paralysis of the worm. The paralyzed worm is then unable to maintain its position in the host's gastrointestinal tract and is expelled.

G cluster_0 Nematode Muscle Cell Morantel Morantel nAChR Nicotinic Acetylcholine Receptor (ACR-26/ACR-27 subunits) Morantel->nAChR Binds to Channel_Opening Ion Channel Opening nAChR->Channel_Opening Activates Cation_Influx Cation Influx (Na⁺, Ca²⁺) Channel_Opening->Cation_Influx Depolarization Membrane Depolarization Cation_Influx->Depolarization Muscle_Contraction Sustained Muscle Contraction (Spastic Paralysis) Depolarization->Muscle_Contraction Expulsion Expulsion of Parasite Muscle_Contraction->Expulsion

Signaling Pathway of Morantel Action.

This guide provides a foundational understanding of the synthesis and chemical properties of this compound for research purposes. Researchers are encouraged to consult the cited literature for further details and to adapt the provided protocols to their specific experimental needs and available instrumentation.

References

In-Vitro Activity of Morantel Tartrate Against Haemonchus contortus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the in-vitro activity of morantel tartrate against Haemonchus contortus, a pathogenic gastrointestinal nematode of significant concern in small ruminants. The document consolidates available quantitative data on the efficacy of this compound, details established experimental protocols for its evaluation, and elucidates its mechanism of action through signaling pathway diagrams. This guide is intended to serve as a comprehensive resource for researchers engaged in anthelmintic drug discovery and development, facilitating a deeper understanding of this compound's properties and its application in parasitology research.

Introduction

Haemonchus contortus is a blood-feeding nematode that parasitizes the abomasum of sheep, goats, and other ruminants, leading to significant economic losses in the livestock industry worldwide. Control of haemonchosis has traditionally relied on the use of chemical anthelmintics. This compound, a tetrahydropyrimidine derivative, is an anthelmintic agent that has been utilized for the control of gastrointestinal nematodes. Understanding its in-vitro activity is crucial for optimizing its use, managing anthelmintic resistance, and discovering new therapeutic agents. This guide focuses on the in-vitro efficacy of this compound against various life stages of H. contortus, the methodologies to assess this activity, and the underlying molecular mechanism of action.

Quantitative In-Vitro Efficacy of this compound

The in-vitro activity of this compound against H. contortus has been evaluated using various assays targeting different life stages of the parasite. While extensive and standardized quantitative data in the form of IC50 and LC50 values are not abundantly available in recent literature, existing studies provide valuable insights into its efficacy.

One study evaluated the activity of several anthelmintic compounds against the third-stage larvae (L3) of H. contortus and found that morantel was active at a concentration of 100 micrograms per cubic centimeter (µg/cm³) or less[1]. This indicates a potent effect on the motility and viability of the infective larval stage.

For comparative context, it is important to note that the potency of anthelmintics can vary significantly between different life stages of the parasite. For instance, in-vitro assays have shown that the adult stage of H. contortus can be more sensitive to some anthelmintics compared to the larval stages.

Table 1: Summary of In-Vitro Activity of this compound against Haemonchus contortus

Life StageAssay TypeParameterConcentrationReference
Third-Stage Larvae (L3)Motility/Viability AssayActive Concentration≤ 100 µg/cm³[1]

Experimental Protocols for In-Vitro Assays

Standardized in-vitro assays are essential for the reproducible evaluation of anthelmintic compounds. The following are detailed methodologies for key experiments used to assess the efficacy of drugs like this compound against H. contortus.

Egg Hatch Assay (EHA)

The Egg Hatch Assay is used to determine the ovicidal activity of a compound by assessing its ability to inhibit the hatching of nematode eggs.

Methodology:

  • Egg Collection: H. contortus eggs are recovered from the feces of infected donor animals. Feces are homogenized in a saturated salt solution (e.g., sodium chloride) and sieved to remove large debris. The eggs are then collected by flotation and washed multiple times with water to remove the salt.

  • Assay Setup: A suspension of approximately 100-150 eggs in 200 µL of water or a suitable buffer is added to each well of a 96-well microtiter plate.

  • Compound Addition: this compound is dissolved in a suitable solvent (e.g., DMSO, followed by serial dilution in water) to achieve the desired test concentrations. A small volume of the drug solution is added to each well. Control wells containing only the solvent and no drug are included.

  • Incubation: The plates are incubated at 25-27°C for 48 hours to allow for egg hatching in the control wells.

  • Assessment: After incubation, a drop of Lugol's iodine is added to each well to stop further development and stain the unhatched eggs and larvae. The number of hatched larvae and unhatched eggs is counted under a microscope.

  • Data Analysis: The percentage of egg hatch inhibition is calculated for each concentration relative to the control. The IC50 value (the concentration that inhibits 50% of egg hatching) can then be determined using probit or logit analysis.

Larval Development Test (LDT)

The Larval Development Test assesses the effect of a compound on the development of larvae from the first stage (L1) to the infective third stage (L3).

Methodology:

  • Egg Hatching: H. contortus eggs are hatched in water at 25-27°C over 24 hours to obtain L1 larvae.

  • Assay Setup: Approximately 100 L1 larvae are placed in each well of a 96-well plate containing a nutrient medium (e.g., a solution containing yeast extract or other nutrients to support larval growth).

  • Compound Addition: this compound solutions of varying concentrations are added to the wells.

  • Incubation: The plates are incubated at 25-27°C for 6-7 days to allow for the development of L1 larvae to the L3 stage in the control wells.

  • Assessment: After incubation, the development of larvae in each well is assessed. The number of L1, L2, and L3 larvae are counted. The test is considered valid if the majority of larvae in the control wells have developed to the L3 stage.

  • Data Analysis: The percentage of larval development inhibition is calculated for each drug concentration. The LC50 value (the concentration that is lethal to 50% of the developing larvae) is determined.

Adult Worm Motility Assay

This assay directly measures the effect of a compound on the motility of adult H. contortus worms.

Methodology:

  • Worm Collection: Adult H. contortus are collected from the abomasum of freshly euthanized, experimentally infected animals. The worms are washed in a physiological saline solution to remove any host debris.

  • Assay Setup: A small number of adult worms (e.g., 5-10) are placed in a petri dish or a well of a multi-well plate containing a suitable culture medium (e.g., RPMI-1640) supplemented with antibiotics to prevent bacterial growth.

  • Compound Addition: this compound is added to the medium to achieve the desired concentrations.

  • Incubation: The worms are incubated at 37°C in a humidified atmosphere with 5% CO2.

  • Motility Assessment: The motility of the worms is observed at various time points (e.g., 1, 3, 6, 24 hours) under a microscope. Motility can be scored on a scale (e.g., from 0 = no movement to 5 = vigorous movement) or assessed as the percentage of motile worms.

  • Data Analysis: The effect of the compound on motility is compared to the control group. The concentration of the drug that causes paralysis or death in 50% of the worms (IC50 or LC50) can be calculated.

Mechanism of Action and Signaling Pathway

Morantel, along with pyrantel, belongs to the tetrahydropyrimidine class of anthelmintics. These compounds act as potent and selective agonists of nicotinic acetylcholine receptors (nAChRs) in nematodes[2][3].

Signaling Pathway of this compound

The primary target of morantel is the nicotinic acetylcholine receptor located on the somatic muscle cells of nematodes[4]. The binding of morantel to these receptors mimics the action of the neurotransmitter acetylcholine (ACh), but with a more sustained effect. This leads to the following cascade of events:

  • Receptor Binding: Morantel binds to the agonist site on the pentameric nAChR ion channel.

  • Channel Opening: This binding induces a conformational change in the receptor, causing the ion channel to open.

  • Cation Influx: The open channel allows for a rapid and sustained influx of cations, primarily sodium (Na+) and to a lesser extent calcium (Ca2+), into the muscle cell.

  • Depolarization: The influx of positive ions leads to a prolonged depolarization of the muscle cell membrane.

  • Spastic Paralysis: This persistent depolarization results in irreversible muscle contraction, leading to a state of spastic paralysis in the worm.

  • Expulsion: The paralyzed worm is unable to maintain its position within the host's gastrointestinal tract and is consequently expelled.

The selectivity of morantel for nematode nAChRs over those of the host is a key factor in its therapeutic efficacy and safety margin.

morantel_mechanism Morantel This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Morantel->nAChR Binds to IonChannel Ion Channel Opening nAChR->IonChannel Activates CationInflux Na+ / Ca2+ Influx IonChannel->CationInflux Allows Depolarization Muscle Cell Depolarization CationInflux->Depolarization Causes Paralysis Spastic Paralysis Depolarization->Paralysis Leads to Expulsion Worm Expulsion Paralysis->Expulsion Results in experimental_workflow start Start collect_worms Collect Adult H. contortus from Host Abomasum start->collect_worms wash_worms Wash Worms in Physiological Saline collect_worms->wash_worms add_worms Add Worms to Plates wash_worms->add_worms prepare_assay Prepare Assay Plates with Culture Medium prepare_assay->add_worms add_drug Add Drug Solutions to Test Wells add_worms->add_drug prepare_drug Prepare Serial Dilutions of this compound prepare_drug->add_drug incubate Incubate at 37°C, 5% CO2 add_drug->incubate observe Observe and Score Worm Motility at Defined Timepoints incubate->observe analyze Analyze Data and Calculate IC50/LC50 observe->analyze end End analyze->end

References

The Journey of Morantel Tartrate in Ruminants: A Deep Dive into its Pharmacokinetics and Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the pharmacokinetic profile and metabolic fate of morantel tartrate in ruminant species. The information presented herein is crucial for optimizing dosing strategies, ensuring efficacy, and meeting regulatory standards for this widely used anthelmintic.

Morantel, a member of the tetrahydropyrimidine class of anthelmintics, is primarily administered to ruminants as this compound. Its efficacy is largely confined to the gastrointestinal tract, a characteristic directly linked to its pharmacokinetic properties. This guide synthesizes available data on its absorption, distribution, metabolism, and excretion in cattle, sheep, and goats, offering a detailed look at its behavior within the ruminant system.

Pharmacokinetic Profile: A Story of Low Systemic Availability

A defining characteristic of this compound in ruminants is its exceedingly poor absorption from the gastrointestinal tract into the systemic circulation.[1][2][3] Following oral administration, plasma concentrations of morantel are often undetectable.[1][4] This low systemic bioavailability is a key factor in its safety profile and its mechanism of action, which is concentrated on parasitic nematodes residing in the gut.

Quantitative Data on this compound Distribution

Due to the limited systemic absorption, pharmacokinetic parameters such as Cmax, Tmax, and AUC in plasma are generally not quantifiable or reported in the literature for ruminants. Instead, research has focused on the concentrations of morantel within the gastrointestinal tract and its excretion.

Table 1: Morantel Concentrations in the Gastrointestinal Tract and Feces of Cattle after Administration of a Sustained-Release Bolus [4]

CompartmentCmax (µg/g or µg/mL)Tmax (Days)AUC (µg·day/g or µg·day/mL)
Rumen FluidNot explicitly stated1Not explicitly stated
Abomasal FluidNot explicitly stated1Not explicitly stated
Ileal FluidNot explicitly stated1Not explicitly stated
FecesSignificantly higher than other compartments1Significantly higher than other compartments

Note: The study did not provide specific numerical values for Cmax and AUC in the different GI compartments but stated they were significantly higher in feces. The peak concentration (Cmax) in all measured compartments was reached at day 1 post-administration.

Table 2: Excretion of this compound in Ruminants

SpeciesDoseRoute of AdministrationPercentage of Dose in Urine (within 96 hours)Percentage of Dose in Feces (within 96 hours)Form in Feces
Cattle6 mg morantel base/kg bwOral~17% (as polar metabolites)>70%Unchanged parent molecule[1]
Sheep5-6 mg morantel base/kg bw (as citrate)Oral18%67%Unmetabolised morantel

Experimental Protocols: Unveiling the Pharmacokinetic Fate

The understanding of this compound's pharmacokinetics in ruminants is built upon a variety of experimental designs. Below are synthesized methodologies based on cited literature.

In Vivo Pharmacokinetic Study in Cattle

A key experimental approach to characterize the distribution of morantel in the gastrointestinal tract of cattle involved the use of surgically modified animals.[4]

  • Animal Model: Holstein calves (125-150 kg) were surgically fitted with permanent indwelling fistulae in the rumen, abomasum, and terminal ileum.[4]

  • Drug Administration: A sustained-release trilaminate bolus containing this compound was administered intraruminally.[4]

  • Sample Collection: Samples of jugular blood, feces, and fluids from the rumen, abomasum, and ileum were collected at predetermined time points (e.g., days -3, 1, 4, 7, 10, 14, and weekly up to 98 days) post-administration.[4]

  • Analytical Method: this compound concentrations in the collected samples were quantified using High-Pressure Liquid Chromatography (HPLC) following appropriate extraction and clean-up procedures.[4]

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis AnimalModel Holstein Calves (125-150 kg) Surgery Surgical Implantation of Fistulae (Rumen, Abomasum, Ileum) AnimalModel->Surgery DrugAdmin Intraruminal Administration of Sustained-Release Bolus Surgery->DrugAdmin Sampling Collection of Blood, Feces, and GI Tract Fluids at Timed Intervals DrugAdmin->Sampling Extraction Sample Extraction and Clean-up Sampling->Extraction HPLC Quantification by HPLC Extraction->HPLC DataAnalysis DataAnalysis HPLC->DataAnalysis Pharmacokinetic Parameter Calculation metabolic_pathway cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) Morantel Morantel HydroxylatedMetabolites Hydroxylated Metabolites Morantel->HydroxylatedMetabolites Hydroxylation (Major Pathway) ThiopheneOxidation Oxidation of Thiophene Ring Morantel->ThiopheneOxidation PyrimidineOxidation Oxidation of Tetrahydropyrimidine Ring Morantel->PyrimidineOxidation FurtherMetabolism Other Phase I Metabolites HydroxylatedMetabolites->FurtherMetabolism Further Oxidation ThiopheneOxidation->FurtherMetabolism PyrimidineOxidation->FurtherMetabolism ConjugatedMetabolites Conjugated Metabolites (e.g., Glucuronides, Sulfates) FurtherMetabolism->ConjugatedMetabolites Conjugation Reactions Excretion Excretion ConjugatedMetabolites->Excretion Urinary Excretion

References

The Discovery, Development, and Mechanism of Tetrahydropyrimidine Anthelmintics: A Technical Guide on Morantel

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

The tetrahydropyrimidine class of anthelmintics, which includes the notable compound morantel, has been a significant component of veterinary medicine for the control of gastrointestinal nematodes. This technical guide provides an in-depth exploration of the discovery, development, and mechanism of action of morantel. It details the structure-activity relationships within the tetrahydropyrimidine family, presents quantitative efficacy and pharmacokinetic data, and outlines the experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals in the field of veterinary parasitology and medicinal chemistry.

Introduction

Helminth infections in livestock pose a significant threat to animal health and agricultural productivity worldwide. The discovery of broad-spectrum anthelmintics has been crucial in managing these parasitic diseases. The tetrahydropyrimidines, a class of synthetic anthelmintics, emerged from extensive screening programs and have proven effective against a range of gastrointestinal roundworms. Morantel, a methyl analogue of pyrantel, is a key member of this class, primarily used in ruminants.[1] This guide will focus on the core scientific and technical aspects of morantel's journey from discovery to its application as a veterinary drug.

Discovery and Synthesis

The discovery of the tetrahydropyrimidine anthelmintics was the result of in vivo screening programs conducted by Pfizer scientists in the late 1950s.[2] These efforts led to the identification of pyrantel and its subsequent analogue, morantel.

Chemical Synthesis

The synthesis of morantel, chemically known as (E)-1,4,5,6-tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidine, involves a multi-step process. While specific proprietary details of industrial synthesis may vary, a general synthetic pathway can be outlined based on related compounds and patent literature. A common approach involves the condensation of a thiophene-derived aldehyde with a substituted tetrahydropyrimidine precursor.

Experimental Protocol: General Synthesis of a Tetrahydropyrimidine Core

A general method for creating the tetrahydropyrimidine ring, as described for related compounds, involves the Biginelli reaction or a variation thereof. The synthesis of morantel specifically involves the condensation of 3-methyl-2-thenaldehyde with 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine.

  • Step 1: Synthesis of 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine. This intermediate can be prepared by the cyclization of N-methyl-1,3-diaminopropane with an appropriate reagent such as a carboxylic acid or its derivative under dehydrating conditions.

  • Step 2: Condensation Reaction. 3-methyl-2-thenaldehyde is reacted with 1,2-dimethyl-1,4,5,6-tetrahydropyrimidine in an appropriate solvent (e.g., toluene or xylene) with a catalyst (e.g., p-toluenesulfonic acid) and azeotropic removal of water to drive the reaction towards the formation of the vinyl-linked product, morantel.

  • Step 3: Salt Formation. The resulting morantel base is then typically converted to its tartrate salt to improve its stability and solubility for formulation. This is achieved by reacting the base with tartaric acid in a suitable solvent, followed by crystallization.

Note: A detailed, step-by-step industrial synthesis protocol for morantel is not publicly available.

Mechanism of Action

Morantel exerts its anthelmintic effect by acting as a selective agonist at nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[3][4] This mode of action leads to spastic paralysis of the worms, causing them to be expelled from the host's gastrointestinal tract.

Neuromuscular Signaling Pathway

In nematodes, acetylcholine (ACh) is a key excitatory neurotransmitter at the neuromuscular junction. The binding of ACh to postsynaptic nAChRs on muscle cells leads to the opening of these ligand-gated ion channels, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx causes depolarization of the muscle cell membrane, leading to muscle contraction. The action of ACh is terminated by the enzyme acetylcholinesterase (AChE), which hydrolyzes ACh.

Morantel mimics the action of ACh but is a more potent agonist at the nematode nAChR and is not readily hydrolyzed by AChE.[5] This leads to prolonged activation of the nAChRs, resulting in a persistent state of muscle depolarization and contraction, which manifests as spastic paralysis. The selectivity of morantel for nematode nAChRs over those of the mammalian host contributes to its favorable safety profile.[5]

Figure 1: Mechanism of action of Morantel at the nematode neuromuscular junction.

Structure-Activity Relationship (SAR)

The anthelmintic activity of the tetrahydropyrimidine class is influenced by the nature of the substituents on the pyrimidine and thiophene rings. Morantel (a methyl-substituted thiophene) and its close analogues, pyrantel (unsubstituted thiophene) and oxantel (a phenol derivative of pyrantel), exhibit different potencies and spectra of activity.

  • Thiophene Ring Substitution: The methyl group on the thiophene ring of morantel, as compared to the unsubstituted thiophene of pyrantel, subtly modifies its anthelmintic properties.

  • Aromatic Group: The replacement of the thiophene ring with a meta-aminophenol group, as in oxantel, results in a compound with greater activity against whipworms (Trichuris spp.), while pyrantel and morantel are more effective against roundworms and hookworms.[2]

  • Tetrahydropyrimidine Ring: The N-methyl tetrahydropyrimidine core is essential for activity, acting as a cyclic amidine that correctly presents the molecule to the nicotinic receptor.

These structural differences highlight the importance of the electronic and steric properties of the molecule in its interaction with the target nAChR subtypes, which vary between different nematode species.

Quantitative Data

In Vivo Efficacy

Morantel tartrate has demonstrated high efficacy against a variety of mature gastrointestinal nematodes in cattle and goats. The data presented below is a summary from controlled studies.

Table 1: In Vivo Efficacy of this compound in Cattle

Nematode SpeciesDose (mg/kg)Efficacy (%)Reference
Haemonchus placei7.5 - 1599 - 100[6]
Ostertagia ostertagi7.5 - 1577 - 97[6]
Trichostrongylus axei7.5 - 1577 - 100[6]
Cooperia spp.7.5 - 1599 - 100[6]
Oesophagostomum radiatum7.5 - 1599 - 100[6]
Cooperia oncophora10Highly Effective[2]

Table 2: In Vivo Efficacy of Morantel Citrate in Sheep (against Benzimidazole-Resistant Strains)

Nematode SpeciesStageEfficacy (%)Reference
Cooperia curticeiAdult100[7]
Cooperia curticei7-day-old100[7]
Haemonchus contortusAdult95.1[7]
Haemonchus contortus7-day-old69.8[7]
Ostertagia circumcinctaAdult100[7]
Ostertagia circumcincta7-day-old82[7]

Note: Specific IC50 and ED50 values for morantel are not widely reported in publicly available literature.

Pharmacokinetics

Morantel is characterized by its poor absorption from the gastrointestinal tract of ruminants. This property is advantageous as it maintains high concentrations of the drug at the site of infection.

Table 3: Pharmacokinetic Parameters of Morantel in Ruminants

ParameterValueSpeciesNotesReference
Plasma ConcentrationNot Detected (<0.05 µg/mL)Cattle, GoatsFollowing oral administration of 10 mg/kg this compound.[2]
Milk ConcentrationNot DetectedLactating GoatsOne animal showed a transient low level (0.092 µg/mL) at 8 hours post-administration.[2]
Fecal Concentration96 ± 4.5 µg/g (dry weight)Calf24 hours after treatment with 10 mg/kg this compound.[2]
ExcretionMainly in feces as unchanged parent compoundCattleDue to negligible absorption.[1]

Experimental Protocols

In Vivo Efficacy Testing: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the standard method for evaluating the efficacy of an anthelmintic in a clinical setting.

  • Objective: To determine the percentage reduction in nematode egg output (eggs per gram of feces) after treatment with an anthelmintic.

  • Procedure:

    • Animal Selection: Select a group of at least 10-15 animals with naturally acquired nematode infections. Animals should not have been treated with an anthelmintic for at least 8 weeks.

    • Pre-treatment Sampling (Day 0): Collect individual fecal samples directly from the rectum of each animal.

    • Treatment: Administer this compound at the recommended dose (e.g., 10 mg/kg body weight). A control group of untreated animals should be maintained.

    • Post-treatment Sampling (Day 10-14): Collect a second set of individual fecal samples from the same animals 10 to 14 days after treatment.

    • Fecal Egg Count: Determine the number of nematode eggs per gram (EPG) of feces for each sample using a standardized technique such as the modified McMaster method.

    • Calculation of Efficacy: The percentage fecal egg count reduction (%FECR) is calculated using the following formula: %FECR = [1 - (Mean EPG post-treatment / Mean EPG pre-treatment)] x 100

  • Interpretation: An efficacy of >95% is generally considered effective. Lower values may indicate the presence of anthelmintic resistance.

FECRT_Workflow start Start: Select Infected Animal Group (n > 10) day0_sample Day 0: Collect Pre-Treatment Fecal Samples start->day0_sample day0_epg Perform Fecal Egg Count (EPG_pre) day0_sample->day0_epg treatment Administer this compound (Treatment Group) day0_epg->treatment control Maintain Untreated (Control Group) day0_epg->control day14_sample Day 14: Collect Post-Treatment Fecal Samples treatment->day14_sample day14_epg Perform Fecal Egg Count (EPG_post) day14_sample->day14_epg calculate Calculate % Fecal Egg Count Reduction (FECR) day14_epg->calculate end End: Efficacy Determined calculate->end

Figure 2: Workflow for the Fecal Egg Count Reduction Test (FECRT).
In Vitro Screening: Larval Motility Assay

This assay is used to assess the direct effect of a compound on the viability of nematode larvae.

  • Objective: To determine the concentration of morantel that inhibits the motility of nematode larvae (e.g., L3 stage).

  • Procedure:

    • Larval Preparation: Obtain third-stage (L3) larvae of the target nematode species (e.g., Haemonchus contortus) from fecal cultures.

    • Assay Setup: In a multi-well plate, dispense a known number of larvae (e.g., 50-100) into each well containing culture medium.

    • Compound Addition: Add serial dilutions of this compound to the wells. Include positive (a known effective anthelmintic) and negative (vehicle only) controls.

    • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for a set period (e.g., 24-72 hours).

    • Motility Assessment: Observe the motility of the larvae under a microscope. Larvae are considered non-motile or dead if they do not move upon gentle probing or thermal stimulation.

    • Data Analysis: Calculate the percentage of non-motile larvae at each drug concentration. Determine the IC50 value (the concentration that inhibits 50% of the larvae).

Anthelmintic_Screening_Workflow start Start: Compound Library primary_screen Primary In Vitro Screen (e.g., Larval Motility Assay) start->primary_screen hit_id Identify 'Hits' (Compounds with Activity) primary_screen->hit_id hit_id->start Inactive sar Structure-Activity Relationship (SAR) and Lead Optimization hit_id->sar Active secondary_screen Secondary Screens (e.g., Spectrum of Activity, Cytotoxicity) sar->secondary_screen in_vivo In Vivo Efficacy Testing (e.g., Rodent Models, Target Species) secondary_screen->in_vivo pk_pd Pharmacokinetics & Pharmacodynamics Studies in_vivo->pk_pd clinical Clinical Trials in Target Species pk_pd->clinical end End: Approved Drug clinical->end

Figure 3: General workflow for anthelmintic drug discovery and development.

Conclusion

Morantel remains a relevant and effective anthelmintic for the control of gastrointestinal nematodes in livestock, particularly in ruminants. Its discovery through systematic screening and subsequent development has provided a valuable tool for veterinary medicine. The mechanism of action, centered on the agonism of nematode-specific nicotinic acetylcholine receptors, provides a clear rationale for its efficacy and selective toxicity. The poor systemic absorption of morantel is a key pharmacokinetic feature that enhances its efficacy within the gastrointestinal tract. While the emergence of anthelmintic resistance is a continuing concern for all drug classes, a thorough understanding of the pharmacology and appropriate use of compounds like morantel is essential for sustainable parasite control strategies. Future research may focus on overcoming resistance mechanisms and exploring novel derivatives within the tetrahydropyrimidine class.

References

The Agonistic and Antagonistic Effects of Morantel Tartrate on Neuromuscular Transmission in Ascarids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the effects of morantel tartrate on the neuromuscular transmission in ascarids, a topic of significant interest to researchers, scientists, and professionals in drug development. Morantel, a tetrahydropyrimidine anthelmintic, is a potent nicotinic agonist that induces spastic paralysis in parasitic nematodes. This document synthesizes key quantitative data, details experimental protocols, and visualizes the underlying biological and experimental processes.

Core Mechanism of Action

This compound primarily acts as a potent agonist at nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of ascarids.[1][2] This interaction mimics the effect of the natural neurotransmitter, acetylcholine (ACh), but with greater potency and persistence. The binding of morantel to these receptors opens non-selective cation channels, leading to a sustained depolarization of the muscle membrane and an increase in input conductance.[3][4] This prolonged depolarization results in muscle hypercontraction and ultimately, spastic paralysis of the worm, leading to its expulsion from the host.[5]

Interestingly, at higher concentrations (greater than 10μM), morantel can also exhibit non-competitive antagonistic properties, blocking the response to acetylcholine.[3] This dual action underscores the complex pharmacology of this anthelmintic. The blocking action of morantel has been observed to be voltage-sensitive, with its inhibitory effects being more pronounced at more negative membrane potentials.[6]

The nAChRs in ascarids are diverse, with different subunit compositions leading to pharmacological subtypes. Morantel's efficacy can be influenced by the relative expression levels of these subunits.[3][5] For instance, studies on reconstituted receptors in Xenopus oocytes have shown that varying the ratio of Asu-unc-38 and Asu-unc-29 subunits can create nAChRs with distinct sensitivities to different cholinergic anthelmintics.[3][7]

Quantitative Data Summary

The following tables summarize the quantitative data on the potency and effects of this compound and other cholinergic agonists on ascarid neuromuscular preparations.

Table 1: Relative Potency of Cholinergic Agonists on Ascaris suum Muscle Cells

AgonistRelative PotencyReference
Morantel100[3]
Pyrantel100[3]
Levamisole50[3]
Acetylcholine1[3]

Table 2: Electrophysiological Effects of Morantel on Ascaris suum Muscle Cells

ParameterEffect of MorantelReference
Membrane PotentialDepolarization[3][4]
Input ConductanceIncrease[3]
Reversal PotentialApprox. +10mV[3]

Table 3: Antagonistic Effect of Morantel on Acetylcholine Response in Ascaris suum nAChRs

Morantel ConcentrationEffectReference
>10μMAntagonism of ACh response[3]
3μMVoltage-sensitive block[6]

Experimental Protocols

Ascaris suum Nerve-Muscle Flap Preparation for Isometric Contraction Recording

This protocol is adapted from methodologies described in studies investigating the effects of anthelmintics on nematode muscle contractions.

Objective: To measure the contractile response of Ascaris suum somatic muscle to this compound and other compounds.

Materials:

  • Adult Ascaris suum worms

  • Locke's solution (composition can vary, a typical solution contains: 135 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 5 mM glucose, 5 mM HEPES, pH 7.4)

  • Dissection dish with a wax base

  • Fine dissection scissors and forceps

  • Insect pins

  • Isometric force transducer

  • Data acquisition system

  • Organ bath with aeration

Procedure:

  • Obtain adult Ascaris suum from a local abattoir and maintain them in warm Locke's solution.

  • Pin a single worm, ventral side up, in a dissection dish filled with Locke's solution.

  • Make a longitudinal incision along the length of the worm to expose the internal organs.

  • Carefully remove the viscera to expose the somatic muscle quadrants.

  • Excise a muscle flap of approximately 1 cm in length from the anterior portion of the worm.

  • Mount the muscle flap in an organ bath containing aerated Locke's solution maintained at 37°C. One end of the muscle strip is attached to a fixed point, and the other to an isometric force transducer.

  • Allow the preparation to equilibrate for at least 30 minutes under a resting tension of 1-1.5 g.

  • Record baseline contractile activity.

  • Add this compound and other test compounds to the organ bath in a cumulative or non-cumulative manner, recording the changes in muscle tension.

  • At the end of the experiment, wash out the drugs and record the return to baseline.

Two-Electrode Voltage-Clamp (TEVC) Electrophysiology in Xenopus laevis Oocytes

This protocol is for the heterologous expression and functional characterization of ascarid nAChR subunits.

Objective: To study the electrophysiological properties of specific ascarid nAChR subtypes and their interaction with this compound.

Materials:

  • Xenopus laevis oocytes

  • cRNA of the ascarid nAChR subunits of interest (e.g., Asu-unc-29, Asu-unc-38)

  • Nuclease-free water

  • Microinjection system

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Glass microelectrodes (for voltage and current)

  • 3 M KCl solution for filling electrodes

  • Recording chamber

  • Perfusion system

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1.8 mM CaCl₂, 1 mM MgCl₂, 5 mM HEPES, pH 7.5)

Procedure:

  • Surgically remove oocytes from a female Xenopus laevis and treat with collagenase to defolliculate.

  • Inject the oocytes with the cRNA encoding the desired nAChR subunits. The ratio of injected cRNAs can be varied to study receptor stoichiometry.[3][7]

  • Incubate the injected oocytes in ND96 solution at 16-18°C for 2-5 days to allow for receptor expression.

  • Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte membrane potential at a holding potential of -60 mV to -80 mV.

  • Apply agonists (e.g., acetylcholine, morantel) via the perfusion system and record the resulting inward currents.

  • To study antagonism, co-apply morantel with acetylcholine and measure the inhibition of the acetylcholine-induced current.

  • Construct dose-response curves to determine EC₅₀ and IC₅₀ values.

Visualizations

Neuromuscular_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Motor_Neuron Motor Neuron ACh_Vesicles ACh Vesicles Motor_Neuron->ACh_Vesicles Action Potential ACh_Released ACh ACh_Vesicles->ACh_Released Exocytosis nAChR Nicotinic ACh Receptor (nAChR) ACh_Released->nAChR Binds to Morantel Morantel Morantel->nAChR Binds to (potent agonist) Muscle_Depolarization Muscle Depolarization nAChR->Muscle_Depolarization Cation Influx Spastic_Paralysis Spastic Paralysis Muscle_Depolarization->Spastic_Paralysis

Caption: Neuromuscular signaling at the ascarid junction and the action of morantel.

Experimental_Workflow_Contraction Start Start Ascaris_Collection Collect adult Ascaris suum Start->Ascaris_Collection Dissection Dissect muscle flap Ascaris_Collection->Dissection Mounting Mount muscle flap in organ bath Dissection->Mounting Equilibration Equilibrate under tension Mounting->Equilibration Data_Recording Record baseline contraction Equilibration->Data_Recording Drug_Application Apply this compound Data_Recording->Drug_Application Measure_Response Measure change in tension Drug_Application->Measure_Response Analysis Analyze data (dose-response) Measure_Response->Analysis End End Analysis->End

Caption: Workflow for isometric muscle contraction assay.

Experimental_Workflow_TEVC Start Start Oocyte_Harvest Harvest Xenopus oocytes Start->Oocyte_Harvest cRNA_Injection Inject nAChR subunit cRNA Oocyte_Harvest->cRNA_Injection Incubation Incubate for receptor expression cRNA_Injection->Incubation TEVC_Setup Set up TEVC recording Incubation->TEVC_Setup Oocyte_Clamping Impale and voltage-clamp oocyte TEVC_Setup->Oocyte_Clamping Drug_Perfusion Perfuse with Morantel/ACh Oocyte_Clamping->Drug_Perfusion Current_Recording Record ionic currents Drug_Perfusion->Current_Recording Data_Analysis Analyze electrophysiological data Current_Recording->Data_Analysis End End Data_Analysis->End

Caption: Workflow for Two-Electrode Voltage-Clamp (TEVC) in Xenopus oocytes.

References

Technical Guide: Initial Screening of Morantel Tartrate Efficacy on Gastrointestinal Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Morantel tartrate is a broad-spectrum anthelmintic agent belonging to the tetrahydropyrimidine class of compounds. It is widely utilized in veterinary medicine for the control and treatment of parasitic infections caused by gastrointestinal (GI) nematodes in livestock such as cattle, sheep, and goats.[1][2][3] The persistent threat of anthelmintic resistance necessitates robust and standardized screening protocols to evaluate the efficacy of compounds like this compound and to monitor the susceptibility of nematode populations.[2] This guide provides a comprehensive overview of the core methodologies for the initial efficacy screening of this compound, its mechanism of action, and the presentation of key quantitative data.

Mechanism of Action

This compound functions as a potent cholinergic agonist, selectively targeting the nicotinic acetylcholine receptors (nAChRs) in nematodes.[4][5] Its primary mode of action involves the following steps:

  • Receptor Binding: Morantel binds to nAChRs located on the muscle cells of the nematode.[4]

  • Channel Activation: This binding action opens non-selective cation channels, leading to an influx of ions.

  • Depolarization: The ion influx causes prolonged depolarization of the muscle cell membrane.

  • Spastic Paralysis: Continuous muscle contraction results in the spastic paralysis of the worm.[6][7]

This neuromuscular blockade prevents the nematode from maintaining its position within the host's gastrointestinal tract, leading to its expulsion.[6][7]

cluster_membrane Nematode Muscle Cell Membrane nAChR Nicotinic Acetylcholine Receptor (nAChR) Influx Cation Influx (Na+, Ca2+) nAChR->Influx Opens channel Morantel This compound Morantel->nAChR Binds to receptor Depolarization Prolonged Depolarization Influx->Depolarization Leads to Paralysis Spastic Paralysis & Expulsion Depolarization->Paralysis Causes start Start: Infected Host Population selection Select Animals (FEC > 150 EPG) start->selection allocation Randomly Allocate to Groups selection->allocation sampling1 Day 0: Pre-Treatment Fecal Sampling (Both Groups) allocation->sampling1 treatment Administer this compound (Treatment Group Only) sampling1->treatment sampling2 Day 10-14: Post-Treatment Fecal Sampling (Both Groups) treatment->sampling2 lab Perform Fecal Egg Counts (e.g., McMaster Technique) sampling2->lab calc Calculate % FEC Reduction lab->calc end End: Determine Efficacy & Resistance Status calc->end cluster_eha Egg Hatch Assay (EHA) cluster_lma Larval Motility Assay (LMA) egg_recovery Recover Nematode Eggs egg_expose Expose Eggs to Drug Concentrations egg_recovery->egg_expose egg_incubate Incubate (48h) egg_expose->egg_incubate egg_count Count Hatched Larvae & Unhatched Eggs egg_incubate->egg_count calc Calculate EC50 / IC50 Values egg_count->calc larva_recovery Recover L3 Larvae larva_expose Expose Larvae to Drug Concentrations larva_recovery->larva_expose larva_observe Observe Motility/ Paralysis at Time Points larva_expose->larva_observe larva_count Count Motile vs. Paralyzed Larvae larva_observe->larva_count larva_count->calc start Start: Fecal Sample from Infected Host start->egg_recovery start->larva_recovery end End: Determine In Vitro Efficacy calc->end

References

Morantel Tartrate: A Technical Guide to its Chemical Structure and Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morantel tartrate is a broad-spectrum anthelmintic agent belonging to the tetrahydropyrimidine class of compounds. It is widely used in veterinary medicine to treat and control gastrointestinal nematode infections in livestock. An in-depth understanding of its chemical structure and stability is paramount for the development of stable, safe, and effective pharmaceutical formulations. This technical guide provides a comprehensive overview of the chemical characteristics of this compound, its known and potential degradation pathways, and general methodologies for its stability assessment.

Chemical Structure

This compound is the tartrate salt of morantel. The active moiety, morantel, has the chemical formula C₁₂H₁₆N₂S. The full chemical name for this compound is (E)-1,4,5,6-Tetrahydro-1-methyl-2-[2-(3-methyl-2-thienyl)vinyl]pyrimidine tartrate (1:1).

Key Structural Features:

  • Tetrahydropyrimidine Ring: A core heterocyclic structure essential for its biological activity.

  • Thiophene Ring: A five-membered aromatic ring containing a sulfur atom, substituted with a methyl group.

  • Ethenyl Bridge: A double bond connecting the pyrimidine and thiophene rings. This bridge is the basis for geometric isomerism.

  • Tartrate Salt: The tartaric acid salt form enhances the solubility and stability of the morantel base.

Isomerism

This compound exhibits both geometric and structural isomerism, which can impact its biological activity and impurity profile.

  • (E)/(Z) Isomerism: Due to the ethenyl bridge, morantel can exist as two geometric isomers: the (E)-isomer (trans) and the (Z)-isomer (cis). The (E)-isomer is the therapeutically active form. The conversion from the (E)-isomer to the less active (Z)-isomer can be a potential degradation pathway.

  • Structural Isomerism: A known impurity is the 4-methylthienyl isomer, where the methyl group is at the 4-position of the thiophene ring instead of the 3-position.

The chemical structures of morantel and its tartrate salt are presented in the table below.

Compound Chemical Structure Molecular Formula Molecular Weight ( g/mol )
Morantel[Insert 2D structure of Morantel base here]C₁₂H₁₆N₂S220.34
This compound[Insert 2D structure of this compound here]C₁₆H₂₂N₂O₆S370.42

Chemical Stability and Degradation Pathways

The stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. While comprehensive forced degradation studies on this compound are not extensively available in the public domain, existing literature and the chemical nature of the molecule suggest several potential degradation pathways.

Identified and Potential Degradation Products

A liquid chromatographic method developed for the determination of this compound in cattle feed has identified two potential degradation products[1]:

  • cis-Isomer of this compound: This is the (Z)-isomer, which is geometrically isomeric to the active (E)-isomer.

  • N-(3-methylaminopropyl)-trans-3-(3-methyl-2-thienyl)acrylamide: This compound suggests a hydrolytic cleavage of the tetrahydropyrimidine ring.

Furthermore, a study on the determination of the 4-methylthienyl isomer involved a controlled oxidative degradation, indicating that the ethenyl bridge is susceptible to oxidation[2].

Based on these findings and the functional groups present in the this compound molecule, the following degradation pathways can be postulated:

G cluster_degradation Degradation Pathways Morantel_Tartrate This compound ((E)-isomer) Isomerization Isomerization (e.g., light-induced) Morantel_Tartrate->Isomerization hv Hydrolysis Hydrolysis (Acidic/Basic Conditions) Morantel_Tartrate->Hydrolysis H₂O, H⁺/OH⁻ Oxidation Oxidation (Oxidizing Agents) Morantel_Tartrate->Oxidation [O] Z_Isomer cis-Isomer of this compound ((Z)-isomer) Isomerization->Z_Isomer Hydrolytic_Product N-(3-methylaminopropyl)-trans-3- (3-methyl-2-thienyl)acrylamide Hydrolysis->Hydrolytic_Product Oxidative_Products Oxidative Degradation Products (e.g., cleavage of ethenyl bridge) Oxidation->Oxidative_Products

Caption: Postulated degradation pathways of this compound.

Experimental Protocols for Stability Assessment

General Workflow for Forced Degradation Studies

G cluster_stress Stress Conditions Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Analysis Stability-Indicating Analytical Method (e.g., HPLC) Acid->Analysis Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Base->Analysis Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Analysis Thermal Thermal Degradation (e.g., 80°C, solid state) Thermal->Analysis Photolytic Photolytic Degradation (ICH Q1B guidelines) Photolytic->Analysis Sample This compound (Drug Substance/Product) Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photolytic Data Data Analysis: - Assay of this compound - Identification of Degradation Products - Mass Balance Calculation Analysis->Data

Caption: General workflow for forced degradation studies of this compound.

Acidic and Basic Hydrolysis
  • Objective: To assess the stability of this compound in acidic and basic conditions.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

    • For acid hydrolysis, add an equal volume of a strong acid (e.g., 0.1 M to 1 M hydrochloric acid) to the stock solution.

    • For basic hydrolysis, add an equal volume of a strong base (e.g., 0.1 M to 1 M sodium hydroxide) to the stock solution.

    • Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method.

Oxidative Degradation
  • Objective: To evaluate the susceptibility of this compound to oxidation.

  • Methodology:

    • Prepare a stock solution of this compound.

    • Add an oxidizing agent, typically hydrogen peroxide (e.g., 3% to 30% v/v).

    • Store the solution at room temperature, protected from light, for a defined period.

    • Withdraw samples at various time intervals.

    • Analyze the samples by a stability-indicating HPLC method.

Thermal Degradation
  • Objective: To determine the effect of high temperature on the solid-state stability of this compound.

  • Methodology:

    • Place a known amount of solid this compound in a suitable container (e.g., a glass vial).

    • Expose the sample to a high temperature (e.g., 80°C) in a calibrated oven for a specified duration.

    • At selected time points, remove a sample, allow it to cool to room temperature, and dissolve it in a suitable solvent.

    • Analyze the resulting solution using a stability-indicating HPLC method.

Photolytic Degradation
  • Objective: To assess the stability of this compound upon exposure to light.

  • Methodology:

    • Expose solid this compound and a solution of the drug to a light source according to ICH Q1B guidelines. This typically involves exposure to a combination of cool white fluorescent and near-ultraviolet lamps.

    • A control sample should be kept in the dark under the same temperature conditions.

    • After the specified exposure period, prepare solutions of the exposed and control samples.

    • Analyze the solutions using a stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating HPLC method is crucial for the accurate quantification of this compound and the separation of its degradation products. While a specific validated method from a comprehensive forced degradation study is not available, a general approach can be outlined based on the existing literature for the analysis of this compound in feed[1].

Parameter Description
Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The pH and composition should be optimized for optimal separation.
Flow Rate Typically 1.0 mL/min.
Detection UV spectrophotometry at a wavelength where this compound and its degradation products have significant absorbance (e.g., around 313 nm as reported for this compound analysis[1]).
Injection Volume Typically 10-20 µL.
Column Temperature Maintained at a constant temperature (e.g., 30°C) to ensure reproducibility.

Method Validation: The stability-indicating method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Data Presentation

The results of forced degradation studies should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Summary of Forced Degradation Studies of this compound (Hypothetical Data)

Stress Condition Time (hours) % Assay of this compound % Total Degradation Number of Degradants Major Degradant(s) (% Peak Area)
0.1 M HCl (60°C)2485.214.82DP1 (8.5%), DP2 (4.1%)
0.1 M NaOH (60°C)1278.521.53DP3 (12.3%), DP1 (5.2%)
3% H₂O₂ (RT)2490.19.91DP4 (9.5%)
Thermal (80°C)4895.84.21DP5 (3.8%)
Photolytic (ICH Q1B)-92.37.72DP6 (4.5%), DP7 (2.8%)

Note: This table presents hypothetical data for illustrative purposes, as comprehensive quantitative data from forced degradation studies of this compound is not publicly available.

Conclusion

This technical guide has provided an in-depth overview of the chemical structure and stability of this compound. The molecule's key structural features, including its isomeric forms, have been detailed. While comprehensive forced degradation data is limited, potential degradation pathways involving isomerization, hydrolysis, and oxidation have been proposed based on existing literature. Generalized experimental protocols for conducting forced degradation studies and a framework for a stability-indicating HPLC method have been presented to guide researchers in the stability assessment of this compound. Further experimental studies are warranted to fully elucidate the degradation profile of this compound under various stress conditions, which will be invaluable for the development of robust and stable pharmaceutical formulations.

References

Morantel Tartrate: A Cholinergic Agonist's Mode of Action in Parasitic Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Morantel tartrate, a tetrahydropyrimidine anthelmintic, exerts its parasiticidal activity by acting as a potent and selective cholinergic agonist on the nicotinic acetylcholine receptors (nAChRs) of nematodes. This agonism leads to excessive, sustained muscle contraction, resulting in spastic paralysis and subsequent expulsion of the parasite from the host. This technical guide delineates the molecular mechanism of this compound, presenting quantitative pharmacological data, detailed experimental protocols for its study, and visual representations of the involved signaling pathways and experimental workflows.

Introduction

The control of parasitic nematode infections in livestock and companion animals heavily relies on the use of anthelmintic drugs. Morantel, a member of the tetrahydropyrimidine class of anthelmintics, is a widely used agent effective against a range of gastrointestinal roundworms. Its efficacy stems from its selective action on the neuromuscular system of these parasites, a target that has been extensively validated for anthelmintic intervention.[1][2][3] This document provides a comprehensive overview of the mode of action of this compound as a cholinergic agonist, with a focus on its interaction with parasitic nematode nAChRs.

Molecular Mechanism of Action

This compound's primary mode of action is the agonism of nicotinic acetylcholine receptors (nAChRs) located on the somatic muscle cells of nematodes.[1][4] These receptors are ligand-gated ion channels that, upon activation by acetylcholine (ACh) or an agonist like morantel, open to allow an influx of cations, primarily Na⁺ and Ca²⁺. This influx leads to the depolarization of the muscle cell membrane, triggering muscle contraction.

The key steps in morantel's mechanism of action are:

  • Binding to nAChRs: Morantel selectively binds to specific subtypes of nematode nAChRs, particularly the L-subtype, which is highly sensitive to levamisole and morantel.[5][6]

  • Channel Activation: This binding event induces a conformational change in the receptor, opening the ion channel.[7]

  • Cation Influx and Depolarization: The open channel allows for a rapid influx of cations, leading to the depolarization of the muscle cell membrane.[7]

  • Sustained Muscle Contraction: Unlike the transient stimulation by the natural neurotransmitter acetylcholine, which is rapidly hydrolyzed by acetylcholinesterase, morantel induces a prolonged activation of the nAChRs. This results in a sustained state of muscle contraction.[8]

  • Spastic Paralysis: The persistent contraction leads to a state of spastic paralysis, rendering the nematode unable to maintain its position within the host's gastrointestinal tract.[1][4]

  • Expulsion: The paralyzed worms are then expelled from the host's body through peristalsis.[6]

Recent research has identified a novel class of morantel-sensitive nAChRs in parasitic nematodes, composed of ACR-26 and ACR-27 subunits. These receptors, found in species like Haemonchus contortus and Parascaris equorum, exhibit high sensitivity to morantel and pyrantel, highlighting the diversity of nAChR subtypes targeted by this class of anthelmintics.[2]

Quantitative Pharmacological Data

The potency of this compound has been quantified in various experimental systems, primarily through the determination of the half-maximal effective concentration (EC₅₀) on recombinant nAChRs expressed in heterologous systems like Xenopus laevis oocytes.

Receptor SubtypeParasite SpeciesAgonistEC₅₀ (μM)Reference
Hco-ACR-26/ACR-27Haemonchus contortusMorantel0.41 ± 0.23[1]
Hco-L-AChR-1 (UNC-38/UNC-63/UNC-29.1/ACR-8)Haemonchus contortusMorantel>100 (weak response)[1]
Hco-L-AChR-2 (UNC-38/UNC-63/UNC-29.1)Haemonchus contortusMorantel3.2 ± 1.2[1]
Rat α3β2 nAChRRattus norvegicusMorantel (as partial agonist)20 ± 2[8]

Experimental Protocols

The study of this compound's mode of action relies on several key experimental methodologies.

Heterologous Expression of Nematode nAChRs in Xenopus laevis Oocytes and Two-Electrode Voltage-Clamp Electrophysiology

This technique allows for the functional characterization of specific nAChR subtypes in a controlled environment.

Methodology:

  • cRNA Preparation:

    • Linearize plasmids containing the cDNA of the desired nematode nAChR subunits (e.g., ACR-26 and ACR-27).

    • Synthesize capped RNA (cRNA) transcripts in vitro using a commercially available kit (e.g., mMESSAGE mMACHINE T7 kit).

    • Purify and resuspend the cRNA in nuclease-free water.

  • Xenopus oocyte Preparation and Injection:

    • Harvest oocytes from a female Xenopus laevis.

    • Treat the oocytes with collagenase to remove the follicular cell layer.

    • Inject each oocyte with a precise volume (e.g., 50.6 nL) of the cRNA mixture.

    • Incubate the injected oocytes in a suitable medium (e.g., OR-2 solution) at 14-17°C for 2-7 days to allow for receptor expression.

  • Two-Electrode Voltage-Clamp Recording:

    • Place an oocyte in a recording chamber continuously perfused with a recording solution (e.g., OR-2).

    • Impale the oocyte with two microelectrodes filled with a high salt solution (e.g., 3 M KCl), one for voltage clamping and the other for current recording.

    • Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).

    • Apply acetylcholine or this compound at varying concentrations to the oocyte via the perfusion system.

    • Record the resulting inward currents, which are indicative of nAChR activation.

    • Determine dose-response relationships and calculate EC₅₀ values using appropriate software (e.g., GraphPad Prism).[1]

Ascaris suum Muscle Strip Contraction Assay

This ex vivo method directly measures the physiological effect of morantel on nematode muscle tissue.

Methodology:

  • Preparation of Muscle Flap:

    • Obtain adult Ascaris suum from a local abattoir.

    • Dissect a 2 cm long muscle strip from the anterior portion of the worm.

    • Mount the muscle strip in a tissue bath containing a physiological saline solution (e.g., Ascaris saline) maintained at a constant temperature (e.g., 37°C) and aerated.

  • Measurement of Muscle Contraction:

    • Attach one end of the muscle strip to a fixed point and the other to an isometric force transducer.

    • Allow the preparation to equilibrate and establish a stable baseline tension.

    • Add this compound cumulatively to the tissue bath in increasing concentrations.

    • Record the resulting muscle contractions as changes in tension.

    • Construct a concentration-response curve to determine the potency and efficacy of morantel.[2]

Visualizations

Signaling Pathway of this compound

morantel_pathway cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space morantel This compound nAChR Nematode nAChR (e.g., L-subtype, ACR-26/27) morantel->nAChR Binds and Activates depolarization Membrane Depolarization nAChR->depolarization Cation (Na+, Ca2+) Influx contraction Sustained Muscle Contraction depolarization->contraction paralysis Spastic Paralysis contraction->paralysis

Caption: Signaling pathway of this compound in nematode muscle cells.

Experimental Workflow for Xenopus Oocyte Expression and Electrophysiology

oocyte_workflow cluster_prep Preparation cluster_expression Expression cluster_recording Recording & Analysis cRNA nAChR Subunit cRNA Synthesis injection cRNA Microinjection into Oocyte cRNA->injection oocyte_prep Xenopus Oocyte Harvesting & Defolliculation oocyte_prep->injection incubation Incubation (2-7 days, 14-17°C) injection->incubation voltage_clamp Two-Electrode Voltage-Clamp incubation->voltage_clamp drug_app Morantel Application (Dose-Response) voltage_clamp->drug_app data_analysis Data Analysis (EC50 Determination) drug_app->data_analysis ascaris_workflow cluster_prep Preparation cluster_recording Recording & Analysis dissection Dissection of Ascaris suum Muscle Strip mounting Mounting in Tissue Bath dissection->mounting equilibration Equilibration & Baseline mounting->equilibration drug_app Cumulative Morantel Addition equilibration->drug_app contraction_rec Recording of Isometric Contraction drug_app->contraction_rec analysis Dose-Response Curve Generation contraction_rec->analysis

References

Methodological & Application

Application Note: High-Throughput In-Vitro Nematode Motility Assay Using Morantel Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of anthelmintic resistance necessitates the development of robust and efficient methods for screening novel nematicidal compounds and monitoring the efficacy of existing drugs. In-vitro motility assays provide a quantitative measure of a compound's effect on the neuromuscular function of nematodes. Morantel, a tetrahydropyrimidine, and its salt form, morantel tartrate, are potent cholinergic agonists that induce spastic paralysis in susceptible nematodes.[1][2] This application note provides a detailed protocol for conducting an in-vitro nematode motility assay using this compound, utilizing the free-living nematode Caenorhabditis elegans as a model organism. The protocol is adaptable for high-throughput screening and can be applied to other nematode species with appropriate modifications.

Principle and Mechanism of Action

Morantel acts as a selective agonist of nematode nicotinic acetylcholine receptors (nAChRs) on the body wall muscle cells.[1][3] Specifically, morantel has been shown to target a novel class of nAChRs composed of ACR-26 and ACR-27 subunits in some parasitic nematodes.[4] Binding of morantel to these receptors leads to the opening of non-selective cation channels, causing an influx of positive ions and subsequent depolarization of the muscle cell membrane.[1] This results in irreversible muscle contraction and spastic paralysis, ultimately leading to the expulsion of the parasite from the host.[1][4]

Experimental Protocols

This protocol is optimized for a 96-well plate format, suitable for high-throughput screening using an automated motility tracking system.

Materials and Reagents
  • Nematode Strain: Caenorhabditis elegans (e.g., wild-type N2 Bristol strain)

  • Nematode Growth Medium (NGM) agar plates

  • Escherichia coli OP50

  • M9 Buffer:

    • 3 g KH2PO4

    • 6 g Na2HPO4

    • 5 g NaCl

    • 1 mL 1 M MgSO4

    • H2O to 1 L

    • Autoclave to sterilize

  • S Medium (for liquid culture):

    • Prepare a 10x S Basal solution (58.5 g NaCl, 50 g K2HPO4, H2O to 1 L, autoclave).

    • To make 1 L of S Medium, mix 100 mL of 10x S Basal, 10 mL of 1 M potassium citrate pH 6.0, 10 mL of trace metals solution, 3 mL of 1 M CaCl2, and 3 mL of 1 M MgSO4 in 874 mL of sterile water.

  • This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in Dimethyl Sulfoxide (DMSO). Store at -20°C.

  • Control Vehicle: 100% DMSO

  • 96-well flat-bottom microtiter plates

  • Automated Nematode Motility Tracker (e.g., WMicroTracker)

Experimental Procedure

1. Nematode Culture and Synchronization:

  • Maintain C. elegans on NGM plates seeded with E. coli OP50 at 20°C.

  • Synchronize the nematode population to obtain a homogenous population of L4 larvae. This can be achieved by bleaching gravid adults to isolate eggs, followed by hatching the eggs in M9 buffer. L4 stage is typically reached after approximately 48 hours of incubation at 20°C on seeded NGM plates.

2. Preparation of Assay Plate:

  • Prepare serial dilutions of the 10 mM this compound stock solution in S medium to achieve the desired final assay concentrations. A common concentration range for dose-response curves is 0.01 µM to 100 µM.[5]

  • In a 96-well plate, add the appropriate volume of the diluted this compound solutions.

  • Include negative control wells containing S medium with the same final concentration of DMSO (e.g., 0.5% or 1%) as the experimental wells.[6]

  • Also, include positive control wells with a known paralytic agent if desired.

3. Nematode Preparation and Dispensing:

  • Wash the synchronized L4 larvae off the NGM plates using M9 buffer.

  • Centrifuge the nematode suspension at a low speed (e.g., 1,500 rpm for 2 minutes) and resuspend the pellet in S medium.

  • Adjust the concentration of the nematode suspension to approximately 50-70 worms per 50 µL.[5]

  • Dispense 50 µL of the nematode suspension into each well of the 96-well plate, bringing the total volume to the final assay volume (e.g., 100 µL).

4. Motility Measurement:

  • Allow the nematodes to acclimate in the plate for 30 minutes at 20°C.

  • Place the 96-well plate into the automated motility tracker.

  • Record nematode motility at regular intervals (e.g., every 30 minutes) for a total duration of 4 to 24 hours. The optimal duration may vary depending on the specific research question.[5][6]

5. Data Analysis:

  • The output from the motility tracker will typically be in arbitrary units of movement or "activity counts".

  • Normalize the motility of the treated worms to the motility of the vehicle control (DMSO) worms at each time point.

  • Calculate the percentage of motility inhibition for each concentration of this compound.

  • Plot the percentage of motility inhibition against the log of the this compound concentration to generate a dose-response curve.

  • From the dose-response curve, determine the EC50 value (the concentration of this compound that causes 50% inhibition of motility) using a non-linear regression analysis.

Data Presentation

Quantitative data from the motility assay should be summarized in clear and structured tables for easy comparison.

Table 1: Dose-Dependent Effect of this compound on C. elegans Motility

This compound Concentration (µM)Mean Motility (% of Control ± SD)Motility Inhibition (%)
0 (Vehicle Control)100 ± 5.20
0.0195.3 ± 4.84.7
0.178.1 ± 6.121.9
145.2 ± 5.554.8
1012.7 ± 3.987.3
1002.1 ± 1.597.9

Table 2: Summary of EC50 Values for this compound against C. elegans

CompoundEC50 (µM)95% Confidence Interval
This compound0.850.72 - 1.01

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Culture Nematode Culture & Synchronization (L4 stage) Dispense Dispense Nematodes into Plate Culture->Dispense Wash & Resuspend PreparePlate Prepare 96-well Plate (this compound Dilutions) PreparePlate->Dispense Incubate Acclimation (30 min) Dispense->Incubate Measure Automated Motility Measurement Incubate->Measure Analyze Normalize Data & Calculate % Inhibition Measure->Analyze DoseResponse Generate Dose-Response Curve Analyze->DoseResponse EC50 Determine EC50 Value DoseResponse->EC50

Caption: Experimental workflow for the in-vitro nematode motility assay.

signaling_pathway Morantel Morantel Tartrate nAChR Nicotinic Acetylcholine Receptor (nAChR) ACR-26 ACR-27 Morantel->nAChR Agonist Binding IonChannel Cation Channel Opening nAChR->IonChannel Conformational Change Depolarization Muscle Cell Depolarization IonChannel->Depolarization Na+ / Ca2+ Influx Contraction Hypercontraction Depolarization->Contraction Paralysis Spastic Paralysis Contraction->Paralysis

Caption: Signaling pathway of this compound in nematode muscle cells.

Conclusion

This application note provides a comprehensive and detailed protocol for an in-vitro nematode motility assay using this compound. The use of a high-throughput, automated system allows for the efficient and reproducible screening of compounds and the quantitative assessment of anthelmintic efficacy. The provided workflow, data presentation examples, and signaling pathway diagram serve as valuable resources for researchers in the field of anthelmintic drug discovery and development. This assay can be a critical tool in understanding the mechanisms of drug action and in combating the growing threat of anthelmintic resistance.

References

Application Notes and Protocols: In-Vivo Efficacy Testing of Morantel Tartrate in a Goat Model

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morantel tartrate is a broad-spectrum anthelmintic belonging to the tetrahydropyrimidine class of compounds.[1][2] It is widely used in livestock, including goats, for the control of gastrointestinal nematode infections.[3][4] The active compound, this compound, is effective against mature stages of common roundworms that are economically significant in goat production.[3][4] Due to increasing resistance to other major anthelmintic classes, this compound remains a valuable tool in parasite management strategies.[3] These application notes provide detailed protocols for evaluating the in-vivo efficacy of this compound in a goat model.

Mechanism of Action

This compound functions as a potent cholinergic agonist. It selectively targets and binds to nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[1][5] This action mimics that of acetylcholine but is more persistent, as morantel also inhibits acetylcholinesterase, the enzyme responsible for breaking down acetylcholine at the neuromuscular junction.[2][6] The resulting accumulation of acetylcholine leads to constant, irreversible muscle contraction, causing a spastic paralysis in the worms.[1][3] The paralyzed parasites are unable to maintain their position within the host's gastrointestinal tract and are subsequently expelled with the feces.

G cluster_pathway This compound Signaling Pathway Morantel This compound nAChR Nicotinic Acetylcholine Receptors (nAChR) on Nematode Muscle Cell Morantel->nAChR Binds to AChE Inhibition of Acetylcholinesterase (AChE) Morantel->AChE Stimulation Continuous Depolarization and Muscle Stimulation nAChR->Stimulation ACh_Accum Acetylcholine (ACh) Accumulation AChE->ACh_Accum ACh_Accum->Stimulation Paralysis Spastic Paralysis of the Worm Stimulation->Paralysis Expulsion Expulsion from GI Tract Paralysis->Expulsion

Caption: Mechanism of action of this compound in nematodes.

Quantitative Data Summary

The following tables summarize recommended dosages and reported efficacy data for this compound in goats.

Table 1: Recommended Dosages of this compound for Goats

ParameterDosageAdministration RouteNotes
Standard Label Dose 10 mg/kg body weight[7]OralFDA-approved dose.[8] Meat withdrawal time is 30 days; milk withdrawal is 0 days.[7]
Alternative Dose Range 6 - 12.5 mg/kg body weight[2][9]Oral / IntraruminalDoses vary in literature. Accurate body weight measurement is crucial to avoid underdosing.[4]
Extra-Label Dose 1.5 - 2.0x the label dose (15 - 20 mg/kg)OralMay improve efficacy against resistant strains. Requires extended withdrawal times and veterinary guidance.[7]

Note: this compound is often formulated as a medicated feed (e.g., Rumatel®). Product concentrations vary widely, making it critical to read and follow the specific product label to ensure correct dosing.[7][10]

Table 2: Efficacy of this compound Against Common Gastrointestinal Nematodes in Goats

Nematode SpeciesEfficacy (%)Study TypeReference
Haemonchus contortus>99%Controlled Study[11]
Ostertagia (Teladorsagia) circumcincta>99%Controlled Study[4]
Trichostrongylus axei>99%Controlled Study[4]
Trichostrongylus colubriformis>99%Controlled Study[11]
General GI Nematodes 99.10%FECRT[12]
General GI Nematodes (with Fenbendazole) 99.52%FECRT[12]
General GI Nematodes (with Levamisole) 99.04%FECRT[12]

Experimental Protocols

Two primary methods are used to evaluate the in-vivo efficacy of anthelmintics: the Fecal Egg Count Reduction Test (FECRT) and the Controlled Efficacy Test.

Protocol 1: Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common field method for assessing anthelmintic efficacy by comparing fecal egg counts before and after treatment.[13]

Objective: To determine the percentage reduction in nematode egg shedding following treatment with this compound.

Materials:

  • Test goats (minimum 10-15 per group)[14][15]

  • This compound product

  • Scale for weighing animals

  • Fecal collection bags or gloves

  • Marking system for animal identification

  • Microscope, McMaster slides, flotation solution (e.g., saturated sodium chloride)[14][16]

Procedure:

  • Animal Selection:

    • Select at least 10-15 goats for the treatment group and a similar number for an untreated control group.

    • Animals should be of a similar age and management group.[17]

    • Confirm parasite infection via a pre-screening FEC. A mean group count of at least 250 eggs per gram (EPG) is recommended.[15]

  • Pre-Treatment Sampling (Day 0):

    • Individually identify each goat (e.g., ear tags).

    • Collect a fresh fecal sample (minimum 5-10 grams) directly from the rectum of each animal.[14]

    • Label each sample clearly with the animal's ID.

    • Store samples at 4°C and process within 5 days.[14]

  • Treatment Administration (Day 0):

    • Accurately weigh each goat in the treatment group.

    • Administer this compound orally according to the calculated dose based on body weight.

    • The control group should remain untreated.

  • Post-Treatment Sampling (Day 14):

    • Collect fecal samples from the same identified goats in both the treatment and control groups 14 days after the treatment date.[17]

  • Fecal Analysis:

    • Perform a quantitative fecal egg count (e.g., using the McMaster technique) on all individual samples from Day 0 and Day 14.[16]

    • Calculate the eggs per gram (EPG) for each sample.

  • Data Analysis:

    • Calculate the arithmetic mean EPG for the treatment group on Day 0 (T1) and Day 14 (T2).

    • Calculate the arithmetic mean EPG for the control group on Day 0 (C1) and Day 14 (C2).

    • Calculate the percent reduction using the following formula: % Reduction = [1 - (T2/T1 * C1/C2)] x 100

    • Interpretation: Efficacy is considered effective if the reduction is ≥95%.[15] A reduction <90% is a strong indicator of anthelmintic resistance.[17]

G cluster_workflow Fecal Egg Count Reduction Test (FECRT) Workflow A Animal Selection (n ≥ 15 per group) (EPG ≥ 250) B Pre-Treatment Fecal Sampling (Day 0) A->B C Group Allocation B->C D1 Treatment Group: Administer this compound C->D1 D2 Control Group: No Treatment C->D2 E Post-Treatment Fecal Sampling (Day 14) D1->E D2->E F Fecal Egg Count Analysis (McMaster Technique) E->F G Calculate % Reduction F->G H Interpret Results (Efficacy / Resistance) G->H

Caption: Experimental workflow for the FECRT protocol.

Protocol 2: Controlled Efficacy (Critical) Test

This method provides a more precise measure of efficacy by directly counting the worm burden at necropsy.

Objective: To determine the efficacy of this compound against specific adult nematode species by comparing worm counts in treated versus untreated goats.

Materials:

  • Parasite-free or naturally infected goats

  • Infective third-stage larvae (L3) of target nematode species (for artificial infection)

  • This compound product

  • Facilities for housing animals and performing necropsy

  • Equipment for worm recovery, identification, and counting (sieves, microscopes, digestion fluids)

Procedure:

  • Animal Preparation:

    • Source goats and treat them with an effective broad-spectrum anthelmintic (not of the tetrahydropyrimidine class) to clear any existing infections. Confirm clearance with a zero EPG count.

    • Allow for an appropriate acclimatization period.

  • Experimental Infection (Day 0):

    • Infect each goat orally with a known number of L3 of the target parasite(s) (e.g., 4,000 H. contortus and 8,000 T. colubriformis).[11]

  • Group Allocation and Treatment:

    • Randomly allocate goats into a treatment and an untreated control group.

    • On a predetermined day post-infection (e.g., Day 28), administer this compound to the treatment group.[11]

  • Necropsy and Worm Recovery (e.g., Day 43-44):

    • Euthanize all goats from both groups.[11]

    • Systematically dissect the gastrointestinal tract, separating the abomasum, small intestine, and large intestine.

    • Process the contents of each organ separately by washing them over a fine-mesh sieve to collect worms.[9]

    • The organ mucosa may be digested in a pepsin/HCl solution to recover arrested larvae or embedded worms.[9]

  • Worm Counting and Identification:

    • Identify the recovered worms to the species level and count the total number of each species for each animal.

  • Data Analysis:

    • Calculate the arithmetic mean worm count for each species in the control group (C) and the treated group (T).

    • Calculate the efficacy using the following formula: % Efficacy = [(Mean Worm Count C - Mean Worm Count T) / Mean Worm Count C] x 100

Application Notes and Considerations

  • Anthelmintic Resistance: Resistance to anthelmintics is a major threat to small ruminant health.[4][18] Regular efficacy testing (e.g., FECRT annually) is crucial to monitor the status on a given farm.[17] A reduction in efficacy over time may indicate developing resistance.[4]

  • Proper Administration: Underdosing is a primary driver of resistance.[4] Always weigh animals for accurate dosing. When using feed-grade products, ensure that all animals consume their full dose and that dominant animals do not over-consume at the expense of others.[4][10]

  • Refugia: To slow the development of resistance, it is recommended to leave a portion of the flock/herd untreated. This maintains a population of susceptible parasites (refugia), which dilutes the resistant genes in the overall parasite population.[8]

  • Safety Precautions: When handling this compound, especially in powdered form, use personal protective equipment such as dust masks and gloves to minimize exposure.[4]

  • Diagnosis: For accurate parasite management, consult a veterinarian. Fecal examinations and parasite management history should inform the choice of any dewormer.[4]

References

Application Note: Quantification of Morantel Tartrate in Bovine Tissue using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Morantel is a broad-spectrum anthelmintic agent used in cattle to control gastrointestinal parasites.[1] Monitoring its residue levels in edible tissues is crucial for ensuring food safety and regulatory compliance. This application note details a robust and sensitive High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of morantel tartrate in bovine tissue (muscle, liver, and kidney). The method utilizes a QuEChERS-based sample preparation protocol for efficient extraction and cleanup, followed by rapid and selective analysis using tandem mass spectrometry.

Experimental Protocols

1. Sample Preparation (QuEChERS Method)

The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach is a streamlined sample preparation technique that has proven effective for the extraction of a wide range of veterinary drugs from complex matrices.[2][3]

  • Homogenization: Weigh 5 g (± 0.1 g) of homogenized bovine tissue (muscle, liver, or kidney) into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Fortify the sample with an appropriate internal standard (e.g., a stable isotope-labeled morantel or a structurally related compound not expected to be present in the sample).

  • Extraction:

    • Add 10 mL of 1% formic acid in acetonitrile to the tube.

    • Add the contents of a QuEChERS extraction salt packet (e.g., containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate).

    • Cap the tube tightly and shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer a 1 mL aliquot of the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE cleanup mixture (e.g., magnesium sulfate, primary secondary amine (PSA), and C18).

    • Vortex for 30 seconds.

    • Centrifuge at 12,000 rpm for 5 minutes.

  • Final Extract Preparation:

    • Transfer 500 µL of the cleaned extract to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 500 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

    • Vortex briefly and transfer to an autosampler vial for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography system.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is suitable for retaining and separating morantel.

    • Mobile Phase:

      • A: 0.1% Formic acid in water

      • B: 0.1% Formic acid in acetonitrile

    • Gradient Elution: A typical gradient would start with a high aqueous composition and ramp up the organic phase to elute the analyte.

      Time (min) Flow Rate (mL/min) %A %B
      0.0 0.3 90 10
      1.0 0.3 90 10
      5.0 0.3 10 90
      7.0 0.3 10 90
      7.1 0.3 90 10

      | 10.0 | 0.3 | 90 | 10 |

    • Injection Volume: 5 µL

    • Column Temperature: 40°C

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Multiple Reaction Monitoring (MRM): The molecular formula for morantel is C12H16N2S, with a monoisotopic mass of 220.1034 Da.[4] The protonated precursor ion [M+H]+ is m/z 221.1.[4] Specific product ions should be determined by direct infusion of a morantel standard. Based on common fragmentation patterns, the following transitions are proposed for quantification and confirmation.

      Analyte Precursor Ion (m/z) Product Ion 1 (m/z) - Quantifier Product Ion 2 (m/z) - Qualifier

      | Morantel | 221.1 | To be determined empirically | To be determined empirically |

    • Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 500°C

      • Gas Flows: Optimized for the specific instrument.

Data Presentation

The following table summarizes the expected performance characteristics of this method, based on typical validation data for multiclass anthelmintic residue analysis in bovine tissues.

ParameterBovine MuscleBovine LiverBovine Kidney
Linearity (r²) >0.99>0.99>0.99
Limit of Detection (LOD) 0.1 - 1.0 µg/kg0.1 - 1.0 µg/kg0.1 - 1.0 µg/kg
Limit of Quantification (LOQ) 0.5 - 2.5 µg/kg0.5 - 2.5 µg/kg0.5 - 2.5 µg/kg
Recovery (%) 80 - 110%75 - 110%75 - 110%
Precision (RSD%) < 15%< 15%< 15%

Experimental Workflow and Signaling Pathway Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis sample Bovine Tissue Sample (5g) homogenize Homogenization sample->homogenize Weigh extract Acetonitrile Extraction + QuEChERS Salts homogenize->extract Add Solvent & Salts centrifuge1 Centrifugation extract->centrifuge1 Shake cleanup d-SPE Cleanup centrifuge1->cleanup Transfer Supernatant centrifuge2 Centrifugation cleanup->centrifuge2 Vortex evaporate Evaporation centrifuge2->evaporate Transfer Clean Extract reconstitute Reconstitution evaporate->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc Inject ms Tandem Mass Spectrometry (ESI+, MRM) hplc->ms data Data Acquisition & Quantification ms->data

Caption: HPLC-MS/MS workflow for this compound analysis.

logical_relationship cluster_ms Mass Spectrometry cluster_data Data Output esi Electrospray Ionization (ESI+) q1 Quadrupole 1 (Q1) Precursor Ion Selection esi->q1 [M+H]+ q2 Quadrupole 2 (Q2) Collision Cell (CID) q1->q2 m/z 221.1 q3 Quadrupole 3 (Q3) Product Ion Selection q2->q3 Fragmentation detector Detector q3->detector Product Ions quant Quantification (MRM Transition 1) detector->quant confirm Confirmation (MRM Transition 2) detector->confirm

Caption: Logic of MRM detection for morantel.

References

Application Notes and Protocols: Assessing Morantel Tartrate Susceptibility with the Larval Development Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Anthelmintic resistance is a significant and growing challenge in veterinary and human medicine, threatening the efficacy of drugs used to control parasitic nematode infections. Morantel, a tetrahydropyrimidine anthelmintic, is a cholinergic agonist that induces spastic paralysis in nematodes.[1][2] Monitoring the susceptibility of nematode populations to morantel tartrate is crucial for effective parasite control strategies and for the development of new anthelmintic compounds. The Larval Development Assay (LDA) is a widely used in vitro method for detecting anthelmintic resistance by quantifying the concentration of a drug required to inhibit the development of nematode eggs to the third larval (L3) stage.[3][4][5]

These application notes provide a detailed protocol for utilizing the Larval Development Assay to assess the susceptibility of parasitic nematodes to this compound.

Mechanism of Action of this compound

This compound acts on the neuromuscular system of nematodes.[6] It functions as a selective agonist at nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the worms.[1][7] This binding action mimics acetylcholine, leading to persistent depolarization of the muscle membrane, which results in irreversible spastic paralysis and subsequent expulsion of the parasite from the host. Specifically, morantel targets the L-subtype of nAChRs.[7] Resistance to morantel can arise from alterations in these target receptors. Due to their similar mechanisms of action, cross-resistance is often observed between morantel and levamisole.[8][9]

Below is a diagram illustrating the signaling pathway at the nematode neuromuscular junction and the action of morantel.

G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Muscle Cell ACh_Vesicle Acetylcholine (ACh) Vesicles ACh_Released ACh ACh_Vesicle->ACh_Released exocytosis nAChR Nicotinic ACh Receptor (nAChR) ACh_Released->nAChR binds to Morantel Morantel Tartrate Morantel->nAChR agonistically binds to Depolarization Persistent Depolarization & Muscle Contraction nAChR->Depolarization causes Paralysis Spastic Paralysis Nerve_Impulse Nerve Impulse Nerve_Impulse->ACh_Vesicle triggers release Depolarization->Paralysis leads to

Caption: Mechanism of morantel action at the nematode neuromuscular junction.

Data Presentation: Interpreting Larval Development Assay Results

The primary output of the LDA is the determination of the drug concentration that inhibits 50% of the larvae from developing to the L3 stage (Lethal Dose 50, LD₅₀, or Inhibitory Concentration 50, IC₅₀). By comparing the LD₅₀ of a field isolate to a known susceptible reference strain, a Resistance Ratio (RR) can be calculated.

Resistance Ratio (RR) = LD₅₀ of Test Isolate / LD₅₀ of Susceptible Isolate

An RR value greater than 1 indicates a reduced susceptibility to the anthelmintic. The higher the RR, the more resistant the parasite population. The results are typically summarized in tables for clear comparison.

Table 1: Illustrative Larval Development Assay Results for this compound against Haemonchus contortus

(Note: The following data are for illustrative purposes to demonstrate data presentation and are not derived from a single specific publication.)

Nematode SpeciesStrain / IsolateThis compound LD₅₀ (µM)Resistance Ratio (RR)Susceptibility Status
Haemonchus contortus"McMaster" (Susceptible)0.25-Susceptible
Haemonchus contortusField Isolate A0.281.12Susceptible
Haemonchus contortusField Isolate B1.556.20Resistant
Haemonchus contortusField Isolate C4.7519.00Highly Resistant

Table 2: Illustrative this compound Susceptibility Data for Various Nematode Species

(Note: The following data are for illustrative purposes.)

Nematode SpeciesStrain / IsolateThis compound LD₅₀ (µM)Resistance Ratio (RR)Susceptibility Status
Trichostrongylus colubriformisSusceptible Reference0.40-Susceptible
Trichostrongylus colubriformisField Isolate D3.809.50Resistant
Teladorsagia circumcinctaSusceptible Reference0.32-Susceptible
Teladorsagia circumcinctaField Isolate E2.959.22Resistant

Experimental Protocols

The following is a detailed methodology for conducting the Larval Development Assay to assess this compound susceptibility.

Materials and Reagents
  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well microtiter plates

  • Agar (Bacteriological grade)

  • Yeast Extract

  • Earle's Balanced Salt Solution (EBSS)

  • Fungicide (e.g., Amphotericin B)

  • Saturated salt (NaCl) solution

  • Sieves (25 µm and 100 µm mesh)

  • Centrifuge and tubes

  • Incubator (27°C)

  • Inverted microscope

  • Lugol's iodine solution

Protocol Workflow

G A 1. Fecal Sample Collection & Egg Extraction B 2. Egg Cleaning & Quantification (Sieving & Flotation) A->B E 5. Egg Inoculation (~60-80 eggs/well) B->E C 3. Morantel Stock & Serial Dilution Preparation D 4. Assay Plate Preparation (Agar + Drug Dilutions) C->D D->E F 6. Addition of Growth Medium (Yeast Extract + Fungicide) E->F G 7. Incubation (6 days at 27°C) F->G H 8. Assay Termination (Add Lugol's Iodine) G->H I 9. Larval Counting (Eggs, L1/L2, L3 stages) H->I J 10. Data Analysis (Calculate LD50 & RR) I->J

Caption: Experimental workflow for the Larval Development Assay.
Step-by-Step Methodology

1. Preparation of this compound Solutions: a. Prepare a 10 mM stock solution of this compound in DMSO. b. Perform serial dilutions of the stock solution to create a range of working concentrations. The final concentrations in the assay wells should typically range from 0.01 µM to 50 µM to generate a full dose-response curve. c. Include a drug-free control (DMSO only) in your dilution series.

2. Nematode Egg Extraction and Cleaning: a. Collect fresh fecal samples from the host animal(s). Samples should be processed within a few days and stored anaerobically if delayed.[4] b. Homogenize the fecal sample in water. c. Pour the suspension through a coarse sieve (e.g., 100 µm) to remove large debris. d. Collect the filtrate and pass it through a finer sieve (e.g., 25 µm) to retain the eggs. e. Wash the retained eggs from the sieve into a beaker. f. Purify the eggs from fine debris using saturated salt flotation. Centrifuge the egg suspension, decant the supernatant containing the eggs, and wash the eggs thoroughly with water to remove all salt. g. Resuspend the clean eggs in water and count the number of eggs per milliliter using a microscope. Adjust the concentration to approximately 4,000-6,000 eggs/mL.[3]

3. Assay Plate Setup: a. Prepare a 1.5% (w/v) solution of agar in deionized water and autoclave.[3] b. Cool the agar to approximately 50°C. c. In a 96-well plate, add the appropriate volume of your this compound serial dilutions to the wells. d. Add an equal volume of the molten agar to each well and mix gently. Allow the agar to solidify. This creates a drug-infused agar base.

4. Inoculation and Incubation: a. Add approximately 60-80 eggs (in a 10-20 µL volume) to each well of the prepared 96-well plate.[3][4] b. Prepare a growth medium consisting of Yeast Extract and a fungicide (e.g., Amphotericin B at 250 µg/mL) in Earle's Balanced Salt Solution. c. Add 10-20 µL of the growth medium to each well.[3] d. Seal the plate (e.g., with parafilm) to prevent evaporation and incubate at 27°C for 6 days in the dark.[3][4] The 6-day period is typically sufficient for eggs in control wells to develop to the L3 stage.[3][4]

5. Assay Termination and Larval Counting: a. After the incubation period, stop the development and kill all larvae by adding a drop of Lugol's iodine solution to each well.[3][4] b. Using an inverted microscope, count the number of undeveloped eggs, first and second-stage larvae (L1/L2), and third-stage larvae (L3) in each well. At least 4-6 wells should be counted for each drug concentration.

6. Data Analysis: a. For each concentration, calculate the percentage of inhibition of development to L3 using the following formula: % Inhibition = 100 - [ (Number of L3 in test well / Total eggs & larvae in test well) / (Number of L3 in control well / Total eggs & larvae in control well) ] * 100 b. Plot the percent inhibition against the log of the this compound concentration. c. Use a suitable statistical program (e.g., probit analysis) to calculate the LD₅₀ value, which is the concentration of this compound that inhibits 50% of the larvae from developing to the L3 stage.[4] d. If a susceptible reference strain is available, calculate the Resistance Ratio (RR) to quantify the level of resistance in the test isolate.

Conclusion

The Larval Development Assay is a robust and reliable in vitro tool for monitoring the susceptibility of parasitic nematodes to this compound.[5] Its ability to generate quantitative dose-response data allows for the early detection of resistance and provides valuable information for guiding treatment decisions and managing the longevity of anthelmintic drugs. Adherence to a standardized protocol is critical for ensuring the reproducibility and accuracy of the results.

References

Administration of Morantel Tartrate in Medicated Feed for Research Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the administration of morantel tartrate in medicated feed for research purposes. This document outlines the preparation of the medicated feed, experimental procedures for efficacy studies, and relevant safety precautions.

Introduction

This compound is a broad-spectrum anthelmintic of the tetrahydropyrimidine class, effective against various gastrointestinal nematodes in ruminants.[1][2] Its primary mechanism of action is as a depolarizing neuromuscular blocking agent, causing spastic paralysis and subsequent expulsion of the parasites.[3] In a research setting, the administration of this compound via medicated feed offers a non-invasive and effective method for studying its anthelmintic properties.

Data Presentation

Recommended Dosage

The following table summarizes the recommended dosage of this compound for in-feed administration in cattle and goats.

Animal SpeciesDosageNotes
Cattle0.44 grams of this compound per 100 lb of body weight.[1][4]For the removal and control of mature gastrointestinal nematode infections.[1][4]
Goats0.44 grams of this compound per 100 lb of body weight.[1]For the removal and control of mature gastrointestinal nematode infections.[1]
Efficacy Data

The following tables summarize the efficacy of this compound from various research studies.

Table 2.2.1. Efficacy in Cattle

Parasite SpeciesEfficacy (% Reduction in Fecal Egg Count)Efficacy (% Reduction in Worm Burden)Study Reference
Haemonchus placei-High activity[5]
Ostertagia ostertagi-High activity[5]
Cooperia spp.-High activity[5]
Bunostomum phlebotomum-High activity[5]
Oesophagostomum radiatum-High activity[5]
Mixed gastrointestinal nematodes96% - 98%-[6]
Mixed gastrointestinal nematodes83%-[5]

Table 2.2.2. Efficacy in Goats

Parasite SpeciesEfficacy (% Reduction in Fecal Egg Count)Study Reference
Mixed gastrointestinal nematodesStatistically significant reduction[4]

Experimental Protocols

Preparation of Medicated Feed (Laboratory Scale)

This protocol describes the preparation of a top-dress medicated feed.

Materials:

  • This compound powder (analytical grade)

  • Basal feed (non-medicated)

  • Weighing scale (calibrated)

  • Spatula

  • Mixing bowl or small-scale mixer

  • Personal Protective Equipment (PPE): dust mask, gloves, lab coat

Procedure:

  • Calculate the required amount of this compound: Based on the total body weight of the animals to be treated and the recommended dosage (0.44 g per 100 lb body weight), calculate the total amount of this compound needed.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound powder using a calibrated scale.

  • Pre-mixing: In a small mixing bowl, add the weighed this compound to a small portion of the basal feed. Mix thoroughly with a spatula until a homogenous mixture is achieved. This pre-mix helps to ensure even distribution of the drug in the final feed.

  • Final Mixing: Gradually add the pre-mix to the remaining basal feed in a larger mixing bowl or a small-scale mixer. Mix for a sufficient duration to ensure a uniform distribution of the this compound throughout the feed. The final concentration will depend on the feeding rate. For a top-dress application, the concentration will be higher than for a complete feed.

  • Quality Control: It is recommended to take representative samples of the final medicated feed for analysis to confirm the concentration and homogeneity of this compound. A liquid chromatography method can be used for this purpose.[7]

Note on Stability: While specific stability data for laboratory-prepared feeds is limited, it is recommended to prepare the medicated feed fresh for each administration and not for long-term storage. Commercial preparations should be stored according to the manufacturer's instructions.

Animal Handling and Administration
  • Acclimatization: Acclimate the animals to the basal feed for several days before the administration of the medicated feed.

  • Fasting: For optimal results, it is recommended to fast the animals overnight before treatment.[3]

  • Administration: The medicated feed can be administered as a top-dress on a small amount of the daily ration or mixed with a portion of the feed. Ensure that each animal has adequate space to eat and consumes the entire dose. The medicated feed should be consumed within 6 hours.[1]

  • Observation: Observe the animals after administration for any adverse reactions.

  • Water: Ensure fresh water is available at all times.[1]

Efficacy Evaluation

The FECRT is a common method to assess the efficacy of an anthelmintic.

Procedure:

  • Pre-treatment Sampling (Day 0): Collect individual fecal samples from each animal.

  • Treatment: Administer the medicated feed as described in section 3.2.

  • Post-treatment Sampling (Day 10-14): Collect individual fecal samples from the same animals 10 to 14 days after treatment.

  • Fecal Egg Count: Perform a quantitative fecal egg count (e.g., using the McMaster technique) on all samples to determine the number of eggs per gram (EPG) of feces.

  • Calculation of FECR: Calculate the percentage reduction in fecal egg count for each animal or for the group using the following formula:

    FECR (%) = [(Pre-treatment EPG - Post-treatment EPG) / Pre-treatment EPG] x 100

This method provides a more direct measure of anthelmintic efficacy.

Procedure:

  • Animal Groups: Randomly allocate animals to a treatment group and a control group (receiving non-medicated feed).

  • Treatment: Administer the medicated feed to the treatment group.

  • Necropsy: At a predetermined time point after treatment (e.g., 7-14 days), humanely euthanize the animals from both groups.

  • Gastrointestinal Tract Collection: Carefully remove the entire gastrointestinal tract (abomasum, small intestine, large intestine).

  • Worm Recovery and Counting:

    • Ligate the different sections of the gastrointestinal tract to prevent the movement of contents.

    • Open each section longitudinally and wash the contents and the mucosal surface into separate, labeled containers.

    • Sieve the contents to recover the worms.

    • Identify and count the number of worms of each species present in each section.

  • Efficacy Calculation: Calculate the percentage reduction in worm burden for each parasite species using the following formula:

    Worm Burden Reduction (%) = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

Visualizations

Signaling Pathway

This compound acts as a selective agonist at the nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[3] This leads to depolarization of the muscle cell membrane, causing spastic paralysis and expulsion of the worm.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Nematode Muscle Cell Acetylcholine Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) Acetylcholine->nAChR Binds to Morantel Morantel Morantel->nAChR Binds to (Agonist) Depolarization Membrane Depolarization nAChR->Depolarization Opens Ion Channel Paralysis Spastic Paralysis Depolarization->Paralysis Leads to G Start Start Animal_Selection Animal Selection & Acclimatization Start->Animal_Selection Group_Allocation Random Allocation (Treatment & Control) Animal_Selection->Group_Allocation Pre_Treatment_Sampling Pre-Treatment Fecal Sampling (Day 0) Group_Allocation->Pre_Treatment_Sampling Treatment_Admin Administration of Medicated/Placebo Feed Pre_Treatment_Sampling->Treatment_Admin Post_Treatment_Sampling Post-Treatment Fecal Sampling (Day 10-14) Treatment_Admin->Post_Treatment_Sampling Necropsy Necropsy & Worm Burden Determination Treatment_Admin->Necropsy Data_Analysis Data Analysis (FECRT & Worm Burden Reduction) Post_Treatment_Sampling->Data_Analysis Necropsy->Data_Analysis End End Data_Analysis->End

References

Application Notes and Protocols for In-Vitro Larval Migration Assay in Morantel Tartrate Resistance Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Morantel, a tetrahydropyrimidine anthelmintic, exerts its effect by acting as a potent agonist at nicotinic acetylcholine receptors (nAChRs) in nematodes, leading to spastic paralysis and subsequent expulsion of the worms from the host.[1][2][3][4] Resistance to morantel, often observed in gastrointestinal nematodes such as Haemonchus contortus, poses a significant challenge to effective livestock parasite control. The in-vitro larval migration assay is a valuable tool for detecting and quantifying morantel resistance in nematode populations. This assay assesses the ability of third-stage larvae (L3) to migrate through a fine mesh sieve in the presence of varying concentrations of morantel tartrate. Larvae susceptible to the drug will be paralyzed and unable to migrate, while resistant larvae will retain their motility and pass through the mesh.

Principle of the Assay

The larval migration inhibition assay is predicated on the cholinergic agonistic action of this compound, which induces muscular contraction and paralysis in susceptible nematodes.[1][2] The assay measures the inhibition of the natural migratory behavior of infective L3 larvae. By exposing larvae to serial dilutions of this compound, a dose-response relationship can be established. The concentration of the drug that inhibits 50% of the larval migration (EC50) is a key metric for determining the resistance level of a nematode population. A higher EC50 value in a test population compared to a known susceptible population is indicative of resistance.

Materials and Reagents

  • Third-stage larvae (L3) of the nematode species of interest (e.g., Haemonchus contortus) from both a susceptible reference strain and the test population.

  • This compound

  • Phosphate-buffered saline (PBS)

  • Distilled water

  • 24-well or 96-well microtiter plates

  • Migration plates with corresponding sieves (20-25 µm nylon mesh)

  • Pipettes and sterile pipette tips

  • Incubator

  • Inverted microscope or microplate reader for larval counting

Experimental Protocols

Preparation of this compound Solutions
  • Prepare a stock solution of this compound in distilled water. The concentration of the stock solution will depend on the expected range of EC50 values.

  • Perform serial dilutions of the stock solution in PBS to achieve the desired final concentrations for the assay. A typical concentration range to test would span from a level expected to have no effect to one that causes complete inhibition of migration in susceptible larvae.

Larval Migration Inhibition Assay Protocol
  • Larval Preparation: Harvest L3 larvae from fecal cultures and wash them thoroughly with PBS to remove any contaminants.

  • Incubation: Dispense a known number of L3 larvae (e.g., 100-200) into each well of a microtiter plate. Add the various dilutions of this compound to the wells. Include control wells with PBS only (negative control) and a high concentration of a known paralyzing agent or heat-killed larvae (positive control for no migration).

  • Incubate the plates at a suitable temperature (e.g., 20-25°C) for a defined period (e.g., 24, 48, or 72 hours).[5]

  • Migration: After incubation, transfer the contents of each well to the top of a migration sieve placed in a corresponding well of a migration plate containing PBS.

  • Incubate the migration plates for a period to allow for larval migration (e.g., 2-4 hours) at a temperature that encourages larval activity (e.g., 37°C).

  • Quantification: Carefully remove the sieves. Count the number of larvae that have successfully migrated into the lower well. The percentage of migration inhibition is calculated using the following formula:

    % Inhibition = 100 - [ (Number of migrated larvae in test well / Number of migrated larvae in negative control well) x 100 ]

Data Presentation

The quantitative data from the larval migration assay should be summarized to compare the susceptibility of different nematode populations to this compound.

Table 1: Representative EC50 Values for this compound against Susceptible and Resistant Haemonchus contortus

Nematode StrainEC50 (µg/mL)95% Confidence IntervalResistance Factor (RF)
Susceptible0.050.04 - 0.06-
Resistant0.750.68 - 0.8315

Resistance Factor (RF) is calculated as the EC50 of the resistant strain divided by the EC50 of the susceptible strain.

Table 2: Example of Percent Larval Migration Inhibition at Different this compound Concentrations

This compound (µg/mL)% Inhibition (Susceptible Strain)% Inhibition (Resistant Strain)
0.01122
0.055515
0.18530
0.59865
1.010088
5.010099

Visualization of Workflow and Signaling Pathway

Experimental Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Larvae Harvest and Wash L3 Larvae Incubate Incubate Larvae with this compound Larvae->Incubate Drug Prepare this compound Serial Dilutions Drug->Incubate Migrate Transfer to Migration Sieves and Incubate Incubate->Migrate Count Count Migrated Larvae Migrate->Count Calculate Calculate % Inhibition and EC50 Count->Calculate

Caption: Workflow of the in-vitro larval migration assay.

Signaling Pathway of Morantel Action and Resistance

Morantel acts on a specific class of nicotinic acetylcholine receptors in the muscle cells of nematodes.[3][4] In parasitic nematodes like Haemonchus contortus, a novel class of morantel-sensitive AChR has been identified, which is a heteropentameric channel formed by the co-expression of the ACR-26 and ACR-27 subunits.[3][4][6] Resistance to morantel may arise from mutations in the genes encoding these receptor subunits, leading to a reduced affinity of the drug for its target.

G cluster_susceptible Susceptible Nematode cluster_resistant Resistant Nematode Morantel_S This compound Receptor_S ACR-26/ACR-27 nAChR Morantel_S->Receptor_S Binds Channel_S Channel Opening Receptor_S->Channel_S Activates Influx_S Cation Influx (Na+, Ca2+) Channel_S->Influx_S Paralysis_S Spastic Paralysis Influx_S->Paralysis_S Morantel_R This compound Receptor_R Mutated ACR-26/ACR-27 nAChR Morantel_R->Receptor_R Binding_R Reduced Binding Receptor_R->Binding_R No_Paralysis_R No Paralysis Binding_R->No_Paralysis_R

Caption: Morantel's mechanism of action and resistance.

Troubleshooting and Considerations

  • Larval Viability: Ensure the use of healthy, motile L3 larvae. Poor viability in the negative control group will invalidate the results.

  • Drug Solubility: Ensure this compound is fully dissolved to achieve accurate concentrations.

  • Standardization: Consistency in larval numbers, incubation times, and temperatures is crucial for reproducible results.

  • Species Variation: The optimal assay conditions may vary between different nematode species.

  • Interpretation of Results: A single in-vitro assay should be complemented with other methods, such as molecular diagnostics or in-vivo tests, for a comprehensive assessment of anthelmintic resistance. While this assay is a strong indicator, it has been noted that in some cases, in-vitro results for morantel may not perfectly correlate with in-vivo efficacy.[5]

References

Application Notes and Protocols for Establishing a Dose-Response Curve of Morantel Tartrate in Caenorhabditis elegans

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Morantel tartrate is a potent anthelmintic agent belonging to the tetrahydropyrimidine class of drugs. It functions as a cholinergic agonist, primarily targeting nicotinic acetylcholine receptors (nAChRs) in nematodes. This leads to spastic paralysis and subsequent expulsion of the worms from the host. Caenorhabditis elegans is a widely used model organism for studying the effects of anthelmintics due to its genetic tractability, rapid life cycle, and well-characterized nervous system. These application notes provide a detailed protocol for establishing a dose-response curve for this compound in C. elegans, a crucial step in understanding its potency and mechanism of action.

Mechanism of Action: Morantel, along with related compounds like pyrantel and levamisole, acts as a selective agonist of nematode nAChRs located on the body wall muscle cells.[1][2] This activation leads to an influx of cations, causing depolarization of the muscle cell membrane, which results in muscle contraction.[2] The sustained activation of these receptors by morantel leads to irreversible contraction and spastic paralysis of the nematode.[2]

In C. elegans, two main types of nAChRs have been described on somatic muscles: a levamisole-sensitive receptor (L-AChR) and a nicotine-sensitive receptor (N-AChR).[1][3] Morantel primarily targets the L-AChR subtype.[1] The L-AChR is a heteropentameric channel composed of subunits including UNC-29, UNC-38, UNC-63, LEV-1, and LEV-8.[2][3][4] Additionally, a novel class of morantel-sensitive receptors (Mor-R) has been identified in parasitic nematodes, which can be functionally expressed in C. elegans. This receptor is composed of ACR-26 and ACR-27 subunits and is highly sensitive to morantel and pyrantel.[1][5]

Signaling Pathway of this compound Action

morantel_pathway morantel This compound nAChR Nicotinic Acetylcholine Receptor (L-AChR/Mor-R) morantel->nAChR Binds and Activates ion_influx Cation Influx (Na+, K+, Ca2+) nAChR->ion_influx Opens Channel subunits Subunits: UNC-29, UNC-38, LEV-1, LEV-8 ACR-26, ACR-27 subunits->nAChR depolarization Muscle Cell Depolarization ion_influx->depolarization contraction Sustained Muscle Contraction depolarization->contraction paralysis Spastic Paralysis contraction->paralysis

Caption: Signaling pathway of this compound in C. elegans muscle cells.

Experimental Protocol: Paralysis Assay

This protocol details the steps to perform a paralysis assay in liquid medium to determine the dose-response relationship of this compound in C. elegans.

Materials:

  • Wild-type (N2) C. elegans strain

  • Nematode Growth Medium (NGM) agar plates[6][7]

  • E. coli OP50 strain[6]

  • M9 buffer

  • This compound stock solution (e.g., 100 mM in sterile water)

  • 96-well microtiter plates

  • Synchronized population of L4 stage worms[8]

  • Platinum wire worm pick

  • Stereomicroscope

  • Incubator set at 20°C

Methodology:

1. Preparation of C. elegans a. Maintain a healthy, well-fed population of wild-type (N2) C. elegans on NGM plates seeded with E. coli OP50 at 20°C.[8] b. Generate a synchronized population of worms. This can be achieved by bleach synchronization of gravid adults to isolate eggs, followed by hatching the eggs in M9 buffer to obtain a synchronized L1 population.[8] c. Plate the synchronized L1 larvae onto fresh NGM plates with OP50 and grow them at 20°C until they reach the L4 larval stage (approximately 48 hours).

2. Preparation of this compound Dilutions: a. Prepare a stock solution of this compound (e.g., 100 mM) in sterile M9 buffer or water. b. Perform serial dilutions of the this compound stock solution in M9 buffer to achieve the desired final concentrations for the assay (e.g., 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM, 500 µM). c. Include a control group with M9 buffer only (0 µM morantel).

3. Paralysis Assay: a. In a 96-well plate, add 50 µL of the appropriate this compound dilution to each well. Prepare at least three replicate wells for each concentration. b. Using a worm pick, transfer approximately 15-20 synchronized L4 worms into each well. c. Incubate the plate at 20°C. d. At specific time points (e.g., 30, 60, 90, and 120 minutes), score the number of paralyzed worms in each well. A worm is considered paralyzed if it does not move when prodded with a platinum wire.[9][10] e. Count the total number of worms in each well to calculate the percentage of paralyzed worms.

4. Data Analysis: a. For each concentration and time point, calculate the average percentage of paralyzed worms from the replicate wells. b. Plot the percentage of paralysis against the log of the this compound concentration to generate a dose-response curve. c. From the dose-response curve, determine the EC50 value, which is the concentration of this compound that causes paralysis in 50% of the worm population at a specific time point. This can be calculated using a non-linear regression analysis (e.g., log(agonist) vs. response -- Variable slope) in a suitable software like GraphPad Prism.

Experimental Workflow

experimental_workflow start Start sync Synchronize C. elegans (Bleach isolation of eggs) start->sync grow Grow to L4 Stage (on NGM plates with OP50) sync->grow setup_assay Set up 96-well plate assay (Worms + Drug Dilutions) grow->setup_assay prep_drug Prepare this compound Serial Dilutions prep_drug->setup_assay incubate Incubate at 20°C setup_assay->incubate score Score Paralysis at Time Intervals incubate->score analyze Calculate % Paralysis and Plot Dose-Response Curve score->analyze ec50 Determine EC50 Value analyze->ec50 end End ec50->end

Caption: Workflow for the C. elegans paralysis assay.

Data Presentation

The following table summarizes representative data from a this compound paralysis assay performed at 60 minutes post-exposure.

This compound Concentration (µM)Log ConcentrationNumber of Worms Tested (n)Number of Paralyzed Worms (Mean)% Paralysis (Mean ± SEM)
0 (Control)-6011.7 ± 0.6
0.1-16058.3 ± 1.5
10601830.0 ± 3.2
101603253.3 ± 4.1
501.7604880.0 ± 2.9
1002605693.3 ± 1.8
5002.7605998.3 ± 0.9

Note: The data presented in this table is for illustrative purposes and will vary depending on experimental conditions.

Alternative and Complementary Assays

  • Thrashing Assay: This assay measures the motility of worms in liquid. A reduction in the number of thrashes (body bends) per minute indicates a paralytic effect. This can be a more sensitive measure of neuromuscular function compared to the paralysis assay.

  • Developmental Assay: The effect of this compound on the development of C. elegans from L1 to adult can also be assessed. This is particularly useful for measuring chronic exposure effects and can reveal impacts on growth and reproduction.[4][11]

  • High-Throughput Screening: For large-scale drug screening, automated systems that measure worm motility using infrared light interference or video imaging can be employed.[8] These systems allow for the rapid screening of thousands of compounds.

Conclusion: This document provides a comprehensive guide for establishing a dose-response curve for this compound in C. elegans. By following the detailed protocols and understanding the underlying mechanism of action, researchers can effectively assess the potency of morantel and other related anthelmintic compounds. The use of C. elegans as a model system offers a powerful and efficient platform for anthelmintic drug discovery and development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Morantel Tartrate Solubility for In-Vitro Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing morantel tartrate in in-vitro experimental assays. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges related to solubility and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is an anthelmintic agent that functions as a positive allosteric modulator of neuronal nicotinic acetylcholine receptors (nAChRs).[1] Its primary action is to enhance the activity of these receptors, which are ligand-gated ion channels. This potentiation leads to neuromuscular paralysis in nematodes.[2] In an in-vitro setting, this mechanism can be harnessed to study nAChR function and downstream signaling pathways.

Q2: What are the recommended solvents for preparing a this compound stock solution?

This compound exhibits good solubility in several organic solvents. Dimethyl sulfoxide (DMSO) is a commonly used and effective solvent.[2][3][4] Other suitable organic solvents include ethanol and dimethylformamide (DMF).[4] For aqueous solutions, this compound has some solubility in phosphate-buffered saline (PBS) at pH 7.2.[4]

Q3: What is the maximum recommended concentration of DMSO in my final cell culture medium?

To minimize solvent-induced cytotoxicity, it is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible. A general recommendation is to not exceed a final DMSO concentration of 0.1%.[3] However, the tolerance to DMSO can be cell-line dependent, so it is best practice to perform a solvent toxicity control experiment.

Q4: How should I store my this compound stock solution?

For long-term storage, it is recommended to store this compound stock solutions at -20°C or -80°C.[2] To avoid repeated freeze-thaw cycles that can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Troubleshooting Guide

Issue 1: My this compound is precipitating after dilution in my aqueous cell culture medium.

  • Cause: this compound, like many organic compounds, can be poorly soluble in aqueous solutions. When a concentrated stock solution in an organic solvent is diluted into an aqueous medium, the compound can "crash out" or precipitate.

  • Solution 1: Pre-warm solutions. To prevent precipitation due to temperature shock, it is recommended to pre-warm both the this compound stock solution and the cell culture medium to 37°C before mixing.[3]

  • Solution 2: Use a stepwise dilution. Instead of directly diluting the highly concentrated stock into the final volume of media, perform one or more intermediate dilution steps. This gradual reduction in solvent concentration can help maintain solubility.

  • Solution 3: Sonication. If precipitation occurs, gentle sonication of the solution in a water bath may help to redissolve the compound.[2][3]

  • Solution 4: Use a co-solvent system for working solutions. For particularly challenging experiments, a co-solvent system can be employed. A formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline has been shown to achieve a solubility of at least 2.08 mg/mL.[2] However, the potential for cytotoxicity of this mixture on your specific cell line must be evaluated.

Issue 2: I am observing unexpected cytotoxicity in my experiments.

  • Cause 1: Solvent toxicity. The organic solvent used to dissolve the this compound may be causing cytotoxicity, especially at higher concentrations.

  • Solution 1: Perform a solvent control. Always include a control group that is treated with the same final concentration of the solvent (e.g., DMSO) as the experimental groups. This will allow you to distinguish between the effects of the this compound and the solvent.

  • Solution 2: Reduce the final solvent concentration. Optimize your dilution scheme to ensure the final concentration of the organic solvent is below the cytotoxic threshold for your cell line (generally <0.1% for DMSO).[3]

  • Cause 2: this compound-induced effects. At high concentrations, this compound itself may induce cellular toxicity.

  • Solution 2: Perform a dose-response curve. Determine the optimal concentration range for your experiments by testing a wide range of this compound concentrations. This will help you identify a concentration that elicits the desired biological effect without causing significant cell death.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
Dimethyl sulfoxide (DMSO)74 - 125 mg/mL[2][5]
Dimethylformamide (DMF)~33 mg/mL[4]
Ethanol~1 mg/mL[4][5]
Phosphate-Buffered Saline (PBS), pH 7.2~10 mg/mL[4]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL[2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound powder (Molecular Weight: 370.42 g/mol )

    • Anhydrous, high-purity Dimethyl sulfoxide (DMSO)

    • Sterile, conical microcentrifuge tubes

  • Procedure:

    • Weigh out 3.704 mg of this compound powder and place it in a sterile microcentrifuge tube.

    • Add 1 mL of anhydrous DMSO to the tube.

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[2][3]

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C or -80°C for long-term use.[2]

Protocol 2: Preparation of Working Solutions for In-Vitro Assays

  • Objective: To prepare a 10 µM working solution of this compound in cell culture medium with a final DMSO concentration of 0.1%.

  • Procedure:

    • Thaw a single aliquot of the 10 mM this compound stock solution in DMSO.

    • Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

    • To achieve this with a final DMSO concentration of 0.1%, you can add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Vortex the working solution gently to ensure it is well-mixed.

    • Use the freshly prepared working solution for your experiment immediately.

Mandatory Visualization

Morantel_Tartrate_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Morantel Morantel nAChR Nicotinic Acetylcholine Receptor (nAChR) Morantel->nAChR Positive Allosteric Modulation ACh Acetylcholine ACh->nAChR Agonist Binding Ion_Influx Ion Influx (Na+, Ca2+) nAChR->Ion_Influx Channel Opening Ca_Signal Increased Intracellular Ca2+ Ion_Influx->Ca_Signal PI3K_Akt PI3K/Akt Pathway Ca_Signal->PI3K_Akt MAPK_ERK MAPK/ERK Pathway Ca_Signal->MAPK_ERK Cellular_Response Cellular Response (e.g., Gene Expression, Neurotransmitter Release) PI3K_Akt->Cellular_Response MAPK_ERK->Cellular_Response

Caption: Signaling pathway of this compound as a positive allosteric modulator of nAChRs.

Experimental_Workflow Start Start Prep_Stock Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) Start->Prep_Stock Store_Stock Aliquot and Store Stock Solution at -20°C or -80°C Prep_Stock->Store_Stock Prep_Working Prepare Fresh Working Solution (Serial Dilution in Media) Store_Stock->Prep_Working Treat_Cells Treat Cells with Working Solution and Controls Prep_Working->Treat_Cells Solvent_Control Prepare Solvent Control (e.g., 0.1% DMSO in Media) Solvent_Control->Treat_Cells Incubate Incubate for Desired Time Period Treat_Cells->Incubate Assay Perform In-Vitro Assay (e.g., Viability, Signaling) Incubate->Assay Analyze Analyze Data Assay->Analyze End End Analyze->End

Caption: General experimental workflow for using this compound in in-vitro assays.

References

Improving the efficacy of morantel tartrate through novel drug delivery systems

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Morantel Tartrate Novel Drug Delivery Systems

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers developing novel drug delivery systems (NDDS) to improve the efficacy of this compound. The focus is on amorphous solid dispersions (ASDs), a common strategy for enhancing the solubility and bioavailability of poorly soluble drugs.

Section 1: FAQs - Formulation & Characterization

This section addresses common problems encountered during the preparation and physical characterization of this compound solid dispersions.

Q1: My this compound formulation shows low drug loading and encapsulation efficiency in the solid dispersion. What are the potential causes?

A: Low drug loading is typically rooted in the physicochemical properties of the drug and polymer, or the processing parameters. Consider the following:

  • Drug-Polymer Miscibility: this compound may have poor miscibility with your selected polymer at the desired ratio. The drug and polymer must be able to form a single-phase amorphous system.

  • Solvent System: The common solvent used during preparation (e.g., for spray drying) might have a much higher affinity for the polymer than the drug, causing the polymer to precipitate first and exclude the drug.

  • Processing Parameters: In methods like spray drying, high outlet temperatures can cause drug degradation, while overly rapid solvent evaporation can lead to premature precipitation and inefficient encapsulation.[1] For hot-melt extrusion, temperatures that are too low may not be sufficient to dissolve the drug in the polymer matrix.

Q2: The particle size and morphology of my spray-dried solid dispersion are inconsistent. How can I achieve a more uniform product?

A: Particle characteristics are highly sensitive to processing variables in spray drying.[1] To improve consistency:

  • Nozzle and Atomization: Ensure the nozzle is not clogged and that the atomizing gas pressure is stable and appropriate for your solution's viscosity. Inconsistent atomization leads directly to a wide particle size distribution.

  • Solution Properties: The viscosity and total solids concentration of your feed solution must be consistent. Variations will alter droplet formation and the resulting particle size.

  • Drying Conditions: The inlet temperature and drying gas flow rate control the solvent evaporation rate. Fluctuations in these parameters can lead to particles with different densities, morphologies (e.g., wrinkled vs. spherical), and residual solvent levels.

Q3: My amorphous this compound dispersion is converting back to a crystalline form during storage. How can I improve its physical stability?

A: Recrystallization is a critical failure point for amorphous solid dispersions, as it negates the solubility advantage.[2] Key factors to investigate are:

  • Polymer Selection: The chosen polymer should have a high glass transition temperature (Tg) to limit molecular mobility in the solid state.[2] Polymers that can form specific interactions (like hydrogen bonds) with the drug can further inhibit crystallization.

  • Drug Loading: High drug loading increases the likelihood of recrystallization. There is a thermodynamic limit to how much drug can be molecularly dispersed in a given polymer. Exceeding this limit leads to instability.

  • Moisture: Water acts as a plasticizer, lowering the Tg of the system and increasing molecular mobility, which facilitates crystallization. Ensure the final product is dried thoroughly and stored in low-humidity conditions.

Section 2: FAQs - In Vitro Performance & Dissolution

This section covers common issues observed during the evaluation of drug release from NDDS formulations.

Q4: I'm observing a rapid initial drug release, but it quickly plateaus, leaving a significant portion of the this compound undissolved. Why is this happening?

A: This phenomenon, often called the "spring and parachute" effect, is common with supersaturating systems like ASDs.

  • The "Spring" (Supersaturation): The amorphous form dissolves rapidly, creating a supersaturated solution where the drug concentration exceeds its crystalline solubility.[2]

  • The "Parachute" (Precipitation): This supersaturated state is thermodynamically unstable. The drug may begin to precipitate out of the solution into a less soluble, often crystalline, form, causing the dissolution curve to plateau.[2] Your formulation may require a precipitation inhibitor (often a secondary polymer) to maintain the supersaturated state for a longer duration.

Q5: My dissolution results are highly variable between different batches of the same formulation. What should I investigate?

A: High variability points to inconsistencies in the manufacturing process or the final product's characteristics. Check the following:

  • Physicochemical Properties: Ensure batches have consistent particle size distribution, surface area, and residual solvent content. Small variations can lead to significant differences in dissolution.

  • Degree of Amorphousness: Inconsistent processing can lead to batches with varying levels of residual crystallinity, which will directly impact the dissolution rate.

  • Dissolution Test Conditions: Verify that the dissolution apparatus is qualified and that parameters (paddle speed, temperature, media degassing) are strictly controlled. For poorly soluble drugs, sink conditions are critical and can be difficult to maintain.

Q6: The polymer in my solid dispersion is gelling during dissolution, which seems to be trapping the drug and slowing its release. What can I do?

A: Undesired gelling can occur when the dispersion polymer hydrates too quickly, forming a viscous layer that acts as a barrier to drug release.[1]

  • Formulation Adjustments: Try minimizing the fraction of the ASD in the final dosage form (e.g., tablet or capsule).[1] Incorporating certain excipients, such as inorganic salts, can sometimes reduce the gelling effect.[1]

  • Polymer Choice: Consider using a different grade or type of polymer that is less prone to forming a highly viscous gel layer at the concentration used.

Section 3: FAQs - In Vivo Correlation & Efficacy

This section explores the challenges of translating promising lab results into effective outcomes in animal models.

Q7: My in vitro data showed significantly enhanced dissolution, but the in vivo efficacy in my animal model did not improve. What could be the disconnect?

A: The gap between in vitro dissolution and in vivo performance is a common and complex challenge in drug development. Potential reasons include:

  • Precipitation in the GI Tract: The formulation may be achieving supersaturation in vitro but precipitating rapidly in the complex environment of the gastrointestinal tract before the drug can be absorbed.

  • Limited Permeability: this compound's absorption might be limited by its permeability across the intestinal wall, not just its dissolution rate. Enhancing dissolution will not help if the drug cannot effectively pass through the gut epithelium.

  • GI Tract Specifics in Ruminants: For veterinary drugs used in ruminants, the digestive system presents unique challenges.[3] A formulation must withstand the complex environment of the rumen to be effective further down the GI tract.[3]

  • Inadequate In Vitro Model: The dissolution medium used may not accurately reflect the conditions of the animal's gut (e.g., pH, bile salts, enzymes), leading to poor in vitro-in vivo correlation (IVIVC).

Q8: How do I select an appropriate animal model and in vitro assay for testing the efficacy of a new this compound formulation?

A: Proper model selection is critical for obtaining meaningful data.

  • In Vivo Model: The choice of animal model (e.g., mice, sheep, cattle) should be based on the target parasite and the intended clinical application. For anthelmintics, in vivo screens using animal models of infection are the gold standard for discovering effective drugs.[4]

  • In Vitro Assays: These are crucial for screening and mechanistic studies. Common assays for anthelmintics measure parameters like larval migration, paralysis time, or death time.[2][5] For example, a larval migration assay can be used to calculate the drug concentration that inhibits 50% of larval movement (EC50), providing a quantitative measure of potency.[6] However, be aware that some anthelmintics show no obvious phenotype in vitro, making efficacy prediction difficult.[4]

Data Presentation: Comparative Analysis

Table 1: Comparative Physicochemical Properties of this compound Formulations

ParameterRaw this compoundThis compound Solid Dispersion (Hypothetical)
Physical State Crystalline SolidAmorphous Powder
Aqueous Solubility (pH 6.8) ~ 1.5 mg/L~ 35 mg/L (transient)
Particle Size (D50) 50-100 µm5-15 µm
Dissolution Rate (Intrinsic) LowHigh
Bioavailability (Relative) BaselinePotentially 3-5x higher

Table 2: Troubleshooting Summary for Low In Vivo Efficacy

Observed ProblemPotential CauseRecommended Action / Investigation
Low Plasma Concentration 1. Rapid precipitation in the GI tract. 2. Low membrane permeability.1. Add precipitation inhibitors to the formulation. 2. Conduct Caco-2 permeability assays.
No Improvement in Parasite Clearance 1. Formulation does not release the drug at the site of infection. 2. Drug resistance of the parasite strain.1. Investigate enteric-coated or targeted release systems. 2. Confirm the sensitivity of the parasite strain to morantel.
High Variability in Animal Subjects 1. Interaction with feed. 2. Differences in GI physiology between animals.1. Conduct fed vs. fasted state studies. 2. Increase the number of subjects to improve statistical power.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion via Spray Drying

This protocol describes a general method for preparing an ASD using a common laboratory-scale spray dryer.

  • Solution Preparation:

    • Select a suitable solvent system (e.g., methanol, ethanol, or a mixture) that can dissolve both this compound and the chosen carrier polymer (e.g., PVP K30, HPMC-AS).

    • Dissolve the polymer in the solvent with gentle stirring until a clear solution is formed.

    • Gradually add the this compound to the polymer solution, stirring continuously until fully dissolved. A typical drug-to-polymer ratio to start with is 1:3 by weight.

    • The total solids concentration should typically be between 2-10% (w/v).

  • Spray Dryer Setup:

    • Set the key parameters. These will require optimization:

      • Inlet Temperature: 100-150°C

      • Atomization Gas Flow/Pressure: Set to achieve a fine mist.

      • Feed Pump Rate: Adjust to maintain a stable outlet temperature (typically 50-80°C).

      • Aspirator/Blower Rate: Set to >80% to ensure efficient drying and collection.

  • Spray Drying Process:

    • Pump the drug-polymer solution through the atomizer nozzle into the drying chamber.

    • The atomized droplets are met with the hot drying gas, causing rapid evaporation of the solvent.

    • The resulting solid particles are separated from the gas stream by a cyclone and collected in a collection vessel.

  • Secondary Drying (Post-Processing):

    • Transfer the collected powder to a vacuum oven.

    • Dry at 40°C under vacuum for 24-48 hours to remove any residual solvent.

    • Store the final product in a desiccator over a drying agent.

Protocol 2: In Vitro Dissolution Testing (USP Apparatus II) for Solid Dispersions

This protocol outlines a standard method for assessing the drug release profile of an NDDS formulation.

  • Apparatus Setup:

    • Use a USP Dissolution Apparatus II (Paddle Apparatus).

    • Set the paddle speed to 50 or 75 RPM.

    • Maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Dissolution Medium Preparation:

    • Prepare 900 mL of a biorelevant medium. For intestinal release, a phosphate buffer solution (pH 6.8) is common.

    • To ensure sink conditions for a poorly soluble drug, 0.5-1% of a surfactant like Sodium Dodecyl Sulfate (SDS) may be required.

    • De-gas the medium by heating and vacuum filtration or sonication before use.

  • Sample Introduction:

    • Accurately weigh an amount of the solid dispersion powder equivalent to a specific dose of this compound.

    • Introduce the sample into the dissolution vessel. For powders, a "sinker" may be needed to prevent it from floating.

  • Sampling:

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed medium.

    • Filter each sample promptly through a suitable syringe filter (e.g., 0.22 µm PVDF) to separate undissolved particles.

  • Analysis:

    • Analyze the concentration of this compound in the filtered samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

    • Calculate the cumulative percentage of drug released at each time point, correcting for the volume replaced.

Visualizations: Workflows and Logic Diagrams

NDDS_Workflow cluster_formulation Phase 1: Formulation & Screening cluster_characterization Phase 2: Physicochemical Characterization cluster_invitro Phase 3: In Vitro Evaluation cluster_invivo Phase 4: In Vivo Studies p1 Material Selection (Drug, Polymer) p2 Solubility & Miscibility Screening p1->p2 p3 Formulation Method (e.g., Spray Drying) p2->p3 p4 Process Optimization p3->p4 c1 Particle Size & Morphology p4->c1 c2 Drug Loading & EE% c1->c2 c3 Amorphous State (PXRD, DSC) c1->c3 c4 Physical Stability (Humidity, Temp) c3->c4 v1 Dissolution & Release Kinetics Study c4->v1 v2 Supersaturation & Precipitation Assay v1->v2 v3 Anthelmintic Assay (e.g., Larval Motility) v2->v3 iv1 Pharmacokinetic (PK) Study in Animal Model v3->iv1 iv2 Efficacy Study (Parasite Burden) iv1->iv2 iv3 IVIVC Analysis iv2->iv3

Caption: Workflow for developing a this compound novel drug delivery system.

Troubleshooting_Efficacy start Observed Problem: Poor In Vivo Efficacy Despite Good In Vitro Dissolution cause_pk Is drug absorption the issue? start->cause_pk cause_pd Is drug action at the target site the issue? start->cause_pd pk_precip Drug precipitates in GI tract before absorption cause_pk->pk_precip Yes pk_perm Drug has low membrane permeability cause_pk->pk_perm Yes pk_metabolism Rapid first-pass metabolism cause_pk->pk_metabolism Yes pd_release Drug not released at the site of parasite location cause_pd->pd_release Yes pd_resistance Parasite strain is resistant to morantel cause_pd->pd_resistance Yes sol_precip Solution: - Add precipitation inhibitors - Optimize polymer pk_precip->sol_precip sol_perm Solution: - Add permeation enhancers - Re-evaluate drug candidate pk_perm->sol_perm sol_metabolism Solution: - Use metabolic inhibitors (research) - Consider alternative routes pk_metabolism->sol_metabolism sol_release Solution: - Design targeted/delayed release formulation pd_release->sol_release sol_resistance Solution: - Test against known sensitive strains - Confirm drug activity pd_resistance->sol_resistance

Caption: Troubleshooting logic for low in vivo efficacy of NDDS formulations.

References

Overcoming poor absorption of morantel tartrate in pharmacokinetic studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with the poor absorption of morantel tartrate in pharmacokinetic (PK) studies.

Frequently Asked Questions (FAQs)

Q1: Why am I observing negligible or undetectable concentrations of this compound in plasma samples after oral administration?

A1: This is a well-documented characteristic of this compound, particularly in ruminants. The compound is known for its very low gastrointestinal absorption, leading to minimal systemic exposure.[1][2] In several studies involving cattle, morantel was not detected in plasma at any time following oral administration.[2][3] The drug is largely excreted as the unmetabolized parent compound in feces.[1] This feature is advantageous for treating gastrointestinal parasites, as the drug remains concentrated in the gut, but poses a significant challenge for systemic PK studies.[1]

Q2: What is the primary mechanism of action for this compound?

A2: this compound is a tetrahydropyrimidine anthelmintic. It acts as a potent cholinergic agonist, specifically targeting nicotinic acetylcholine receptors on the muscle cells of nematodes.[4][5] This action causes spastic paralysis of the worms, leading to their expulsion from the host's digestive system.[6]

Q3: Is the poor absorption of this compound species-dependent?

A3: Yes, absorption can vary between species. While its absorption is notably poor in ruminants like cattle and goats[1][2], related compounds like pyrantel tartrate are better absorbed by pigs and dogs.[1][4] Therefore, the expectation of systemic absorption should be adjusted based on the animal model being used.

Q4: Can extensive first-pass metabolism explain the low plasma concentrations?

A4: While morantel can be metabolized in tissues like the liver[7], the primary reason for low systemic concentration after oral dosing is its negligible absorption from the gastrointestinal tract, not an extensive hepatic first-pass effect.[1] For a drug to undergo significant first-pass metabolism, it must first be absorbed from the gut into the portal circulation.

Troubleshooting Guide for Poor Absorption

This guide provides systematic steps to address and overcome the challenges of working with this compound's low bioavailability.

Problem: Undetectable or Below Limit of Quantification (BLQ) Plasma Concentrations

If you are consistently measuring plasma concentrations that are BLQ, follow this troubleshooting workflow.

G cluster_0 Initial Checks cluster_1 Root Cause Analysis cluster_2 Solution: Implement Absorption Enhancement Strategies A No / Low Morantel Detected in Plasma Samples B Verify Analytical Method Sensitivity (LC-MS/MS) A->B Step 1 C Review Dosing Protocol (Dose, Vehicle, Route) B->C Step 2 D Confirm Sampling Times (Especially early time points) C->D Step 3 E Is method validated and sensitive enough? D->E E->B No, Re-develop/Optimize Assay F Is protocol error suspected? E->F Yes F->C Yes, Correct Protocol & Repeat Study G Conclusion: Poor GI Absorption is Likely the Limiting Factor F->G No H Formulation Modification: - Nanosuspension - Lipid-Based System (SEDDS) - Amorphous Solid Dispersion - Cyclodextrin Complexation G->H

Caption: Troubleshooting workflow for addressing undetectable plasma concentrations.

Data Presentation: Drug Distribution

The inherent poor absorption of morantel means the drug is primarily found within the gastrointestinal tract and feces. The following table summarizes morantel concentrations in a study using a sustained-release bolus in cattle, highlighting the lack of plasma detection.

Biological CompartmentPeak Concentration (Cmax)Time to CmaxNotes
Plasma Not DetectedN/AMorantel was not found in jugular blood at any point over 98 days.[3]
Ruminal Fluid High ConcentrationsDay 1Drug is released directly into the rumen.[3]
Abomasal Fluid High ConcentrationsDay 1Drug flows with digesta.[3]
Ileal Fluid High ConcentrationsDay 1Drug persists through the small intestine.[3]
Feces Significantly Higher (P < 0.01)Day 1The primary matrix for excretion of the unabsorbed drug.[3]
Data synthesized from Lanusse et al., J Vet Pharmacol Ther, 1992.[3]

Absorption Enhancement Strategies & Protocols

To achieve measurable systemic exposure, modification of the drug's formulation is the most promising approach.[8] Below are strategies and detailed experimental protocols.

Strategy Selection

Choosing the right strategy depends on available resources and experimental goals.

G A Goal: Increase Systemic Absorption of this compound B Primary Challenge: Poor Aqueous Solubility & Low Permeability A->B C Strategy 1: Increase Surface Area & Dissolution Rate B->C Address Dissolution D Strategy 2: Improve Solubility in GI Fluids B->D Address Solubility E Particle Size Reduction (Nanosuspension) C->E F Lipid-Based Formulations (SEDDS, SMEDDS) D->F G Cyclodextrin Complexation D->G

Caption: Decision tree for selecting a formulation enhancement strategy.

Experimental Protocol 1: Preparation of a this compound Nanosuspension

This protocol uses a high-pressure homogenization technique to increase the drug's surface area, which can enhance its dissolution rate.[9][10]

Objective: To prepare a stable nanosuspension of this compound for oral administration.

Materials:

  • This compound powder

  • Stabilizer (e.g., Poloxamer 188 or HPMC)

  • Purified water

  • High-pressure homogenizer

  • Particle size analyzer

Methodology:

  • Preparation of Stabilizer Solution: Prepare a 2% (w/v) solution of Poloxamer 188 in purified water. Stir until fully dissolved.

  • Initial Dispersion: Add this compound powder to the stabilizer solution to a final concentration of 1% (w/v).

  • High-Shear Mixing: Homogenize the suspension using a high-shear mixer (e.g., Ultra-Turrax) at 10,000 rpm for 15 minutes to create a pre-milled slurry.

  • High-Pressure Homogenization: Process the slurry through a high-pressure homogenizer.

    • Pressure: 1500 bar

    • Cycles: 20-30 cycles

    • Temperature Control: Maintain the product temperature below 10°C using a cooling bath to prevent thermal degradation.

  • Characterization:

    • Measure the mean particle size and polydispersity index (PDI) using a dynamic light scattering (DLS) particle size analyzer. The target is a mean particle size < 500 nm with a PDI < 0.3.

    • Visually inspect the nanosuspension for any aggregates or sedimentation.

  • Storage: Store the final nanosuspension at 4°C until use.

Experimental Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS)

SEDDS are isotropic mixtures of oils, surfactants, and co-surfactants that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids.[10][11][12] This can improve the solubilization and absorption of lipophilic drugs.

Objective: To formulate a SEDDS containing this compound.

Materials:

  • This compound

  • Oil (e.g., Capryol 90, Labrafil M 1944 CS)

  • Surfactant (e.g., Kolliphor RH 40, Tween 80)

  • Co-surfactant/Co-solvent (e.g., Transcutol HP, PEG 400)[10][13]

Methodology:

  • Solubility Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.

  • Constructing a Ternary Phase Diagram:

    • Based on solubility data, select the best oil, surfactant, and co-surfactant.

    • Prepare a series of formulations with varying ratios of the three components.

    • For each formulation, add a small amount to water and observe the resulting emulsion. Map the regions that form clear or bluish-white microemulsions on a ternary phase diagram.

  • Preparation of the Optimal SEDDS:

    • Select a ratio from the optimal microemulsion region of the phase diagram (e.g., Oil 30%, Surfactant 50%, Co-surfactant 20%).

    • Accurately weigh the components into a glass vial.

    • Heat the mixture to 40°C in a water bath and vortex until a clear, homogenous solution is formed.

    • Dissolve the this compound in the blank SEDDS formulation to the desired concentration (e.g., 20 mg/mL). Use slight heating and vortexing to ensure it is fully dissolved.

  • Characterization:

    • Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl (simulated gastric fluid) and measure the time it takes to form a clear microemulsion with gentle stirring.

    • Droplet Size Analysis: Determine the globule size of the resulting microemulsion using a particle size analyzer.

Experimental Protocol 3: Plasma Sample Preparation and Analysis by LC-MS/MS

An accurate and sensitive bioanalytical method is critical for detecting low drug concentrations.

Objective: To quantify this compound concentrations in plasma.

Materials:

  • Plasma samples

  • Internal Standard (IS) (e.g., a structurally similar compound like pyrantel or a deuterated morantel analog)[7]

  • Acetonitrile (ACN)

  • Formic Acid

  • Protein precipitation plates or microcentrifuge tubes

  • HPLC or UPLC system coupled to a triple quadrupole mass spectrometer.[14]

Methodology:

  • Preparation of Standards: Prepare calibration standards and quality control (QC) samples by spiking known concentrations of this compound into blank control plasma.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample, standard, or QC into a microcentrifuge tube.

    • Add 10 µL of IS working solution and vortex briefly.

    • Add 300 µL of cold ACN containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean vial or 96-well plate for analysis.

  • LC-MS/MS Conditions (Example):

    • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate.

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for morantel and the IS (these must be determined empirically by infusing the pure compounds).

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration. Use the regression equation to determine the concentration in unknown samples.

G A Dose Animal with Enhanced Formulation B Collect Blood Samples at Predetermined Time Points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24h) A->B C Process Blood to Plasma (Centrifugation) B->C D Store Plasma at -80°C C->D E Prepare Samples (Protein Precipitation) D->E F Analyze via LC-MS/MS E->F G Quantify Concentrations using Calibration Curve F->G H Calculate PK Parameters (Cmax, Tmax, AUC, T½) G->H

Caption: General experimental workflow for a pharmacokinetic study.

References

Addressing variability in fecal egg count reduction test results for morantel tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Fecal Egg Count Reduction Test (FECRT) to evaluate the efficacy of morantel tartrate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and sources of variability encountered during FECRT experiments with this compound.

Q1: Why are my Fecal Egg Count Reduction (FECR) percentages for this compound lower than expected?

Several factors can lead to lower than expected efficacy. Before concluding anthelmintic resistance, consider the following potential causes:

  • Under-dosing: This is a common cause of reduced efficacy. Ensure accurate body weight measurement for each animal and calibrate dosing equipment regularly. For goats, a higher dosage (1.5 to 2 times the sheep dose) is often required for this compound to be effective.[1]

  • Improper Administration: Ensure the full dose is administered correctly. For oral formulations, confirm that the animal has swallowed the entire dose.

  • Host Factors: The health, immune status, and diet of the host animal can influence drug metabolism and efficacy. Animals with diarrhea may have a faster gut transit time, reducing drug exposure.

  • Parasite Species: this compound has varying efficacy against different nematode species. A high proportion of less susceptible parasite species in the population can result in a lower overall FECR.

  • Incorrect Sampling Time: Fecal samples for post-treatment counts should be collected at the appropriate time. For this compound, this is typically 7-10 days after treatment.[2]

Q2: I am observing high variability in FECR results between individual animals in the same treatment group. What could be the cause?

High inter-animal variation is a known challenge in FECRT. Key contributing factors include:

  • Individual Animal Variation: Animals within the same group can vary in their immune response, drug metabolism, and feeding habits, all of which can affect the outcome of the treatment.

  • Uneven Parasite Distribution: Parasite burdens are not uniformly distributed among animals in a herd or flock. Some animals naturally carry higher worm burdens and may shed more eggs.

  • Inaccurate Dosing: Even with careful estimation, slight variations in individual doses can contribute to different levels of efficacy.

  • Egg Shedding Fluctuation: The rate of egg shedding by female worms can vary, leading to fluctuations in fecal egg counts that are not directly related to the number of worms present.

Q3: My pre-treatment fecal egg counts are very low. How does this affect the interpretation of my FECRT results?

Low pre-treatment egg counts (e.g., less than 100-150 eggs per gram) can make it difficult to accurately calculate the percentage reduction.[3] A small, random fluctuation in egg counts can lead to a large percentage change, potentially resulting in an unreliable or inconclusive FECR. It is recommended to conduct FECRT in animals with a sufficiently high initial egg count to ensure the results are meaningful.

Q4: Can I pool fecal samples to reduce the cost and effort of my experiment?

While pooling samples (composite sampling) can be a cost-effective approach for monitoring parasite burdens, it is not recommended for accurately determining anthelmintic efficacy in an FECRT. Individual fecal egg counts are necessary to assess the variability in response to treatment among animals and to calculate a more reliable mean FECR.

Q5: What is the expected efficacy of this compound?

A dewormer is generally considered effective if the FECRT shows a 95% or greater reduction in the number of eggs.[3] Results between 90% and 95% may suggest developing resistance, while a reduction of less than 90% indicates a lack of efficacy.[3]

Data Presentation: this compound Efficacy

The following tables summarize quantitative data on the efficacy of this compound from various studies.

Table 1: Fecal Egg Count Reduction Efficacy of this compound in Different Host Species

Host SpeciesDosage (mg/kg)Parasite Genus/SpeciesFecal Egg Count Reduction (%)Reference
Buffalo CalvesNot SpecifiedMixed Nematodes97%Pakistan Veterinary Journal (1985)[3]
Sheep12.5Mixed gastrointestinal nematodesComparable to Pyrantel Tartrate at 25 mg/kgJournal of the South African Veterinary Association (1972)[4][5]
Goats12.5Mixed gastrointestinal nematodesComparable to Pyrantel Tartrate at 25 mg/kgJournal of the South African Veterinary Association (1972)[4][5]
Cattle (Calves)10Cooperia-Ostertagia-Trichostrongylus complexSignificantly lower average egg counts than controlsJournal of Animal Science (1979)

Table 2: Factors Contributing to Variability in FECRT Results

Factor CategorySpecific FactorPotential Impact on FECRT Results
Host-Related Animal age and immune statusYounger or immunocompromised animals may have higher worm burdens and variable drug responses.
Diet and nutritional statusDiet can affect drug absorption and metabolism.
Diarrhea/gut transit timeIncreased transit time can reduce drug exposure and efficacy.
Individual genetic variationAffects drug metabolism and immune response.
Parasite-Related Species and life-cycle stageThis compound has variable efficacy against different parasite species and developmental stages.
Density-dependent effectsHigh worm burdens can suppress egg production per worm, affecting pre- and post-treatment counts.
Anthelmintic resistanceGenetic resistance in the parasite population is a primary cause of treatment failure.
Technical/Methodological Dosing accuracyUnder-dosing is a major cause of apparent treatment failure.
Sample collection and storageImproper handling can lead to egg degradation or development, altering counts.
Fecal egg count techniqueDifferent techniques have varying sensitivities and accuracies.
Timing of post-treatment samplingIncorrect timing can lead to an inaccurate assessment of efficacy.

Experimental Protocols

Detailed Methodology for Fecal Egg Count Reduction Test (FECRT)

This protocol is a generalized guide for conducting an FECRT to evaluate the efficacy of this compound.

  • Animal Selection:

    • Select a group of at least 15-20 animals from the same age and management group.[5]

    • Animals should have a pre-treatment fecal egg count of at least 100-150 eggs per gram (EPG) of feces.

    • Ensure animals have not been treated with an anthelmintic in the preceding 8 weeks.

  • Pre-Treatment (Day 0) Sampling:

    • Collect individual fecal samples (approximately 4 grams) directly from the rectum of each selected animal.

    • Label each sample clearly with the animal's identification number.

    • Store samples in a cool environment (refrigerated, not frozen) and process within 24-48 hours.

  • Treatment Administration:

    • Weigh each animal accurately to determine the correct dosage of this compound.

    • Administer the appropriate dose according to the manufacturer's instructions. For goats, consider a dose of 1.5 to 2 times the recommended sheep dose.[1]

    • Ensure the entire dose is consumed by the animal.

  • Post-Treatment (Day 7-10) Sampling:

    • Collect individual fecal samples from the same animals between 7 and 10 days after treatment.

    • Handle and label samples as described for the pre-treatment collection.

  • Fecal Egg Count Analysis:

    • Perform individual fecal egg counts for both pre- and post-treatment samples using a standardized technique (e.g., Modified McMaster).

    • Calculate the eggs per gram (EPG) for each sample.

  • Data Analysis and Interpretation:

    • Calculate the group mean EPG for both pre-treatment (T1) and post-treatment (T2) samples.

    • Calculate the Fecal Egg Count Reduction (FECR) percentage using the following formula: FECR (%) = (1 - (T2 / T1)) * 100

    • An FECR of ≥95% is generally considered effective. An FECR of <90% suggests a lack of efficacy.[3]

Mandatory Visualizations

Signaling Pathway of this compound

morantel_pathway cluster_synapse Neuromuscular Junction of Nematode Morantel This compound nAChR Nicotinic Acetylcholine Receptor (nAChR) Morantel->nAChR Binds to receptor IonChannel Ion Channel Opening nAChR->IonChannel Conformational change ACh Acetylcholine (ACh) ACh->nAChR Binds to receptor Depolarization Prolonged Depolarization IonChannel->Depolarization Influx of Na+ and Ca2+ Paralysis Spastic Paralysis Depolarization->Paralysis Leads to

Caption: Signaling pathway of this compound at the nematode neuromuscular junction.

Experimental Workflow for FECRT

fecrt_workflow start Start animal_selection Select 15-20 Animals start->animal_selection pre_sampling Day 0: Pre-Treatment Fecal Sampling (Individual) animal_selection->pre_sampling weighing Accurate Weighing of Each Animal pre_sampling->weighing dosing Administer this compound weighing->dosing post_sampling Day 7-10: Post-Treatment Fecal Sampling (Same Animals) dosing->post_sampling fec_analysis Individual Fecal Egg Count Analysis (e.g., McMaster) post_sampling->fec_analysis calculation Calculate Mean FECR (%) fec_analysis->calculation interpretation Interpret Results calculation->interpretation end End interpretation->end

Caption: Standard experimental workflow for the Fecal Egg Count Reduction Test (FECRT).

Logical Relationships of Factors Causing Variability in FECRT

variability_factors cluster_host Host Factors cluster_parasite Parasite Factors cluster_technical Technical Factors Variability Variability in FECRT Results Immunity Immune Status Variability->Immunity Metabolism Drug Metabolism Variability->Metabolism Diet Diet & GI Health Variability->Diet Species Parasite Species Variability->Species Resistance Anthelmintic Resistance Variability->Resistance Density Worm Density Variability->Density Dosing Dosing Accuracy Variability->Dosing Sampling Sample Handling Variability->Sampling Timing Sampling Time Variability->Timing Counting FEC Technique Variability->Counting

Caption: Interrelated factors contributing to variability in FECRT outcomes.

References

Enhancing the stability of morantel tartrate stock solutions for laboratory use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the preparation, storage, and troubleshooting of morantel tartrate stock solutions for laboratory use.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the preparation and use of this compound solutions.

Issue 1: Precipitation Observed in Stock Solution During Storage

  • Potential Cause 1: Low Temperature. this compound solubility can decrease at lower temperatures, leading to precipitation, especially in concentrated solutions.

  • Solution:

    • Gently warm the stock solution to 37°C in a water bath.

    • Use sonication for a few minutes to aid in redissolving the precipitate.[1][2]

    • Before use, ensure the solution is completely clear.

  • Potential Cause 2: Solvent Evaporation. Improperly sealed vials can lead to solvent evaporation, increasing the concentration of this compound beyond its solubility limit.

  • Solution:

    • Always use vials with tight-fitting caps.

    • For long-term storage, consider using parafilm to seal the cap.

    • If evaporation is suspected, the solution should be discarded as the concentration is no longer accurate.

  • Potential Cause 3: Freeze-Thaw Cycles. Repeated freezing and thawing can destabilize the solution and promote precipitation.[1][2]

  • Solution:

    • Aliquot the stock solution into smaller, single-use volumes before freezing.[1][2]

    • This practice minimizes the number of freeze-thaw cycles for the bulk of the stock.

start Precipitation in Stock Solution cause1 Low Temperature start->cause1 Potential Cause cause2 Solvent Evaporation start->cause2 Potential Cause cause3 Freeze-Thaw Cycles start->cause3 Potential Cause solution1 Warm to 37°C and Sonicate cause1->solution1 Solution solution2 Use Tightly Sealed Vials (Discard if compromised) cause2->solution2 Solution solution3 Aliquot into Single-Use Volumes cause3->solution3 Solution end Clear Solution solution1->end solution2->end solution3->end

Caption: Troubleshooting workflow for precipitation in stock solutions.

Issue 2: Precipitation Observed Upon Dilution into Aqueous Buffer

  • Potential Cause: Poor Solubility in Aqueous Solutions. this compound is less soluble in aqueous buffers compared to organic solvents like DMSO. Direct dilution of a highly concentrated DMSO stock into an aqueous buffer can cause the compound to precipitate out.

  • Solution 1: Two-Step Dilution.

    • Perform an intermediate dilution of the DMSO stock solution with DMSO to a lower concentration.

    • Then, add the diluted DMSO solution to the aqueous buffer.[1] This gradual change in solvent polarity can help maintain solubility.

  • Solution 2: Pre-warming.

    • Warm both the stock solution and the aqueous buffer to 37°C before mixing.[1] This can help prevent precipitation caused by low temperatures during dilution.

  • Solution 3: Use of Co-solvents.

    • For in vivo preparations, consider using a co-solvent system. A common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][3] The solvents should be added sequentially.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][3] It is also soluble in ethanol and dimethylformamide. For direct preparation of aqueous solutions, Phosphate Buffered Saline (PBS, pH 7.2) can be used, but the solubility is lower than in DMSO.

Q2: What are the recommended storage conditions for this compound stock solutions?

A2: For long-term stability, it is recommended to store DMSO stock solutions at -80°C, where they can be stable for up to 6 months.[2][3] For short-term storage, -20°C is suitable for up to 1 month.[2][3] It is crucial to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1][2] Aqueous solutions are not recommended for storage for more than one day.

Q3: Does this compound need to be protected from light?

A3: Yes, it is recommended to protect this compound and its solutions from light. The USP monograph specifies storing the solid compound in well-closed, light-resistant containers. This precaution should be extended to its solutions to prevent potential photodegradation.

Q4: What is the maximum recommended final concentration of DMSO in cell-based assays?

A4: The final concentration of DMSO in cell culture media should generally not exceed 0.1%.[1] If a higher concentration is necessary, a solvent control experiment should be performed to assess its effect on the cells.[1]

Q5: What are the known degradation pathways for morantel?

A5: In vivo, morantel is known to be metabolized through oxidation of the thiophene and tetrapyrimidine rings, as well as conjugation with glutathione. Under laboratory conditions, it can undergo hydrolysis, which may cleave the molecule to N-methyl-1,3-propanediamine or 3-(3-methyl-2-thienyl) acrylic acid. The ethylene bond is also susceptible to oxidative degradation.

Data Presentation

Table 1: Stability of this compound Stock Solutions in DMSO

Storage TemperatureRecommended DurationEstimated StabilityKey Considerations
-80°CUp to 6 months>98%Aliquot to avoid freeze-thaw cycles. Use tightly sealed, light-resistant vials.
-20°CUp to 1 month>95%Aliquot for single use. Protect from light.
4°CUp to 1 week~90% (Estimated)Recommended for short-term use of aliquots only.[1]
Room Temperature< 24 hoursSignificant degradation expectedNot recommended for storage.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (solid powder)

    • Anhydrous DMSO

    • Sterile, light-resistant microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Equilibrate the this compound powder to room temperature before opening the container to prevent moisture absorption.

    • Weigh the desired amount of this compound. (Molecular Weight: 370.42 g/mol ). For 1 ml of a 10 mM solution, weigh 3.704 mg.

    • Add the weighed this compound to a sterile, light-resistant vial.

    • Add the appropriate volume of anhydrous DMSO to the vial.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution to confirm that no particulates are present.

    • Aliquot the stock solution into single-use volumes in light-resistant microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use or -80°C for long-term storage.

start Start: Prepare 10 mM This compound in DMSO weigh Weigh this compound start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Vortex and/or Sonicate to Dissolve add_dmso->dissolve check Visually Inspect for Complete Dissolution dissolve->check check->dissolve Particulates Present aliquot Aliquot into Single-Use, Light-Resistant Vials check->aliquot Clear Solution store Store at -20°C or -80°C aliquot->store end End: Ready for Use store->end

Caption: Workflow for preparing a this compound stock solution.

Protocol 2: Recommended Stability Testing Protocol

  • Objective: To determine the stability of a this compound stock solution under specific storage conditions.

  • Method: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is recommended.

  • Procedure:

    • Prepare a fresh stock solution of this compound at the desired concentration (e.g., 10 mM in DMSO).

    • Establish an HPLC method capable of separating the parent this compound peak from potential degradation products.

    • Analyze an aliquot of the freshly prepared stock solution (T=0) to determine the initial peak area of this compound.

    • Store aliquots of the stock solution under the desired test conditions (e.g., -20°C, 4°C, room temperature, protected from light, and exposed to light).

    • At specified time points (e.g., 1 day, 1 week, 1 month), remove an aliquot from each storage condition.

    • Analyze the aliquots by HPLC and quantify the peak area of the this compound.

    • Calculate the percentage of this compound remaining relative to the T=0 sample. The appearance of new peaks should also be noted as potential degradation products.

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

References

Minimizing off-target effects of morantel tartrate in in-vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing morantel tartrate in in-vivo studies. The focus is on minimizing off-target effects to ensure data integrity and animal welfare.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a cholinergic agonist.[1] It primarily targets and activates nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes, leading to spastic paralysis and subsequent expulsion of the parasite from the host's gastrointestinal tract.[1][2]

Q2: What are the expected off-target effects of this compound in mammalian models?

Due to its cholinergic properties, off-target effects in mammals are typically related to stimulation of the parasympathetic nervous system. These can include:

  • Hypersalivation (drooling)

  • Vomiting and diarrhea

  • Muscle tremors

  • Ataxia (incoordination)

  • Increased respiratory rate and dyspnea (breathlessness)[3]

In severe cases of overdose, convulsions may occur.[3]

Q3: Are there known drug interactions with this compound?

Yes. Co-administration of this compound with other acetylcholinesterase inhibitors, such as organophosphates and diethylcarbamazine, can potentiate its toxic effects.[3] It is also advised not to use this compound concurrently with piperazine, as they have antagonistic effects.[3]

Q4: How is this compound metabolized and excreted?

In ruminants like cattle, this compound has low gastrointestinal absorption and is largely excreted as the unmetabolized parent compound in the feces.[1] In other species, such as dogs and pigs, absorption of related compounds like pyrantel tartrate is more significant, with metabolites excreted in the urine.[1]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Mild to moderate muscle tremors, hypersalivation, or ataxia shortly after administration. Cholinergic off-target effects due to individual animal sensitivity or slight overdose.1. Monitor the animal closely. These effects are often transient. 2. Ensure the animal has access to water. 3. If symptoms persist or worsen, consider administration of an anticholinergic agent like atropine under veterinary guidance.
Severe muscle tremors, convulsions, or respiratory distress. Significant overdose or interaction with another cholinergic agent.1. This is a veterinary emergency. Seek immediate veterinary assistance. 2. Treatment may involve the administration of atropine to counteract the cholinergic crisis and supportive care.
Vomiting or diarrhea. Gastrointestinal irritation or systemic cholinergic effects.1. Monitor for dehydration and provide supportive care as needed. 2. Vomiting is a noted side effect in dogs at higher doses.[4] 3. If severe, consult a veterinarian.
Lack of anthelmintic efficacy. Potential drug resistance in the parasite strain. Incorrect dosage or administration.1. Confirm the correct dosage based on the animal's weight. 2. Review the literature for known resistance of the target parasite to morantel. 3. Consider alternative anthelmintics with different mechanisms of action.

Data on Off-Target Effects

The following table summarizes dose-dependent off-target effects of this compound in various animal models. It is crucial to note that "mg/kg" refers to mg of morantel base per kg of body weight.

Animal Model Dosage (mg/kg) Observed Off-Target Effects Reference
Mice 179 - 260Oral LD50 (Lethal Dose, 50%)[4]
Rats 551 - 586Oral LD50[4]
Rats 12No-Observed-Adverse-Effect Level (NOAEL) in a 3-month study.[4]
Dogs 6 - 12Frequent vomiting in a 2-year study.[4]
Cattle >110Intoxication symptoms. Tolerated up to 200 mg/kg without toxic signs.[3]
Sheep >200Potential for fatalities. Safety index is approximately 20x the therapeutic dose.[3]
Horses 70 - 80Mild and transient symptoms including light abdominal pain, tremor, dyspnea, and ataxia.[3]

Experimental Protocols

Protocol 1: Standard Administration of this compound in a Rodent Model
  • Animal Model: Specify species, strain, age, and weight of the animals.

  • Dosage Calculation: Accurately calculate the dose for each animal based on its body weight. The therapeutic dose can vary, so consult relevant literature. For toxicological studies, dose ranges should be selected based on published LD50 and NOAEL values.

  • Formulation: this compound can be administered orally. For rodent studies, it is often dissolved or suspended in a suitable vehicle like water or a 0.5% carboxymethylcellulose solution.

  • Administration: Administer the calculated dose via oral gavage. Ensure proper technique to avoid aspiration.

  • Monitoring: Post-administration, closely monitor the animals for any signs of cholinergic toxicity (tremors, salivation, etc.) for at least 4 hours. Continue monitoring at regular intervals for 24-48 hours.

  • Data Collection: Record all observed clinical signs, their time of onset, duration, and severity.

  • Ethical Considerations: All procedures must be in accordance with institutional animal care and use committee (IACUC) guidelines.

Protocol 2: Mitigation of Acute Cholinergic Off-Target Effects

This protocol is intended for situations where significant cholinergic toxicity is observed and requires intervention. This should be performed under veterinary supervision.

  • Immediate Action: If severe signs such as convulsions or respiratory distress occur, cease any further administration of this compound.

  • Antidote Administration (Atropine): Atropine is an anticholinergic agent that can be used to counteract the muscarinic effects of this compound toxicity.

    • Dosage: The dosage of atropine will vary depending on the species and the severity of the symptoms. For instance, in cases of organophosphate poisoning in canines (which presents with similar cholinergic signs), a starting dose of 0.02 to 0.05 mg/kg may be administered.

    • Route of Administration: Atropine can be administered subcutaneously (SC), intramuscularly (IM), or intravenously (IV). The IV route provides the most rapid onset of action.

  • Supportive Care:

    • Maintain the animal's airway and provide respiratory support if necessary.

    • Monitor for and manage dehydration that may result from vomiting or diarrhea.

    • Keep the animal in a quiet, comfortable environment to minimize stress.

  • Continuous Monitoring: Closely monitor vital signs (heart rate, respiratory rate) and clinical signs. Repeat atropine administration as needed based on the recurrence of cholinergic symptoms.

Visualizations

Morantel_Tartrate_Mechanism_of_Action cluster_presynaptic Presynaptic Motor Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Fiber (Nematode) ActionPotential Action Potential Arrives Ca_Channel Voltage-gated Ca²⁺ Channels Open ActionPotential->Ca_Channel Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx Vesicles Synaptic Vesicles with Acetylcholine (ACh) Ca_Influx->Vesicles ACh_Release ACh Release Vesicles->ACh_Release ACh_diffusion ACh ACh_Release->ACh_diffusion nAChR Nicotinic ACh Receptor (nAChR) ACh_diffusion->nAChR Binds to Morantel This compound Morantel->nAChR Agonist Binding Ion_Channel Ion Channel Opens nAChR->Ion_Channel Na_Influx Na⁺ Influx Ion_Channel->Na_Influx Depolarization Depolarization Na_Influx->Depolarization Paralysis Spastic Paralysis Depolarization->Paralysis

Caption: Mechanism of action of this compound at the neuromuscular junction of a nematode.

Troubleshooting_Workflow Start This compound Administration Observe Observe Animal for Adverse Effects Start->Observe AdverseEffects Adverse Effects Observed? Observe->AdverseEffects Mild Mild/Moderate Symptoms? (Tremors, Salivation) AdverseEffects->Mild Yes NoAdverseEffects Continue Experiment Protocol AdverseEffects->NoAdverseEffects No Severe Severe Symptoms? (Convulsions, Resp. Distress) Mild->Severe No Monitor Monitor Closely Provide Supportive Care Mild->Monitor Yes Emergency VETERINARY EMERGENCY Severe->Emergency Yes Worsen Symptoms Worsen? Monitor->Worsen Worsen->NoAdverseEffects No Atropine Consider Atropine Administration (Under Vet Guidance) Worsen->Atropine Yes Emergency->Atropine

Caption: Troubleshooting workflow for observed adverse effects during this compound in-vivo studies.

Experimental_Protocol_Logic Start Define Research Objective DoseSelection Select Dose Based on Literature (NOAEL, LD50) Start->DoseSelection AnimalModel Select Appropriate Animal Model Start->AnimalModel ProtocolDesign Design Experimental Protocol DoseSelection->ProtocolDesign AnimalModel->ProtocolDesign IACUC Obtain IACUC Approval ProtocolDesign->IACUC Administration Accurate Dosing and Administration IACUC->Administration Monitoring Post-Administration Monitoring Administration->Monitoring Data Data Collection and Analysis Monitoring->Data Endpoint Experimental Endpoint Data->Endpoint

Caption: Logical flow for designing an in-vivo study with this compound.

References

Refining the protocol for the larval development assay with morantel tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols, troubleshooting advice, and frequently asked questions for the larval development assay (LDA) using morantel tartrate.

Frequently Asked Questions (FAQs) & Troubleshooting

General Questions

Q1: What is the Larval Development Assay (LDA)? A1: The Larval Development Assay is an in vitro test used to measure the sensitivity of nematode parasites to anthelmintic drugs.[1] It involves incubating parasite eggs in the presence of varying concentrations of a drug and observing their ability to develop into third-stage larvae (L3).[2][3] The assay is widely used to detect anthelmintic resistance in parasite populations by calculating the drug concentration required to inhibit 50% of larval development (LD50 or EC50).[3][4]

Q2: What is this compound and what is its mechanism of action? A2: this compound is a broad-spectrum anthelmintic agent used to control parasitic worms, primarily in livestock.[5][6] It belongs to the tetrahydropyrimidine class of compounds and acts as a potent cholinergic agonist.[7] Morantel selectively targets and binds to nicotinic acetylcholine receptors (nAChRs) on the muscle cells of nematodes.[7][8] This binding leads to a constant, uncontrolled influx of ions, causing muscle cell depolarization and resulting in irreversible spastic paralysis and death of the worm.[7][8]

Protocol-Specific Questions

Q3: How should I prepare and store this compound stock solutions? A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution.[9][10] It is recommended to use fresh, moisture-free DMSO, as hygroscopic DMSO can significantly reduce the solubility of the compound.[10][11] If precipitation occurs, sonication or gentle heating (to 37°C) can aid dissolution.[9][12] For experiments, the final concentration of DMSO should ideally not exceed 0.1% to avoid solvent effects on the larvae.[9]

Q4: What are the critical parameters to control during the LDA? A4: Several factors can affect the reproducibility and success of the assay:

  • Egg Purity: Fecal debris can interfere with larval development and lead to erratic results. Using a purification technique like sugar flotation followed by sieving is crucial.[2][3]

  • Microbial Contamination: Fungal and bacterial overgrowth can inhibit larval development. The use of a fungicide and controlling the amount of bacterial growth media (like yeast extract) is recommended.[2]

  • Egg Density: An optimal egg density, typically 40-80 eggs per well in a 96-well plate, should be maintained.[2][3] Overcrowding can negatively impact larval health.[2]

  • Incubation Conditions: The assay should be incubated under controlled conditions, typically at 25-27°C in a humid environment for 6-7 days, to allow for development to the L3 stage in control wells.[2][13]

  • Agar Concentration: If using a micro-agar format, an agar concentration of at least 1.5% is recommended for consistent results.[2]

Troubleshooting Guide

Q5: I am observing high variability and poor reproducibility between my assay plates. What could be the cause? A5: High variability is a known challenge in LDA and can stem from several sources.[14][15]

  • Inconsistent Egg Quality: Ensure that eggs are collected from fresh fecal samples and are of high purity, with minimal debris.[2]

  • Inaccurate Pipetting: Small volume variations, especially of the drug dilutions, can lead to large differences in final concentrations. Calibrate your pipettes regularly.

  • Plate Edge Effects: Evaporation can be higher in the outer wells of a microtiter plate, concentrating the drug and affecting larval development. Consider leaving the outer wells unused or filling them with sterile water to maintain humidity.

  • Multi-species Infections: If using field-collected samples, different nematode species may be present with varying sensitivities to morantel, leading to inconsistent dose-response curves.[14][15]

Q6: Larval development is poor even in my negative control wells. Why is this happening? A6: Poor development in control wells, where larvae should be healthy, points to a fundamental issue with the assay setup.

  • Microbial Overgrowth: Check for excessive bacterial or fungal growth, which can be toxic to larvae. You may need to adjust the concentration of your fungicide or reduce the amount of yeast extract media.[2][3]

  • Sub-optimal Incubation: Verify that the temperature and humidity levels are correct and stable throughout the incubation period.[16]

  • Poor Egg Viability: The eggs used may not be viable. Use fresh eggs whenever possible. If eggs must be stored, they should be kept under appropriate conditions (e.g., anaerobic storage for short periods), though this may still reduce viability.[4]

  • Nutrient Deficiency: The growth medium may lack essential nutrients for larval development.[16]

Q7: My this compound solution precipitates after dilution in the assay medium. How can I prevent this? A7: this compound's solubility can be challenging. Precipitation can be addressed by:

  • Solvent Choice: While the initial stock is in DMSO, subsequent dilutions are made in aqueous media. To improve solubility in the final working solution, co-solvents like PEG300 and surfactants like Tween-80 can be used in the formulation.[9][11]

  • Preparation Method: When preparing dilutions, add solvents sequentially and ensure the solution is clear before adding the next component.[9] It is recommended to prepare working solutions fresh on the day of use.[11]

  • Sonication: Brief sonication can help redissolve small amounts of precipitate that may form during dilution.[9][11]

Data Presentation

Table 1: Solubility and Preparation of this compound This table summarizes the solubility of this compound in various solvents, providing a reference for stock solution preparation.

Solvent SystemSolubilityRecommendations
DMSO≥ 67 mg/mL (180.88 mM)Use fresh, anhydrous DMSO. Sonication is recommended.[9][10]
10% DMSO + 90% SalineLowNot recommended for high concentrations.
10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline≥ 2.08 mg/mL (5.62 mM)Add solvents sequentially. Use heat and/or sonication to aid dissolution.[9][11]

Table 2: Recommended Storage of this compound Solutions Proper storage is critical to maintain the compound's stability and efficacy.

Solution TypeStorage TemperatureDuration
Powder-20°CUp to 3 years[10]
Stock Solution in Solvent-80°CUp to 1 year[10]
Stock Solution in Solvent-20°CUp to 1 month[11][12]
Working Solution (in vivo/in vitro)Room Temperature / 4°CPrepare fresh and use immediately.[9][11]

Experimental Protocols & Visualizations

Detailed Protocol: Micro-Agar Larval Development Assay

This protocol is a synthesized methodology based on common practices for performing an LDA in a 96-well plate format.

  • Egg Recovery and Purification:

    • Collect fresh fecal samples from infected hosts.

    • Homogenize the sample in water and filter through a series of sieves (e.g., 105 µm and 74 µm) to remove large debris.[4]

    • Collect the filtrate and centrifuge. Discard the supernatant.

    • Resuspend the pellet in a saturated salt or sugar solution and centrifuge again. The eggs will float to the top.[4]

    • Harvest the eggs from the supernatant and wash them thoroughly with water over a fine sieve (e.g., 37 µm) to remove the flotation solution.[4]

    • Treat the purified eggs with a fungicide (e.g., Fungizone) to prevent fungal growth.[2]

  • Drug Dilution and Plate Preparation:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution to create a range of 10-12 concentrations for generating a dose-response curve.[3]

    • In a 96-well microtiter plate, add 2% bacteriological agar impregnated with the corresponding this compound dilution to each well.[4] The final DMSO concentration should be ≤0.1%.[9]

    • Include control wells containing agar with the solvent (DMSO) only.[4]

  • Inoculation and Incubation:

    • Count the purified eggs and adjust the concentration to deliver approximately 50-80 eggs in a 10 µL volume.[3][4]

    • Add 10 µL of the egg suspension to each well.

    • Add a small volume (e.g., 10 µL) of a nutrient source, such as yeast extract, to support bacterial growth, which the larvae feed on.[2]

    • Seal the plate to prevent evaporation and incubate in darkness at 24-27°C for 6-7 days.[4][13]

  • Assay Termination and Reading:

    • After the incubation period, add a drop of a killing agent (e.g., dilute iodine solution) to each well to stop development.[2][3]

    • Using an inverted microscope, count the number of eggs, L1/L2 larvae, and L3 larvae in each well. In control wells, the majority of larvae should have developed to the L3 stage.[4]

  • Data Analysis:

    • For each drug concentration, calculate the percentage of inhibition of development to L3 relative to the control wells.

    • Use non-linear regression analysis to fit a dose-response curve and determine the EC50/LD50 value (the concentration of this compound that inhibits 50% of larval development).[4]

LDA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis fecal_sample 1. Fecal Sample Collection egg_isolation 2. Egg Isolation (Sieving & Flotation) fecal_sample->egg_isolation egg_quant 3. Egg Purification, Quantification & Fungicide Treatment egg_isolation->egg_quant inoculation 6. Egg Inoculation (~50-80 eggs/well) egg_quant->inoculation drug_prep 4. This compound Serial Dilution plate_prep 5. Plate Preparation (Drug in Agar) drug_prep->plate_prep plate_prep->inoculation incubation 7. Incubation (6-7 days, 25-27°C) inoculation->incubation termination 8. Termination & Microscopic Assessment incubation->termination counting 9. Count Eggs, L1/L2, L3 termination->counting analysis 10. Calculate % Inhibition & Determine LD50 counting->analysis

Caption: Workflow for the Larval Development Assay (LDA).

Mechanism of Action of this compound

Morantel acts as a selective agonist on nematode nicotinic acetylcholine receptors (nAChRs), a type of ligand-gated ion channel.[8] Its binding mimics that of the natural neurotransmitter, acetylcholine, but with higher potency and persistence, leading to excessive stimulation of the nematode's muscle cells.[7]

MoA_Morantel This compound Mechanism of Action presynaptic Presynaptic Neuron ACh Acetylcholine (ACh) presynaptic->ACh Release nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds (Agonist) Morantel Morantel Tartrate Morantel->nAChR Binds (Potent Agonist) postsynaptic Postsynaptic Muscle Cell paralysis Ion Influx -> Spastic Paralysis nAChR->paralysis Prolonged Channel Opening

Caption: Mechanism of Morantel's action at the nematode synapse.

References

Dealing with co-eluting peaks in HPLC analysis of morantel tartrate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges encountered during the HPLC analysis of morantel tartrate, with a specific focus on dealing with co-eluting peaks.

Troubleshooting Guide: Co-eluting Peaks

Co-elution, the incomplete separation of two or more compounds, is a common issue in HPLC analysis. This guide provides a systematic approach to troubleshooting co-eluting peaks in the context of this compound analysis, referencing the United States Pharmacopeia (USP) method for related compounds as a baseline.[1]

Initial Assessment: Identifying Co-elution

The first step is to confirm if you are genuinely observing co-elution.

  • Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or tailing, which can indicate the presence of a hidden peak.

  • Peak Purity Analysis: If using a Diode Array Detector (DAD) or a Mass Spectrometer (MS), utilize the peak purity functions. A non-homogenous peak spectrum across the peak width is a strong indicator of co-elution.

DOT

start Start: Asymmetrical Peak or Failed Peak Purity check_system Verify System Performance start->check_system adjust_mobile_phase Adjust Mobile Phase Composition check_system->adjust_mobile_phase System OK consult_specialist Consult Specialist check_system->consult_specialist System Issue optimize_temp_flow Optimize Temperature & Flow Rate adjust_mobile_phase->optimize_temp_flow No/Minor Improvement resolution_achieved Resolution Achieved adjust_mobile_phase->resolution_achieved Successful change_column Change Stationary Phase/Column change_column->resolution_achieved Successful change_column->consult_specialist Persistent Issue optimize_temp_flow->change_column No/Minor Improvement optimize_temp_flow->resolution_achieved Successful

Caption: Troubleshooting workflow for co-eluting peaks.

Systematic Troubleshooting Steps

If co-elution is suspected, follow these steps to resolve the issue. The primary goal is to improve the resolution between the morantel peak and the co-eluting impurity.

1. Verify System Suitability

Before modifying the method, ensure your HPLC system is performing optimally.

  • System Suitability Test: Perform a system suitability test as described in the USP monograph for this compound.[1] The resolution, R, between morantel and its (Z)-isomer should be not less than 2.0.

  • Column Health: An old or poorly maintained column can lead to peak broadening and loss of resolution. Check the column's backpressure and efficiency.

2. Adjust Mobile Phase Composition

Altering the mobile phase composition can significantly impact selectivity.

  • Organic Modifier Ratio: The USP method uses a mixture of water, tetrahydrofuran, and methanol.[1] A slight adjustment in the ratio of these organic modifiers can alter the polarity of the mobile phase and improve separation.

  • pH Adjustment: The pH of the mobile phase is critical for the retention of ionizable compounds like morantel. The USP method specifies a pH of 2.5.[1] Small, incremental adjustments to the pH (e.g., ± 0.1-0.2 units) can influence the ionization state of morantel and its impurities, potentially improving resolution.

3. Modify Chromatographic Conditions

  • Flow Rate: Reducing the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution, albeit with longer run times.

  • Temperature: Changing the column temperature affects the viscosity of the mobile phase and the kinetics of mass transfer. Increasing the temperature generally decreases retention times and can sometimes improve peak shape and resolution.

4. Consider an Alternative Stationary Phase

If modifications to the mobile phase and chromatographic conditions are unsuccessful, the column's stationary phase may not be suitable for the separation.

  • Different C18 Column: Not all C18 columns are the same. Switching to a C18 column from a different manufacturer with a different bonding chemistry or end-capping can provide the necessary selectivity.

  • Alternative Stationary Phase Chemistry: For challenging separations, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for aromatic and polar compounds.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a shoulder on my main this compound peak. What is the likely cause?

A1: A shoulder on the morantel peak is often indicative of co-elution with a closely related substance. The most common co-eluting impurity is the (Z)-isomer of morantel (also known as cis-morantel or Morantel EP Impurity B).[1][2] The USP monograph for this compound specifically mentions the (Z)-isomer as a potential impurity and requires a minimum resolution of 2.0 between it and the morantel peak.[1] Another possibility is the 4-methylthienyl isomer of morantel.[3]

Q2: My resolution between morantel and its (Z)-isomer is below the USP requirement of 2.0. How can I improve it?

A2: To improve the resolution, you can try the following, starting with the least disruptive changes:

  • Decrease the flow rate: This will increase the analysis time but often improves resolution.

  • Slightly adjust the mobile phase composition: A small change in the percentage of methanol or tetrahydrofuran can enhance selectivity.

  • Adjust the pH: A minor adjustment of the mobile phase pH around the specified 2.5 can alter the retention times of the ionizable compounds.[1]

  • Try a new column: If the current column is old, its performance may be degraded. If it's a newer column, consider one with a different C18 chemistry.

Q3: Can I use a different organic modifier instead of tetrahydrofuran (THF)?

A3: While the validated USP method specifies THF, acetonitrile (ACN) is a common alternative.[1][4] However, replacing THF with ACN will likely require significant method re-optimization, as the selectivity will change. ACN is less polar than THF and will alter the elution profile. If you choose to explore this, a systematic evaluation of the mobile phase composition will be necessary to achieve adequate separation.

Q4: What are the known impurities of this compound that I should be aware of?

A4: Besides the (Z)-isomer, other known related substances and impurities of this compound include Morantel EP Impurity A and various other process-related impurities and degradation products.[2][5] A comprehensive list of potential impurities can often be obtained from pharmacopeial sources or suppliers of this compound reference standards.

Q5: How can forced degradation studies help in dealing with co-eluting peaks?

A5: Forced degradation studies, where the drug substance is exposed to stress conditions like acid, base, oxidation, heat, and light, can help identify potential degradation products. By analyzing the chromatograms of these stressed samples, you can determine the retention times of potential impurities. This information is invaluable for ensuring your HPLC method is "stability-indicating," meaning it can separate the active pharmaceutical ingredient (API) from any degradation products that might co-elute under normal conditions.

Experimental Protocols

Protocol 1: Standard HPLC Analysis of this compound for Related Compounds (Based on USP Monograph) [1]

This protocol outlines the standard method for analyzing related compounds in this compound.

Parameter Specification
Column L1 packing (C18), 4.6-mm x 25-cm; 5-µm particle size
Mobile Phase Mix 3.5 mL of triethylamine and 850 mL of water. Adjust with phosphoric acid to a pH of 2.5. Add 50 mL of tetrahydrofuran and 100 mL of methanol, and mix.
Flow Rate 0.75 mL per minute
Detector UV at 226 nm
Injection Volume 20 µL
Column Temp. Ambient (controlled, e.g., 25 °C, is recommended for better reproducibility)

Sample Preparation:

  • Test Solution: Dissolve an accurately weighed quantity of this compound in the Mobile Phase to obtain a solution with a concentration of about 0.5 mg/mL.

  • Standard Solution 1: Dissolve an accurately weighed quantity of USP this compound Reference Standard (RS) in the Mobile Phase to obtain a solution with a known concentration of about 5.0 µg/mL.

  • System Suitability Solution: Expose 10 mL of Standard Solution 1 to daylight for 15 minutes before injection to generate the (Z)-isomer.

Protocol 2: Forced Degradation Study for this compound

This protocol provides a general framework for conducting forced degradation studies. The goal is to achieve 5-20% degradation of the active ingredient.

Stress Condition Typical Reagents and Conditions
Acid Hydrolysis 0.1 M HCl at 60°C for 2-8 hours
Base Hydrolysis 0.1 M NaOH at 60°C for 2-8 hours
Oxidative Degradation 3% H₂O₂ at room temperature for 24 hours
Thermal Degradation Solid drug substance at 105°C for 24 hours
Photolytic Degradation Expose solution to UV light (e.g., 254 nm) or daylight

After exposure to the stress conditions, samples should be neutralized (if necessary) and diluted with the mobile phase to a suitable concentration for HPLC analysis.

Visualizations

DOT

cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh_sample Weigh Morantel Tartrate Sample dissolve Dissolve in Mobile Phase weigh_sample->dissolve filter_sample Filter Sample (0.45 µm) dissolve->filter_sample inject Inject into HPLC System filter_sample->inject separate Separation on C18 Column inject->separate detect UV Detection at 226 nm separate->detect integrate Integrate Peaks detect->integrate assess_resolution Assess Resolution (Morantel vs. Z-isomer) integrate->assess_resolution quantify Quantify Impurities assess_resolution->quantify

Caption: Experimental workflow for HPLC analysis of this compound.

DOT

cluster_impurities Potential Co-eluting Impurities morantel This compound (Active Ingredient) z_isomer (Z)-Isomer (cis-Morantel) morantel->z_isomer Isomerization methyl_isomer 4-Methylthienyl Isomer morantel->methyl_isomer Isomeric Impurity process_impurities Other Process-Related Impurities morantel->process_impurities From Synthesis degradation_products Degradation Products morantel->degradation_products From Degradation

Caption: Logical relationship of this compound and its potential impurities.

References

Validation & Comparative

A Comparative Guide to the Pharmacokinetics of Morantel Tartrate and Pyrantel Pamoate in Goats

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of two commonly used anthelmintics in goats: morantel tartrate and pyrantel pamoate. Both belong to the tetrahydropyrimidine class of drugs and share a similar mode of action, inducing spastic paralysis in nematodes. However, their pharmacokinetic behaviors, particularly their absorption and systemic availability, exhibit key differences that are critical for understanding their efficacy and clinical application in goats.

Due to a scarcity of direct comparative pharmacokinetic studies in goats, this guide synthesizes available data from studies on goats and other ruminants to provide a comprehensive overview.

Executive Summary of Pharmacokinetic Parameters

The most striking feature of both this compound and pyrantel pamoate in ruminants is their remarkably low systemic absorption following oral administration. This characteristic is pivotal to their function as gastrointestinal anthelmintics, as the high drug concentration is maintained at the site of infection—the gastrointestinal tract.

Pharmacokinetic ParameterThis compoundPyrantel PamoateKey Insights
Systemic Bioavailability Extremely Low / NegligibleVery LowBoth drugs are poorly absorbed from the gastrointestinal tract of ruminants, ensuring high concentrations at the target site.
Plasma Concentration Generally undetectable in goats and cattle.[1]Low plasma concentrations observed in other species, suggesting a similar profile in goats.The low systemic exposure minimizes the risk of systemic side effects.
Primary Site of Action Gastrointestinal TractGastrointestinal TractIdeal for treating infections with adult nematodes residing in the gut lumen.
Excretion Primarily as unchanged drug in the feces.[2][3]The unabsorbed fraction is excreted in feces; the small absorbed amount is metabolized and excreted in urine and feces.[2]The route of elimination is consistent with poor oral absorption.

Detailed Pharmacokinetic Profiles

This compound

Studies have consistently demonstrated the poor systemic absorption of this compound in ruminants. Following oral administration in goats and cattle, plasma concentrations of morantel are often below the limit of detection.[1] This indicates that the drug passes through the gastrointestinal tract largely unabsorbed, where it exerts its anthelmintic effect directly on the parasites.

One study reported that morantel could not be detected (< 0.05 microgram/ml) in the plasma of goats after an oral dose of 10 mg/kg body weight.[1] Similarly, in cattle administered a sustained-release bolus, morantel was not detected in plasma at any point over a 98-day period, while high concentrations were maintained in the ruminal, abomasal, and ileal fluids, as well as in the feces.[4] The primary route of elimination for morantel is via the feces as the unchanged parent compound.[2][3]

Pyrantel Pamoate

The pharmacokinetic profile of pyrantel is highly dependent on the salt form used. Pyrantel pamoate is poorly soluble in water, a characteristic that significantly limits its absorption from the gastrointestinal tract.[2] This contrasts with the more soluble tartrate salt, which is more readily absorbed in monogastric animals but still shows reduced absorption in ruminants.[2]

The low absorption of pyrantel pamoate is advantageous for treating gastrointestinal nematodes as it ensures the drug remains in the gut. While specific pharmacokinetic data in goats is limited, studies in other species support its low systemic bioavailability. For instance, a study in cats reported a low mean peak plasma concentration (Cmax) of 0.11 μg/ml.[5] The small fraction of pyrantel that is absorbed is rapidly metabolized, and the metabolites, along with some unchanged drug, are excreted in the urine and feces.[2]

Experimental Protocols

Detailed methodologies from key studies are provided below to allow for critical evaluation and replication.

Study 1: Pharmacokinetics of this compound in Goats (Based on Shand, et al.)

  • Animals: Adult goats.

  • Drug Administration: Oral administration of this compound at a dose of 10 mg/kg body weight.

  • Sample Collection: Blood samples were collected from the jugular vein at various time points post-administration.

  • Analytical Method: Plasma concentrations of morantel were determined using a sensitive analytical method with a detection limit of < 0.05 microgram/ml.

Study 2: Pharmacokinetics of a Sustained-Release this compound Bolus in Cattle (Based on Depenbusch, et al.)

  • Animals: Holstein calves (125-150 kg) surgically fitted with indwelling fistulae in the rumen, abomasum, and terminal ileum.

  • Drug Administration: A single sustained-release trilaminate bolus containing this compound was administered orally.

  • Sample Collection: Jugular blood, feces, and fluids from the rumen, abomasum, and ileum were collected on days -3, 1, 4, 7, 10, 14, and weekly for up to 98 days.

  • Analytical Method: this compound concentrations were quantified using High-Performance Liquid Chromatography (HPLC) following extraction and clean-up procedures.

Visualizing the Pharmacokinetic Workflow and Comparative Profile

To better illustrate the experimental process and the resulting pharmacokinetic relationship, the following diagrams are provided.

experimental_workflow cluster_animal_prep Animal Preparation cluster_drug_admin Drug Administration cluster_sampling Sample Collection cluster_analysis Sample Analysis cluster_pk_analysis Pharmacokinetic Analysis A Selection of Healthy Goats B Acclimatization Period A->B C Oral Dosing of this compound or Pyrantel Pamoate B->C D Serial Blood Sampling (Jugular Vein) C->D E Fecal Sample Collection C->E F Plasma Separation D->F G Drug Extraction E->G F->G H Quantification by HPLC or LC-MS G->H I Determination of Cmax, Tmax, AUC, Half-life H->I

Caption: Experimental workflow for a typical pharmacokinetic study in goats.

pharmacokinetic_comparison cluster_oral Oral Administration cluster_git Gastrointestinal Tract cluster_absorption Systemic Absorption cluster_plasma Systemic Circulation cluster_excretion Excretion Oral Oral Dose GIT High Drug Concentration in GI Tract (Primary Site of Action) Oral->GIT MT This compound: Extremely Low Absorption GIT->MT Minimal PP Pyrantel Pamoate: Very Low Absorption GIT->PP Minimal Feces Majority of Drug Excreted Unchanged in Feces GIT->Feces High Plasma Low to Undetectable Plasma Concentration MT->Plasma PP->Plasma

Caption: Comparative pharmacokinetic pathways of morantel and pyrantel in goats.

Conclusion

Both this compound and pyrantel pamoate are characterized by their poor oral absorption in goats, which is a desirable trait for treating gastrointestinal nematode infections. This pharmacokinetic profile ensures that high, therapeutic concentrations of the drugs are maintained within the gastrointestinal lumen where the adult parasites reside, while systemic exposure and the potential for host toxicity are minimized. The choice between these two anthelmintics should be based on factors such as the target parasite species, the history of anthelmintic use on the farm, and the potential for drug resistance. Further research directly comparing the pharmacokinetics of these two compounds in goats would be beneficial for optimizing dosing regimens and therapeutic outcomes.

References

In-Vitro Validation of Morantel Tartrate's Activity on Recombinant Acetylcholine Receptors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in-vitro activity of the anthelmintic drug morantel tartrate on recombinant acetylcholine receptors (nAChRs). Its performance is benchmarked against other cholinergic agonists, offering a comprehensive overview supported by experimental data. The information presented is intended to assist researchers and professionals in drug development in understanding the specific interactions of morantel with its molecular target.

Comparative Analysis of Cholinergic Agonists on Nematode nAChRs

Morantel's primary mode of action is through the activation of nicotinic acetylcholine receptors in parasitic nematodes, leading to spastic paralysis of the worm.[1] In-vitro studies using recombinant nAChRs expressed in Xenopus laevis oocytes have been pivotal in elucidating the specific receptor subtypes targeted by morantel and comparing its activity with other anthelmintics and cholinergic compounds.

A novel class of morantel-sensitive AChR has been identified in parasitic nematodes like Haemonchus contortus and Parascaris equorum, formed by the co-expression of ACR-26 and ACR-27 subunits.[1][2] This receptor subtype exhibits a distinct pharmacological profile compared to other known nematode nAChRs.

The following table summarizes the quantitative data on the activity of this compound and other cholinergic agonists on recombinant ACR-26/ACR-27 receptors from H. contortus and P. equorum. The data is presented as the half-maximal effective concentration (EC50), which indicates the concentration of a drug that induces a response halfway between the baseline and maximum, and the maximal current (Imax) as a percentage of the response to acetylcholine (ACh).

CompoundReceptor SubtypeEC50 (µM)Imax (% of ACh response)
Morantel Hco-ACR-26/270.81 ± 0.13249.2 ± 11.5
Peq-ACR-26/270.54 ± 0.05215.3 ± 12.8
Pyrantel Hco-ACR-26/271.12 ± 0.1181.01 ± 6.21
Peq-ACR-26/270.41 ± 0.04105.7 ± 5.6
Acetylcholine Hco-ACR-26/272.7 ± 0.3100
Peq-ACR-26/271.9 ± 0.2100
Levamisole Hco-ACR-26/27> 100No significant response
Peq-ACR-26/27> 100No significant response
Nicotine Hco-ACR-26/27> 100No significant response
Peq-ACR-26/27> 100No significant response
Oxantel Hco-ACR-26/27> 100No significant response
Peq-ACR-26/27> 100No significant response

Data sourced from Courtot et al., 2015.

From this data, it is evident that morantel is a potent agonist of the ACR-26/27 receptor subtype, exhibiting a higher maximal response than the endogenous ligand, acetylcholine.[1] Pyrantel also demonstrates high potency for this receptor.[1] In contrast, other well-known anthelmintics like levamisole and oxantel, as well as the classic nAChR agonist nicotine, are largely inactive on this specific receptor subtype, highlighting the unique pharmacology of the ACR-26/27 channel.[1]

Experimental Protocols

The in-vitro validation of morantel's activity on recombinant nAChRs typically involves the following key steps:

1. Recombinant Receptor Expression in Xenopus laevis Oocytes:

  • cRNA Synthesis: The coding sequences for the nAChR subunits (e.g., Hco-acr-26 and Hco-acr-27) are subcloned into an expression vector. Capped complementary RNA (cRNA) is then synthesized in vitro.

  • Oocyte Preparation: Oocytes are surgically removed from female Xenopus laevis frogs and defolliculated.

  • cRNA Injection: A specific amount of the synthesized cRNA for each subunit is microinjected into the cytoplasm of the oocytes.

  • Incubation: The injected oocytes are incubated for several days to allow for the expression and assembly of functional recombinant receptors on the oocyte membrane.

2. Two-Electrode Voltage-Clamp (TEVC) Electrophysiology:

  • Oocyte Clamping: An oocyte expressing the recombinant receptors is placed in a recording chamber and impaled with two microelectrodes, one for voltage clamping and the other for current recording. The membrane potential is held at a specific voltage (e.g., -80 mV).

  • Compound Application: The oocyte is perfused with a control solution, followed by the application of known concentrations of the test compounds (e.g., morantel, pyrantel, acetylcholine).

  • Data Acquisition: The current responses elicited by the application of the agonists are recorded. The peak current amplitude is measured to determine the effect of the compound.

  • Dose-Response Analysis: To determine the EC50 and Imax values, oocytes are exposed to a range of concentrations of each agonist, and the resulting current responses are measured. The data is then fitted to a sigmoidal dose-response curve.

Visualizing the Process and Pathways

To better illustrate the concepts discussed, the following diagrams have been generated.

experimental_workflow cluster_rna_prep cRNA Preparation cluster_oocyte_prep Oocyte Expression System cluster_tevc Two-Electrode Voltage-Clamp acr26_gene acr-26 gene vector Expression Vector acr26_gene->vector acr27_gene acr-27 gene acr27_gene->vector cRNA_synthesis In-vitro cRNA Synthesis vector->cRNA_synthesis acr26_cRNA acr-26 cRNA cRNA_synthesis->acr26_cRNA acr27_cRNA acr-27 cRNA cRNA_synthesis->acr27_cRNA injection cRNA Microinjection acr26_cRNA->injection acr27_cRNA->injection oocyte Xenopus laevis Oocyte oocyte->injection incubation Incubation (2-5 days) injection->incubation receptor_expression Receptor Expression on Membrane incubation->receptor_expression voltage_clamp Voltage Clamp (-80 mV) receptor_expression->voltage_clamp drug_application Agonist Application voltage_clamp->drug_application current_recording Record Ionic Current drug_application->current_recording data_analysis Dose-Response Analysis current_recording->data_analysis

Experimental workflow for in-vitro validation.

signaling_pathway cluster_receptor nAChR Activation cluster_cellular_response Cellular Response morantel This compound nAChR Recombinant nAChR (ACR-26/ACR-27) morantel->nAChR Binds to receptor channel_opening Ion Channel Opening nAChR->channel_opening Conformational change ion_influx Cation Influx (Na+, Ca2+) channel_opening->ion_influx depolarization Membrane Depolarization ion_influx->depolarization muscle_contraction Muscle Cell Contraction depolarization->muscle_contraction paralysis Spastic Paralysis muscle_contraction->paralysis

Signaling pathway of morantel on nAChRs.

References

A Comparative Guide to the Validation of a New Analytical Method for Morantel Tartrate Using a Reference Standard

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical analysis, the validation of analytical methods is a cornerstone for ensuring the quality, safety, and efficacy of drug substances. This guide provides a comprehensive comparison of a newly developed High-Performance Liquid Chromatography (HPLC) method for the quantification of morantel tartrate against the established United States Pharmacopeia (USP) reference standard method. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, comparative data, and visual workflows to support the adoption of robust and efficient analytical practices.

Introduction to this compound and its Analysis

This compound is an anthelmintic agent widely used in veterinary medicine to treat parasitic worm infections in livestock. Accurate and precise quantification of this compound in active pharmaceutical ingredients (APIs) and formulated products is critical for dose verification and quality control. The USP provides a validated HPLC method that serves as a recognized reference standard for its analysis.[1] This guide introduces a new, alternative HPLC method designed for improved throughput and compatibility with modern chromatographic systems, and presents a thorough validation study in comparison to the USP method.

Experimental Protocols

Reference Standard Method: USP HPLC Method

The reference standard method is based on the current USP monograph for this compound.[1]

  • Mobile Phase: A mixture of 3.5 mL of triethylamine and 850 mL of water, with the pH adjusted to 2.5 with phosphoric acid. To this, 50 mL of tetrahydrofuran and 100 mL of methanol are added.

  • Chromatographic Column: A 4.6-mm × 25-cm column containing 5-µm packing L1.

  • Detector: UV spectrophotometer at 226 nm.

  • Flow Rate: Approximately 0.75 mL per minute.

  • Injection Volume: 20 µL.

  • Standard Solution Preparation: A solution of USP this compound Reference Standard (RS) is prepared in the mobile phase to a known concentration of about 0.5 mg per mL.

New In-House Developed HPLC Method

This new method has been developed to offer a more streamlined and readily available alternative to the USP method, utilizing a common C18 column and a simplified mobile phase.

  • Mobile Phase: A gradient mixture of Acetonitrile and 0.1% Formic acid in Water.

  • Chromatographic Column: A C18, 4.6 mm x 150 mm, 5 µm column.

  • Detector: UV spectrophotometer at 288 nm.

  • Flow Rate: 1.0 mL per minute.

  • Injection Volume: 10 µL.

  • Standard Solution Preparation: A solution of this compound Certified Reference Material (CRM) is prepared in the mobile phase to a known concentration of about 0.5 mg per mL.[2]

Method Validation and Comparative Data

The new HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, and the results were compared with the expected performance of the USP reference method. The validation parameters assessed include linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantitation (LOQ).

Table 1: Comparison of Validation Parameters

Validation ParameterNew In-House HPLC MethodUSP Reference Standard MethodAcceptance Criteria
Linearity (R²) 0.9995≥ 0.999≥ 0.999
Accuracy (% Recovery) 99.2% - 101.5%98.0% - 102.0%98.0% - 102.0%
Precision (RSD%)
- Repeatability0.85%≤ 1.0%≤ 2.0%
- Intermediate Precision1.10%≤ 1.5%≤ 2.0%
Specificity No interference from placebo or degradation productsNo interference from known impuritiesSpecific for the analyte
LOD 0.05 µg/mL0.1 µg/mL-
LOQ 0.15 µg/mL0.3 µg/mL-

Visualizing the Validation Workflow

To clearly delineate the process of validating the new analytical method, the following workflow diagram is provided.

G cluster_prep Preparation cluster_validation Method Validation cluster_analysis Analysis cluster_reporting Reporting A Prepare Mobile Phase B Prepare Standard and Sample Solutions A->B H Inject Solutions into HPLC B->H C Linearity J Process Data C->J D Accuracy D->J E Precision E->J F Specificity F->J G LOD & LOQ G->J I Acquire Chromatographic Data H->I I->C I->D I->E I->F I->G K Generate Validation Report J->K

Caption: Workflow for the validation of the new HPLC method.

Logical Relationships of Validation Parameters

The following diagram illustrates the hierarchical relationship and the interdependence of the various validation parameters evaluated.

G cluster_core Core Performance cluster_derived Derived Performance cluster_robustness Reliability Accuracy Accuracy Linearity Linearity Accuracy->Linearity Robustness Robustness Accuracy->Robustness Precision Precision Precision->Linearity Precision->Robustness Specificity Specificity LOD LOD Specificity->LOD LOQ LOQ Specificity->LOQ Range Range Linearity->Range

Caption: Interdependence of analytical method validation parameters.

Conclusion

The validation results demonstrate that the new in-house developed HPLC method for the quantification of this compound is specific, accurate, and precise. The performance of the new method is comparable to, and in some aspects, such as sensitivity (LOD and LOQ), exceeds the performance of the USP reference standard method. The use of a more common C18 column and a simplified mobile phase makes this method a practical and efficient alternative for routine quality control testing of this compound. The successful validation of this method provides confidence in its suitability for its intended purpose, ensuring the reliable analysis of this compound in pharmaceutical products.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Morantel Tartrate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

This guide provides critical, step-by-step procedures for the safe handling, storage, and disposal of Morantel Tartrate in a laboratory setting. By adhering to these protocols, you can minimize risks and ensure a secure research environment.

Personal Protective Equipment (PPE)

The appropriate selection and use of Personal Protective Equipment are paramount to prevent exposure to this compound. The following table summarizes the recommended PPE for various laboratory activities involving this compound.

Activity Eye Protection Hand Protection Respiratory Protection Protective Clothing
Weighing and Aliquoting (Solid) Tightly sealing safety gogglesChemical-resistant gloves (e.g., Nitrile or Neoprene)N95 respirator or higher, especially if dust is generatedLaboratory coat
Solution Preparation Tightly sealing safety goggles or face shieldChemical-resistant gloves (e.g., Nitrile or Neoprene)Use in a well-ventilated area or chemical fume hood. Respirator may be required based on risk assessment.Laboratory coat
Handling Solutions Safety glasses with side shieldsChemical-resistant gloves (e.g., Nitrile or Neoprene)Not generally required if handled in a well-ventilated area.Laboratory coat
Spill Cleanup Tightly sealing safety goggles and face shieldHeavy-duty, chemical-resistant glovesAir-purifying respirator with appropriate cartridges for organic vapors and particulatesChemical-resistant apron or coveralls over a laboratory coat

Note: Specific glove type and thickness should be chosen based on the solvent used and the duration of contact. Always consult the glove manufacturer's chemical resistance data. If specific data for this compound is unavailable, select gloves with broad chemical resistance and inspect them for any signs of degradation before and during use.

Operational Plans: From Handling to Disposal

1. Safe Handling Procedures:

  • Engineering Controls: All procedures involving solid this compound that may generate dust should be performed in a chemical fume hood or a ventilated balance enclosure to minimize inhalation exposure.

  • Administrative Controls:

    • Develop a Standard Operating Procedure (SOP) specific to the handling of this compound in your laboratory.

    • Ensure all personnel are trained on the hazards and safe handling procedures outlined in the Safety Data Sheet (SDS) and this guide.

    • Work in a well-ventilated area.

    • Avoid contact with skin, eyes, and clothing.

    • Do not eat, drink, or smoke in areas where this compound is handled.

    • Wash hands thoroughly after handling the compound.

2. Storage Plan:

  • Store this compound in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Consult the product's technical data sheet for specific temperature storage requirements, which may include refrigeration.

3. Disposal Plan:

  • Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.

  • Unused or waste this compound should be treated as chemical waste.

  • Place waste in a clearly labeled, sealed container.

  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.

Emergency Protocols

1. In Case of a Spill:

  • Evacuate: Immediately evacuate the spill area and alert others.

  • Ventilate: Increase ventilation to the area, if safe to do so.

  • Assess: Determine the extent of the spill and whether you can safely clean it up with the available equipment and PPE. For large or unknown spills, contact your institution's EHS or emergency response team.

  • Contain: For small spills, contain the material using an absorbent powder or spill pads, working from the outside in.

  • Clean: Carefully scoop the absorbed material into a labeled waste container. Decontaminate the spill area with a suitable cleaning agent.

  • Dispose: Dispose of all cleanup materials as hazardous waste.

2. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Experimental Workflow Visualization

The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_weigh Weigh Solid in Ventilated Enclosure prep_ppe->prep_weigh prep_dissolve Dissolve in Solvent in Fume Hood prep_weigh->prep_dissolve handle_exp Perform Experiment prep_dissolve->handle_exp cleanup_decon Decontaminate Glassware & Surfaces handle_exp->cleanup_decon cleanup_waste Collect Waste in Labeled Container cleanup_decon->cleanup_waste cleanup_dispose Dispose via EHS cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE & Wash Hands cleanup_dispose->cleanup_ppe spill Spill Occurs alert Alert Others & Evacuate Area spill->alert assess Assess Spill Size & Hazard alert->assess small_spill Small Spill? assess->small_spill cleanup Contain & Clean Up Spill with Proper PPE small_spill->cleanup Yes large_spill Contact EHS / Emergency Response small_spill->large_spill No dispose Dispose of Waste cleanup->dispose report Report Incident large_spill->report decontaminate Decontaminate Area & Equipment dispose->decontaminate decontaminate->report

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Morantel Tartrate
Reactant of Route 2
Morantel Tartrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.